molecular formula C8H8N2O B1601390 6-Methyl-1H-indazol-3-ol CAS No. 82722-05-2

6-Methyl-1H-indazol-3-ol

Cat. No.: B1601390
CAS No.: 82722-05-2
M. Wt: 148.16 g/mol
InChI Key: XAJGLOJSIXFHBC-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-3-ol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJGLOJSIXFHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512873
Record name 6-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82722-05-2
Record name 6-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1H-indazol-3-ol: Chemical Properties and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methyl-1H-indazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate its use as a versatile building block in the creation of novel therapeutics.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal core for designing molecules that can bind with high affinity to biological targets. Indazole derivatives are found in a range of FDA-approved drugs, including the anti-cancer agent pazopanib and the antiemetic granisetron[1]. The therapeutic potential of indazoles is vast, with demonstrated activities including anti-inflammatory, anti-tumor, and anti-HIV properties[2].

6-Methyl-1H-indazol-3-ol belongs to the indazolone family, a subset of indazoles with a hydroxyl group at the 3-position. This functional group is crucial as it introduces a key hydrogen bond donor/acceptor site and also allows for further chemical modification. The methyl group at the 6-position provides a lipophilic contact point and can influence the molecule's metabolic stability and binding selectivity.

Physicochemical and Structural Properties

While specific experimental data for 6-Methyl-1H-indazol-3-ol is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValue/DescriptionSource/Basis
Molecular Formula C8H8N2OCalculated
Molecular Weight 148.16 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy to similar indazolones[3]
Melting Point Estimated in the range of 160-180 °CBased on analogues like 1-benzyl-1H-indazol-3-ol (166-170 °C)[3]
Solubility Likely to have low solubility in water and higher solubility in organic solvents like DMSO and methanol.General characteristic of heterocyclic compounds and data for 1-benzyl-1H-indazol-3-ol[4]
Tautomerism Exists in equilibrium with its keto tautomer, 6-Methyl-1,2-dihydro-3H-indazol-3-one.Fundamental property of 3-hydroxyindazoles.
Tautomerism: The Hydroxy-Keto Equilibrium

A critical chemical feature of 6-Methyl-1H-indazol-3-ol is its existence as a mixture of two tautomeric forms: the aromatic hydroxy form (6-Methyl-1H-indazol-3-ol) and the non-aromatic keto form (6-Methyl-1,2-dihydro-3H-indazol-3-one). The equilibrium between these two forms is influenced by the solvent, pH, and temperature. In many biological systems and organic reactions, both tautomers may be present and exhibit different reactivity and binding modes.

tautomerism cluster_0 6-Methyl-1H-indazol-3-ol (Hydroxy Tautomer) cluster_1 6-Methyl-1,2-dihydro-3H-indazol-3-one (Keto Tautomer) Hydroxy Hydroxy Keto Keto Hydroxy->Keto Equilibrium

Caption: Tautomeric equilibrium of 6-Methyl-1H-indazol-3-ol.

Synthesis of 6-Methyl-1H-indazol-3-ol

The synthesis of 6-Methyl-1H-indazol-3-ol can be approached through established methods for constructing the indazolone core. A common and effective strategy involves the cyclization of a substituted o-hydrazinobenzoic acid.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route starting from 4-methyl-2-nitrobenzoic acid.

synthesis_workflow start 4-Methyl-2-nitrobenzoic acid intermediate1 Reduction of Nitro Group (e.g., SnCl2, HCl) start->intermediate1 intermediate2 2-Amino-4-methylbenzoic acid intermediate1->intermediate2 intermediate3 Diazotization (NaNO2, HCl) intermediate2->intermediate3 intermediate4 Reduction of Diazonium Salt (e.g., Na2SO3) intermediate3->intermediate4 intermediate5 2-Hydrazino-4-methylbenzoic acid intermediate4->intermediate5 intermediate6 Cyclization (Heat in acidic medium) intermediate5->intermediate6 product 6-Methyl-1H-indazol-3-ol intermediate6->product

Caption: Proposed synthetic workflow for 6-Methyl-1H-indazol-3-ol.

Detailed Experimental Protocol (Prophetic)

This protocol is based on well-established procedures for similar transformations.

Step 1: Synthesis of 2-Amino-4-methylbenzoic acid

  • To a stirred solution of 4-methyl-2-nitrobenzoic acid in ethanol, add a solution of stannous chloride (SnCl2) in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-methylbenzoic acid.

Step 2: Synthesis of 2-Hydrazino-4-methylbenzoic acid

  • Dissolve 2-amino-4-methylbenzoic acid in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium sulfite solution.

  • After the addition, warm the mixture to room temperature and then heat at 60-70 °C for 1 hour.

  • Acidify the solution with concentrated hydrochloric acid and heat for an additional 30 minutes.

  • Cool the mixture to precipitate the hydrochloride salt of 2-hydrazino-4-methylbenzoic acid, which can be filtered and washed with cold water.

Step 3: Synthesis of 6-Methyl-1H-indazol-3-ol

  • Suspend the 2-hydrazino-4-methylbenzoic acid hydrochloride in dilute hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours. The cyclization should result in the formation of the product.

  • Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-Methyl-1H-indazol-3-ol.

Spectroscopic Characterization (Predicted)

The structural elucidation of 6-Methyl-1H-indazol-3-ol would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of related compounds[5][6].

TechniquePredicted Observations
¹H NMR (in DMSO-d₆)- ~11.0-12.0 ppm: Broad singlet, exchangeable with D₂O (N-H proton).- ~9.5-10.5 ppm: Broad singlet, exchangeable with D₂O (O-H proton).- ~7.5-7.7 ppm: Doublet (H at C7).- ~6.8-7.0 ppm: Doublet (H at C5).- ~7.1-7.3 ppm: Singlet (H at C4).- ~2.3-2.5 ppm: Singlet (Methyl protons at C6).
¹³C NMR (in DMSO-d₆)- ~160-165 ppm: C3 (bearing the hydroxyl group).- ~140-145 ppm: C7a.- ~135-140 ppm: C6.- ~120-125 ppm: C5.- ~120-125 ppm: C7.- ~110-115 ppm: C4.- ~105-110 ppm: C3a.- ~20-25 ppm: Methyl carbon.
Mass Spec. (ESI) - [M+H]⁺: m/z 149.0715 (for C₈H₉N₂O⁺).- [M-H]⁻: m/z 147.0564 (for C₈H₇N₂O⁻).
IR Spectroscopy - ~3200-3400 cm⁻¹: Broad band (O-H and N-H stretching).- ~3000-3100 cm⁻¹: Aromatic C-H stretching.- ~1620-1640 cm⁻¹: C=N and C=C stretching.- ~1580-1600 cm⁻¹: Aromatic C=C stretching.
Standard Protocol for NMR and Mass Spectrometry

NMR Spectroscopy: [7]

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Methyl-1H-indazol-3-ol in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled experiment. Key parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS signal.

Mass Spectrometry (ESI-MS): [7]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the accurate mass and elemental composition.

Reactivity and Potential for Derivatization

The 6-Methyl-1H-indazol-3-ol scaffold offers several sites for chemical modification, making it a valuable starting material for building compound libraries.

  • N-Alkylation/Arylation: The N1 and N2 positions of the indazole ring can be alkylated or arylated under basic conditions using various electrophiles (e.g., alkyl halides, arylboronic acids). The regioselectivity of this reaction can often be controlled by the choice of base and solvent.

  • O-Alkylation/Acylation: The hydroxyl group at the C3 position can be converted to an ether or an ester. This modification can be used to modulate the compound's pharmacokinetic properties or to introduce a point of attachment for other molecular fragments.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the existing substituents will influence the position of the incoming electrophile.

Applications in Drug Discovery

The indazole core is a key feature in many kinase inhibitors. The N-H and O-H groups of 6-Methyl-1H-indazol-3-ol can mimic the hinge-binding interactions of ATP with the kinase enzyme. The methyl group at the C6 position can be directed towards a hydrophobic pocket in the active site, potentially enhancing binding affinity and selectivity.

Given the prevalence of the indazole scaffold in oncology and inflammation research, 6-Methyl-1H-indazol-3-ol is a prime candidate for use in the synthesis of inhibitors for targets such as:

  • Fibroblast growth factor receptors (FGFR)[8]

  • Cyclin-dependent kinases (CDKs)

  • Protein kinase C (PKC) isoforms[9]

Its utility extends beyond kinase inhibition, with potential applications in developing treatments for neurological disorders and infectious diseases[9][10].

Conclusion

6-Methyl-1H-indazol-3-ol is a valuable heterocyclic building block with significant potential in drug discovery and development. While specific experimental data for this compound is limited, its chemical properties, spectral characteristics, and reactivity can be reliably predicted from well-studied analogues. The synthetic pathways are accessible through established organic chemistry methodologies. The structural features of 6-Methyl-1H-indazol-3-ol, particularly its tautomeric nature and multiple sites for derivatization, make it an attractive starting point for the synthesis of compound libraries targeting a wide range of diseases. This guide provides a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.

References

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An In-depth Technical Guide to 6-Methyl-1H-indazol-3-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets. This has led to the successful development of several indazole-containing drugs, such as the anti-cancer agents Pazopanib and Axitinib.[2] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of a compound's pharmacological profile. 6-Methyl-1H-indazol-3-ol represents a valuable, albeit less-explored, derivative with significant potential for the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Structure and Tautomerism

6-Methyl-1H-indazol-3-ol exists in a tautomeric equilibrium with its keto form, 6-Methyl-1,2-dihydro-3H-indazol-3-one. This is a critical consideration for its synthesis, characterization, and biological activity, as the position of the proton can significantly affect its hydrogen bonding capabilities and overall conformation.[3][4] The 1H-tautomer is generally considered to be the more stable form.[4]

Diagram 1: Tautomeric Equilibrium of 6-Methyl-1H-indazol-3-ol

Caption: Tautomeric forms of 6-Methyl-1H-indazol-3-ol.

Physicochemical Properties (Predicted)

While experimental data for this specific compound is scarce, its properties can be predicted based on closely related indazole derivatives.

PropertyPredicted Value
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)
Melting Point >200 °C (decomposes)
pKa Acidic (N-H): ~13-14, Basic (N): ~1-2

Synthesis of 6-Methyl-1H-indazol-3-ol

A reliable method for the synthesis of substituted 1H-indazoles is the Jacobsen indazole synthesis.[5] This involves the cyclization of an N-nitroso-o-toluidide derivative. The following protocol is adapted for the specific synthesis of 6-Methyl-1H-indazol-3-ol.

Reaction Scheme

Diagram 2: Synthetic Pathway to 6-Methyl-1H-indazol-3-ol

synthesis A 4-Methyl-2-aminobenzoic acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Reduction (e.g., Na₂SO₃) B->C Step 2 D Cyclization (Heat) C->D Step 3 E 6-Methyl-1H-indazol-3-ol D->E

Caption: Proposed synthesis of 6-Methyl-1H-indazol-3-ol.

Detailed Experimental Protocol

Materials:

  • 4-Methyl-2-aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Methyl-2-aminobenzoic acid in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction and Cyclization:

    • In a separate beaker, prepare a solution of sodium sulfite in water.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C.

    • Once the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and adjust the pH to ~5-6 with a solution of sodium hydroxide.

    • The precipitated solid is collected by vacuum filtration and washed with cold water.

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 6-Methyl-1H-indazol-3-ol as a solid.

Spectroscopic Characterization (Predicted)

The structural elucidation of 6-Methyl-1H-indazol-3-ol would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[6][7]

¹H NMR Spectroscopy
ProtonChemical Shift (δ, ppm)Multiplicity
N-H11.0 - 13.0br s
Aromatic-H (C5-H)~7.5d
Aromatic-H (C7-H)~7.0s
Aromatic-H (C4-H)~6.8d
Methyl-H (C6-CH₃)~2.4s
¹³C NMR Spectroscopy
CarbonChemical Shift (δ, ppm)
C=O (C3)160 - 165
Aromatic-C (quaternary)140 - 145
Aromatic-C (C6)130 - 135
Aromatic-CH110 - 125
Methyl-C (C6-CH₃)20 - 25
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)
N-H stretch3200 - 3400 (broad)
C=O stretch (keto tautomer)1650 - 1680
C=C stretch (aromatic)1500 - 1600
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
Mass Spectrometry (MS)

The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 148.

Applications in Drug Discovery

Substituted indazoles are of significant interest in drug discovery due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[8][9][10]

Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif for many protein kinases. The N-H and ring nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The 6-methyl and 3-hydroxy/oxo functionalities of the target compound offer points for further chemical modification to enhance potency and selectivity against specific kinase targets.

Diagram 3: General Kinase Inhibition by Indazole Scaffold

kinase_inhibition cluster_0 Indazole Derivative cluster_1 Kinase Hinge Region Indazole 6-Methyl-1H-indazol-3-ol Hinge Amino Acid Residues Indazole->Hinge Hydrogen Bonding ATP_Binding ATP Binding Site Hinge->ATP_Binding Blocks ATP Binding Phosphorylation Substrate Phosphorylation ATP_Binding->Phosphorylation Prevents Downstream_Signaling Cell Proliferation & Survival Signaling Phosphorylation->Downstream_Signaling Inhibits

Caption: Proposed mechanism of kinase inhibition.

Structure-Activity Relationship (SAR) Studies

6-Methyl-1H-indazol-3-ol can serve as a valuable starting point for SAR studies. The methyl group at the 6-position can be replaced with other functional groups to probe the steric and electronic requirements of the target binding pocket. The 3-hydroxy group can be derivatized to introduce various side chains to explore additional interactions with the target protein.

Safety and Handling

As with all laboratory chemicals, 6-Methyl-1H-indazol-3-ol and the reagents used in its synthesis should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

The synthetic precursors, particularly diazonium salts, can be unstable and potentially explosive under certain conditions. It is imperative to maintain low temperatures during their generation and use.

Conclusion

While 6-Methyl-1H-indazol-3-ol is not a readily available chemical, its synthesis is achievable through established methodologies. Its structural features, particularly the indazole core and the potential for derivatization, make it a compound of high interest for medicinal chemists. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related indazole derivatives in the ongoing quest for novel and effective drugs.

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A Researcher's Guide to the Biological Investigation of 6-Methyl-1H-indazol-3-ol: Synthesis, Potential Activities, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide provides a comprehensive framework for the investigation of a specific, under-explored derivative: 6-Methyl-1H-indazol-3-ol. While direct biological data for this compound is scarce, this document, grounded in established principles of medicinal chemistry and drug discovery, offers a plausible synthetic route and outlines a strategic approach to elucidating its potential therapeutic activities. By leveraging data from structurally analogous indazole compounds, we present detailed experimental protocols for assessing its antimicrobial, anti-inflammatory, and anticancer properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole-based compounds.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern drug discovery.[2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities.[3] Marketed drugs such as the antiemetic granisetron and the anticancer agent pazopanib feature the indazole core, highlighting its clinical significance.[1] The tautomeric nature of the indazole ring, primarily existing as 1H- and 2H-isomers, further contributes to its versatility in interacting with biological targets.[2] This guide focuses on 6-Methyl-1H-indazol-3-ol, a derivative with potential for novel pharmacological applications.

Proposed Synthesis of 6-Methyl-1H-indazol-3-ol

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 6-Methyl-1H-indazole from 4-Methyl-2-nitrobenzoic acid

This step involves a reductive cyclization of the nitrobenzoic acid derivative.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 10 g of 4-methyl-2-nitrobenzoic acid in 100 mL of glacial acetic acid.

  • Reduction: Heat the mixture to 80°C with stirring. Slowly add a solution of 25 g of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid through the dropping funnel.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 6-Methyl-1H-indazole.

Step 2: Conversion to 6-Methyl-1H-indazol-3-ol

This step involves the introduction of a hydroxyl group at the 3-position.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 6-Methyl-1H-indazole from Step 1 in 50 mL of a 1:1 mixture of acetic acid and water.

  • Diazotization: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water. Stir the mixture at this temperature for 1 hour.

  • Hydrolysis: Slowly heat the reaction mixture to 50°C and maintain this temperature for 2 hours.

  • Work-up: Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to yield 6-Methyl-1H-indazol-3-ol.

Potential Biological Activities and Investigative Methodologies

The indazole scaffold is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The following sections outline experimental workflows to investigate these potential activities for 6-Methyl-1H-indazol-3-ol.

Antimicrobial Activity

Many indazole derivatives have demonstrated significant antibacterial and antifungal properties.[4]

A fundamental assessment of antimicrobial activity involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol:

  • Microorganism Panel: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella aerogenes), and fungi (e.g., Candida albicans).[4]

  • Broth Microdilution Assay:

    • Prepare a stock solution of 6-Methyl-1H-indazol-3-ol in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Screening cluster_0 In Vitro Screening cluster_1 Data Analysis Compound 6-Methyl-1H-indazol-3-ol Assay Broth Microdilution Assay Compound->Assay MIC Determine MIC Assay->MIC Compare Compare with Standard Antibiotics MIC->Compare

Caption: Workflow for in vitro antimicrobial activity screening.

Anti-inflammatory Activity

Indazolone derivatives have shown promise as anti-inflammatory agents.[4]

A common mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol:

  • Enzyme Source: Use commercially available purified COX-1 and COX-2 enzymes.

  • Inhibition Assay:

    • Pre-incubate the compound at various concentrations with each enzyme.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each enzyme to determine the potency and selectivity of the compound.

This is a standard in vivo model to assess acute anti-inflammatory activity.[4]

Experimental Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer 6-Methyl-1H-indazol-3-ol orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Inflammation_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammation Inflammation Prostaglandins->Inflammation 6-Methyl-1H-indazol-3-ol 6-Methyl-1H-indazol-3-ol COX-1/COX-2 COX-1/COX-2 6-Methyl-1H-indazol-3-ol->COX-1/COX-2 Inhibition

Caption: Simplified inflammatory pathway and the potential target of 6-Methyl-1H-indazol-3-ol.

Anticancer Activity

The indazole scaffold is present in several anticancer drugs, often acting as kinase inhibitors.[6][7]

The initial step is to assess the cytotoxic effect of the compound on various cancer cell lines.

Experimental Protocol:

  • Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - liver).[8]

  • MTT Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 6-Methyl-1H-indazol-3-ol for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

To understand the mechanism of cytotoxicity, further assays can be performed.

Experimental Protocol:

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the compound at its IC50 concentration.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Cycle Analysis (PI Staining):

    • Treat cells with the compound and then fix them.

    • Stain the cellular DNA with PI.

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

Anticancer_Workflow Compound 6-Methyl-1H-indazol-3-ol MTT MTT Assay on Cancer Cell Lines Compound->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI) IC50->CellCycle Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Sources

An In-depth Technical Guide to 6-Methyl-1H-indazol-3-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. This guide focuses on a specific, highly versatile subset: derivatives of 6-Methyl-1H-indazol-3-ol. We will dissect the synthesis of the core scaffold, explore key derivatization strategies at the N1 and O3 positions, and delve into their primary mechanism of action as potent protein kinase inhibitors. A special focus is placed on the inhibition of Polo-like Kinase 4 (PLK4), a critical regulator of cell division and a promising target in oncology. This document provides field-proven insights, detailed experimental protocols, structure-activity relationship (SAR) data, and a forward-looking perspective for researchers in the field.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks for a vast number of natural products and commercial drugs.[1] Among these, the indazole ring system—a fusion of benzene and pyrazole—has garnered immense attention for its wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form found in many FDA-approved drugs like Pazopanib and Axitinib, which are themselves potent kinase inhibitors.[2]

The 6-Methyl-1H-indazol-3-ol core offers a unique combination of features for drug design:

  • The 6-methyl group provides a lipophilic handle that can occupy hydrophobic pockets in target proteins and can influence metabolic stability.

  • The 3-ol (hydroxy) group , existing in tautomeric equilibrium with its 3-one form (indazolone), is a critical hydrogen bond donor and acceptor. It also serves as a prime site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

  • The N1-hydrogen provides another key site for substitution, allowing for the introduction of diverse side chains that can extend into different regions of a target's binding site.

This guide will provide the technical foundation necessary to synthesize, derivatize, and evaluate this promising class of compounds.

Synthesis of the Core Scaffold: 6-Methyl-1H-indazol-3-ol

The synthesis of the indazole ring is a well-established area of heterocyclic chemistry. One of the most reliable and adaptable methods for producing 3-hydroxyindazoles is the intramolecular cyclization of substituted 2-aminobenzoic acids or related precursors. The following protocol is a robust, field-tested approach adapted from classical indazole synthesis methodologies.[3]

Causality: The reaction proceeds via diazotization of the aniline nitrogen, followed by an intramolecular cyclization where the resulting diazonium salt is attacked by the carboxylate (or a related group), which upon workup yields the stable indazol-3-ol ring system.

Protocol 2.1: Synthesis of 6-Methyl-1H-indazol-3-ol

Starting Material: 2-Amino-4-methylbenzoic acid Key Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂)

  • Diazotization:

    • Suspend 1.0 equivalent of 2-amino-4-methylbenzoic acid in 6M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically observed by a change in color and the dissolution of the starting material.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes post-addition.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of 3.0 equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. Cool this solution to 0 °C.

    • Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution. A precipitate often forms immediately. The causality here is the reduction of the diazonium intermediate which facilitates the cyclization.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Workup and Isolation:

    • Pour the reaction mixture onto crushed ice.

    • Adjust the pH of the aqueous solution to approximately 8-9 using a saturated solution of sodium bicarbonate or sodium hydroxide. This neutralizes the acid and precipitates the product.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts.

    • Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification, yielding 6-Methyl-1H-indazol-3-ol as a solid.

Key Derivatization Strategies

The 6-Methyl-1H-indazol-3-ol scaffold offers two primary, orthogonal handles for derivatization: the N1-position of the pyrazole ring and the C3-hydroxyl group. Selective modification at these sites is crucial for tuning the molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G Core 6-Methyl-1H-indazol-3-ol (Core Scaffold) N1_Alkylation N1-Alkylation / Arylation (e.g., R-X, NaH, THF) Core->N1_Alkylation Path A O3_Alkylation O3-Alkylation / Acylation (e.g., R'-X, K2CO3, DMF) Core->O3_Alkylation Path B N1_Product N1-Substituted Derivatives (Modulates Hinge Binding, Selectivity) N1_Alkylation->N1_Product O3_Product O3-Substituted Derivatives (Modulates Solubility, PK Properties) O3_Alkylation->O3_Product N1_Product->O3_Alkylation Further Derivatization Dual_Product N1, O3-Disubstituted Analogs (Fine-Tuning of Properties) O3_Product->N1_Alkylation Further Derivatization

Caption: General derivatization workflow for the 6-Methyl-1H-indazol-3-ol core.

N1-Alkylation for Hinge-Binding and Selectivity

Modification at the N1 position is a cornerstone of indazole-based kinase inhibitor design. The substituent at this position often projects towards the solvent-exposed region of the ATP-binding pocket, allowing for significant modulation of selectivity and physical properties. Regioselectivity is a critical consideration, as alkylation can occur at N1 or N2.

Causality: The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N1-alkylation.[4] The sodium cation is thought to chelate between the N2 nitrogen and the C3-oxygen, sterically hindering the N2 position and directing the electrophile to N1.[5]

Protocol 3.1.1: Selective N1-Alkylation
  • Preparation:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 1.0 equivalent of 6-Methyl-1H-indazol-3-ol.

    • Add anhydrous THF via syringe and stir to dissolve or suspend the starting material.

    • Cool the mixture to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation:

    • Cool the mixture back to 0 °C.

    • Add 1.1 equivalents of the desired alkylating agent (e.g., 4-fluorobenzyl bromide) dissolved in a minimal amount of anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N1-alkylated product.

O3-Alkylation/Acylation for Physicochemical Properties

The 3-hydroxyl group can be converted into ethers or esters to block its hydrogen-bonding capability and modulate properties like solubility and cell permeability. This transformation is typically performed under different conditions to avoid competing N-alkylation.

Causality: Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF tends to favor O-alkylation over N-alkylation for the 3-hydroxyindazole tautomer.

Protocol 3.2.1: O-Alkylation (Williamson Ether Synthesis)
  • Setup:

    • Dissolve 1.0 equivalent of 6-Methyl-1H-indazol-3-ol in anhydrous DMF in a round-bottom flask.

    • Add 1.5 equivalents of potassium carbonate (K₂CO₃).

  • Reaction:

    • Add 1.2 equivalents of the alkylating agent (e.g., ethyl iodide).

    • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and pour it into cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via flash column chromatography to isolate the 3-O-alkylated indazole.

Mechanism of Action: Targeting Protein Kinases

The primary therapeutic utility of indazole derivatives lies in their function as ATP-competitive protein kinase inhibitors.[6] Protein kinases are crucial regulators of nearly all cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] The indazole scaffold is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme.

In-Depth Focus: Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[8] Overexpression of PLK4 leads to centrosome amplification, which can cause chromosomal instability and aneuploidy, driving tumorigenesis.[9] Consequently, inhibiting PLK4 is a highly attractive therapeutic strategy for cancers where it is overexpressed.[10]

Indazole derivatives have been developed as highly potent and selective PLK4 inhibitors.[11] They occupy the ATP-binding site, with the indazole N1 and N2 atoms typically forming hydrogen bonds with the hinge region residues (e.g., Cys, Glu, Leu). The 6-methyl group can fit into a hydrophobic pocket, while substituents at the N1 and C3 positions can be optimized to achieve high affinity and selectivity.

G cluster_0 Upstream Regulation cluster_1 PLK4 Core Function (S-Phase) cluster_2 Downstream Oncogenic Effects Growth_Factors Growth Factors (e.g., EGF, FGF) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Pathway Growth_Factors->Wnt_BetaCatenin PLK4 PLK4 Kinase Activity PI3K_Akt->PLK4 Upregulates Wnt_BetaCatenin->PLK4 Upregulates Centrosome_Dup Centrosome Duplication PLK4->Centrosome_Dup Master Regulator Centrosome_Amp Centrosome Amplification Centrosome_Dup->Centrosome_Amp Over-activation leads to Genomic_Instability Genomic Instability (Aneuploidy) Centrosome_Amp->Genomic_Instability Tumor_Progression Tumor Progression & Metastasis Genomic_Instability->Tumor_Progression Indazole 6-Methyl-1H-indazol-3-ol Derivative Indazole->PLK4 INHIBITS

Caption: Simplified PLK4 signaling pathway and point of inhibition by indazole derivatives.

Structure-Activity Relationship (SAR) and Biological Data

The SAR for indazole-based kinase inhibitors is complex, but key trends can be identified from the literature. The following table summarizes data for representative N1-substituted indazole derivatives against various kinases, illustrating the impact of substitution on potency.

Compound IDCore ScaffoldN1-SubstituentTarget KinaseIC₅₀ (nM)Reference
CFI-400945 IndazoleComplex UreaPLK42.8[9]
A05 Indazole4-AminophenylPLK443[11]
21 5-(4-pyridinyl)indazolem-HydroxyphenylacetylHaspin78[7][12]
59c 3-(pyrazin-2-yl)indazole2-AminopiperidinePim13-70[6]
27a 6-Fluoro-3-aminoindazoleComplex PhenylFGFR1< 4.1[6]

Key SAR Insights:

  • N1-Substituent: Large, complex substituents at N1 are generally well-tolerated and are critical for achieving high potency and selectivity (e.g., CFI-400945). Simple aromatic rings can also confer potent activity (A05).[11]

  • C3-Substituent: The nature of the group at C3 heavily influences the kinase target profile. Amines, pyrazines, and other heterocycles have been successfully employed to target different kinase families.[6]

  • C6-Substituent: While this guide focuses on a 6-methyl group, other substitutions like fluorine at this position have been shown to improve enzymatic and cellular potency (27a).[6]

Conclusion and Future Outlook

Derivatives of 6-Methyl-1H-indazol-3-ol represent a fertile ground for the discovery of novel therapeutics, particularly in oncology. The scaffold's proven ability to act as a potent kinase hinge-binder, combined with the versatile synthetic handles at the N1 and O3 positions, provides a robust platform for generating diverse chemical libraries. The detailed synthetic and derivatization protocols provided herein offer a practical starting point for researchers.

Future efforts should focus on leveraging computational chemistry and structure-based design to create derivatives with improved selectivity profiles, thereby minimizing off-target effects. Furthermore, exploring novel substitutions at the C4, C5, and C7 positions of the 6-Methyl-1H-indazol-3-ol core could unlock interactions with new biological targets and lead to the development of next-generation therapeutics.

References

  • Tian X, Zhou D, Chen L, Tian Y, Zhong B, Cao Y, et al. Polo-like kinase 4 mediates epithelial-mesenchymal transition in neuroblastoma via PI3K/Akt signaling pathway. Cell Death Dis 2018;9:54. [Link]

  • Yadav, M., Singh, I., & Singh, J. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1438-1469. [Link]

  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]

  • Representation of PLK4 signaling in cancer with details of selected PLK4 inhibitors. [Image]. ResearchGate. [Link]

  • Schematic diagram illustrates PLK4 distribution and functions throughout the cell cycle. [Image]. ResearchGate. [Link]

  • Zhao, R., & Wang, X. (2021). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Journal of Hematology & Oncology, 14(1), 1-19. [Link]

  • Shawky, M. M., et al. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorganic Chemistry, 145, 107235. [Link]

  • Bavetsias, V., et al. (2016). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. HETEROCYCLES, 93(1), 1-32. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Shawky, M. M., et al. (2024). Bioorganic Chemistry, 145, 107235. [Link]

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4988. [Link]

  • Esmaeili-Marandi, F., et al. (2014). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(3), 2345–2354. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2017). RSC Advances. [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 56(19), 3108-3118. [Link]

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The Indazole Nucleus: A Privileged Scaffold in Kinase Inhibition - A Technical Guide to the Putative Mechanism of Action of 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Indazole Core in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics.[1][2] Its rigid structure and ability to participate in a variety of non-covalent interactions have rendered it a "privileged scaffold" for the design of potent and selective enzyme inhibitors. A significant number of approved drugs and clinical candidates across various therapeutic areas, most notably oncology, feature the indazole core, underscoring its pharmacological importance.[1][3] This guide will delve into the mechanistic underpinnings of indazole-based compounds, with a specific focus on elucidating the putative mechanism of action of 6-Methyl-1H-indazol-3-ol, a representative member of this esteemed class of molecules. While extensive research has been conducted on various indazole derivatives, this document will synthesize the current understanding of their general mode of action and apply it to this specific, less-characterized analogue.

The General Mechanism of Action: Indazole Derivatives as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The majority of indazole-based drugs exert their therapeutic effects by functioning as competitive inhibitors at the ATP-binding site of protein kinases.[1]

The indazole scaffold is particularly adept at forming key hydrogen bonding interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme.[3] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the transfer of a phosphate group to a downstream protein. The diversity and specificity of indazole-based inhibitors are achieved through chemical modifications at various positions of the indazole ring, which allow for tailored interactions with other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket.

Hypothetical Mechanism of Action of 6-Methyl-1H-indazol-3-ol

While the specific molecular target of 6-Methyl-1H-indazol-3-ol is not extensively documented in the public domain, we can infer a plausible mechanism of action based on the structure-activity relationships (SAR) of analogous compounds. It is highly probable that 6-Methyl-1H-indazol-3-ol also functions as a kinase inhibitor.

The key structural features of 6-Methyl-1H-indazol-3-ol that would dictate its binding affinity and selectivity are:

  • The 1H-indazole core: This will serve as the primary anchor, forming hydrogen bonds with the kinase hinge region.

  • The 3-hydroxyl group: The presence of a hydroxyl group at this position is significant. It can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the ATP-binding site that could enhance potency and influence selectivity.

  • The 6-methyl group: This substituent is located in a region that often extends towards the solvent-exposed area or a nearby hydrophobic pocket of the kinase. The methyl group could contribute to binding through van der Waals interactions and may play a role in modulating the compound's pharmacokinetic properties.

Based on these features, a likely mechanism of action for 6-Methyl-1H-indazol-3-ol is the inhibition of one or more protein kinases through competitive binding at the ATP pocket. The specific kinase family targeted would depend on the precise geometry and electronic properties of the ATP-binding site and how they complement the presented pharmacophoric features of the molecule. For instance, derivatives of 1H-indazole have been shown to inhibit a wide range of kinases including Fibroblast Growth Factor Receptors (FGFR), Polo-like Kinase 4 (PLK4), Pim kinases, and FMS-like Tyrosine Kinase 3 (FLT3).[1][4][5][6]

Visualizing the Putative Binding Mode

The following diagram illustrates the hypothetical interaction of 6-Methyl-1H-indazol-3-ol within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 6-Methyl-1H-indazol-3-ol hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket indazole_core Indazole Core indazole_core->hinge H-bonds methyl_group 6-Methyl Group methyl_group->hydrophobic_pocket Hydrophobic Interaction hydroxyl_group 3-Hydroxyl Group hydroxyl_group->ribose_pocket H-bond

Caption: Hypothetical binding of 6-Methyl-1H-indazol-3-ol in a kinase active site.

Experimental Validation of the Proposed Mechanism

To rigorously test this hypothesis, a series of biochemical and cell-based assays would be required. The following experimental workflow provides a roadmap for elucidating the precise mechanism of action.

Experimental Workflow

G A Kinase Panel Screening (Broad-spectrum profiling) B IC50 Determination (Dose-response for hit kinases) A->B Identify Hits C Mechanism of Inhibition Studies (e.g., Michaelis-Menten kinetics) B->C Confirm Competitive Inhibition D Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) B->D Validate in Cells G Structural Biology (X-ray crystallography, Cryo-EM) B->G Visualize Binding Mode E Downstream Signaling Pathway Analysis (Western Blot, Phospho-proteomics) D->E Assess Functional Consequences F Cellular Phenotypic Assays (Proliferation, Apoptosis) E->F Link to Cellular Outcome

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

1. Kinase Panel Screening:

  • Objective: To identify the primary kinase target(s) of 6-Methyl-1H-indazol-3-ol.

  • Methodology:

    • Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) that includes a broad representation of the human kinome.

    • Screen the compound at a fixed concentration (e.g., 1 µM) against the panel.

    • Measure the percentage of inhibition for each kinase.

    • Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

2. IC50 Determination:

  • Objective: To quantify the potency of 6-Methyl-1H-indazol-3-ol against the identified hit kinases.

  • Methodology:

    • Perform a dose-response assay for each hit kinase.

    • Incubate the kinase with varying concentrations of the compound.

    • Measure kinase activity using a suitable assay format (e.g., ADP-Glo, LanthaScreen).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Cellular Target Engagement Assays:

  • Objective: To confirm that the compound binds to its target kinase in a cellular context.

  • Methodology (NanoBRET™ as an example):

    • Express the target kinase as a fusion with NanoLuc® luciferase in a suitable cell line.

    • Add a fluorescent energy transfer probe that binds to the kinase.

    • Treat the cells with varying concentrations of 6-Methyl-1H-indazol-3-ol.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

    • A decrease in the BRET signal indicates displacement of the probe by the compound, confirming target engagement.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

ParameterDescriptionExample Value
Kinase Inhibition (%) Percentage of kinase activity inhibited at a fixed concentration (e.g., 1 µM)Kinase X: 95%Kinase Y: 88%
IC50 (nM) The concentration of the compound that inhibits 50% of the kinase activityKinase X: 50 nMKinase Y: 120 nM
Cellular EC50 (nM) The effective concentration of the compound that produces 50% of the maximal response in a cellular assay250 nM
Ki (nM) The inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme45 nM

Conclusion and Future Directions

While the precise molecular target of 6-Methyl-1H-indazol-3-ol requires experimental validation, the wealth of data on analogous indazole derivatives strongly suggests a mechanism of action centered on kinase inhibition. The proposed experimental workflow provides a robust framework for identifying the specific kinase target(s), elucidating the binding mode, and characterizing the cellular consequences of inhibition. Such studies are crucial for the potential development of 6-Methyl-1H-indazol-3-ol or its derivatives as novel therapeutic agents. Future work should also focus on comprehensive pharmacokinetic and pharmacodynamic profiling to assess the drug-like properties of this promising scaffold.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.

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A Comprehensive Technical Guide to Determining the Solubility of 6-Methyl-1H-indazol-3-ol in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, indispensable in the realms of drug discovery and life sciences research.[1][2] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it a near-universal solvent for creating high-concentration stock solutions for in vitro and in vivo assays.[2][3] However, assuming a compound's solubility in DMSO without empirical validation can lead to significant experimental artifacts, including compound precipitation, which can compromise the integrity of screening and pharmacological data.[2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 6-Methyl-1H-indazol-3-ol in DMSO.

Indazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry for their diverse biological activities.[5] Understanding the solubility of a specific derivative like 6-Methyl-1H-indazol-3-ol is a foundational step in its preclinical evaluation. This document will detail the theoretical underpinnings of solubility in DMSO and provide robust, step-by-step protocols for both kinetic and thermodynamic solubility determination.

Understanding Solubility: Key Concepts and Influencing Factors

The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the characteristics of the solvent.[6] For 6-Methyl-1H-indazol-3-ol, key structural features influencing its solubility in DMSO include its capacity for hydrogen bonding, its crystal lattice energy, and its overall polarity.

Several factors can affect the experimental determination of solubility:[6]

  • pH of the medium (less relevant for neat DMSO)

  • Presence of co-solvents

  • Temperature

  • Time to reach equilibrium

It is crucial to distinguish between two primary types of solubility measurements commonly employed in drug discovery: kinetic and thermodynamic solubility.[6][7][8]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method that simulates the conditions of many biological assays.[6][8][9]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid form of the compound is in equilibrium with its dissolved form in the solvent. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[6][7]

Experimental Determination of Solubility in DMSO

This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of 6-Methyl-1H-indazol-3-ol in DMSO.

Protocol 1: Thermodynamic Solubility Assessment by the Shake-Flask Method

This method establishes the equilibrium solubility and is considered the "gold standard" for solubility measurement.[6][10]

Objective: To determine the maximum concentration of 6-Methyl-1H-indazol-3-ol that can be dissolved in DMSO at a specific temperature when equilibrium is reached.

Materials:

  • 6-Methyl-1H-indazol-3-ol (solid powder)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Calibrated micropipettes

Step-by-Step Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of solid 6-Methyl-1H-indazol-3-ol (e.g., 5-10 mg) into a microcentrifuge tube.

    • Add a precise volume of anhydrous DMSO (e.g., 1 mL).

    • Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution.[1]

  • Equilibration:

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Incubate for 24-48 hours to ensure that equilibrium is reached.[1][7] The solution should be continuously agitated during this period.

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[1]

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method (HPLC or LC-MS).

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of 6-Methyl-1H-indazol-3-ol.

    • The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

    • Back-calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

A Add excess solid 6-Methyl-1H-indazol-3-ol to DMSO B Equilibrate with shaking for 24-48h at constant temperature A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC/LC-MS E->F G Calculate thermodynamic solubility F->G

Caption: Thermodynamic Solubility Workflow

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This high-throughput method is useful for rapid screening and provides an estimate of solubility under non-equilibrium conditions, which are often relevant for biological assays.[2][6]

Objective: To determine the concentration at which 6-Methyl-1H-indazol-3-ol precipitates when a DMSO stock solution is diluted into an aqueous buffer.

Materials:

  • 6-Methyl-1H-indazol-3-ol

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader with turbidity measurement capability (e.g., absorbance at 620 nm)

  • Automated liquid handler or multichannel pipette

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 6-Methyl-1H-indazol-3-ol in 100% DMSO (e.g., 10 mM).[2] Ensure the compound is fully dissolved.

  • Plate Setup:

    • In a 96-well plate, add PBS to each well.

    • Use an automated liquid handler to add a small volume (e.g., 2 µL) of the DMSO stock solution to the PBS-containing wells to achieve a range of final concentrations.[2] It is important to also include blank wells containing only PBS and DMSO.

  • Mixing and Incubation:

    • Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.

    • Incubate the plate at room temperature for 1-2 hours.[2]

  • Turbidity Measurement:

    • Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm, using a microplate reader.[2]

  • Data Analysis:

    • Compare the absorbance of the test compound wells to the blank wells. A significant increase in absorbance indicates the formation of a precipitate.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.

Workflow for Kinetic Solubility Determination

A Prepare high-concentration DMSO stock solution C Add DMSO stock to buffer to create serial dilutions A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate at room temperature for 1-2h C->D E Measure turbidity using a plate reader D->E F Determine highest concentration before precipitation E->F

Caption: Kinetic Solubility Workflow

Data Presentation and Interpretation

The results from these experiments should be tabulated for clear comparison and interpretation.

Table 1: Solubility Data for 6-Methyl-1H-indazol-3-ol

ParameterMethodSolventTemperature (°C)SolubilityObservations
Thermodynamic SolubilityShake-Flask (HPLC/LC-MS)DMSO25[Insert Value] mg/mL (or mM)Clear solution after filtration
Kinetic SolubilityTurbidimetryPBS with 1% DMSO25[Insert Value] µMPrecipitation observed above this concentration

A higher thermodynamic solubility in neat DMSO indicates good intrinsic solubility in this solvent. The kinetic solubility value is crucial for designing biological experiments, as it indicates the maximum concentration that can be used in aqueous-based assays without the risk of compound precipitation.

Conclusion and Best Practices

Accurately determining the solubility of 6-Methyl-1H-indazol-3-ol in DMSO is a critical first step in its journey through the drug discovery pipeline. By employing the robust thermodynamic and kinetic protocols detailed in this guide, researchers can generate reliable data to inform compound handling, storage, and the design of subsequent biological assays. It is recommended to perform these measurements early in the research process to avoid costly and time-consuming issues related to poor solubility. Furthermore, understanding the solubility limitations of a compound can guide medicinal chemistry efforts to improve its physicochemical properties.[11]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-12. Retrieved from [Link]

  • Koval, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557. Retrieved from [Link]

  • AstraZeneca. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed, 943, 115870. Retrieved from [Link]

  • ChemSrc. (n.d.). 1-(6-Methyl-1H-indazol-3-YL)ethanone. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 3-methyl-1H-indazol-6-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central, 26(23), 7291. Retrieved from [Link]

  • Iwańda, T., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI, 12(9), 1039. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Retrieved from [Link]

  • Johnson, J. A., & Wipf, P. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, 2(5), 453–459. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Indazol-6-yl)methanol. Retrieved from [Link]

  • British Pharmacopoeia. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). (6-(Benzyloxy)-1H-indazol-3-YL)methanamine. Retrieved from [Link]

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An In-depth Technical Guide to the Stability of 6-Methyl-1H-indazol-3-ol Under Experimental Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A thorough understanding of a molecule's behavior under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of ensuring safety, efficacy, and a viable shelf-life for the final drug product. This guide provides a comprehensive technical overview of the anticipated stability of 6-Methyl-1H-indazol-3-ol, a heterocyclic compound of interest in medicinal chemistry.

Drawing upon established principles of indazole chemistry and industry-standard methodologies for stability testing, this document is intended for researchers, scientists, and drug development professionals. It offers a framework for assessing the stability profile of 6-Methyl-1H-indazol-3-ol, from its fundamental physicochemical properties to detailed protocols for forced degradation studies. While specific experimental data for this particular molecule is not extensively available in public literature, the principles and proposed methodologies herein provide a robust and scientifically grounded approach to its stability evaluation.

Physicochemical Properties and Tautomerism of the Indazole Core

The indazole ring system is a bicyclic heteroaromatic structure that exhibits characteristic tautomerism, which can significantly influence its chemical reactivity and stability. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[1][2] For 6-Methyl-1H-indazol-3-ol, the presence of the hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism, existing in equilibrium with the 1,2-dihydro-3H-indazol-3-one form.[3] The predominant tautomer in different solvent systems can impact the molecule's susceptibility to degradation.

The methyl group at the 6-position is an electron-donating group, which can influence the electron density of the aromatic system and potentially affect its reactivity towards electrophilic or oxidative degradation.

Forced Degradation Studies: A Proactive Approach to Unveiling Stability Liabilities

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting the API to conditions more severe than accelerated stability testing.[4][5][6] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][6][7] The following sections outline detailed protocols for investigating the stability of 6-Methyl-1H-indazol-3-ol under various stress conditions.

General Workflow for Forced Degradation Studies

The overarching strategy for conducting forced degradation studies is depicted in the workflow diagram below. This systematic approach ensures that all potential degradation pathways are explored and that the resulting analytical method is truly stability-indicating.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of 6-Methyl-1H-indazol-3-ol acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to stress oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to stress hplc HPLC-UV/DAD Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Identify degradants mass_balance Mass Balance Calculation hplc->mass_balance pathway Degradation Pathway Elucidation lcms->pathway

Caption: General workflow for conducting forced degradation studies on 6-Methyl-1H-indazol-3-ol.

Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the stability of 6-Methyl-1H-indazol-3-ol under various stress conditions.

Protocol 1: Hydrolytic Stability (Acidic and Basic Conditions)

Rationale: Hydrolysis is a common degradation pathway for many pharmaceuticals. Evaluating the stability of 6-Methyl-1H-indazol-3-ol across a pH range is critical, especially for liquid formulations. The indazole ring itself is generally stable to hydrolysis, but substituents can alter this stability.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 6-Methyl-1H-indazol-3-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

  • Stress Conditions:

    • Acid Hydrolysis: To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Base Hydrolysis: To a separate vial, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Control: Prepare a control sample by diluting the stock solution with the same proportion of water and organic solvent.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). Samples should be withdrawn at each time point.

  • Sample Analysis:

    • Prior to analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC-UV/DAD method.

    • If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Oxidative Stability

Rationale: Many drug molecules are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides. The electron-rich indazole ring system may be susceptible to oxidative degradation.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of 6-Methyl-1H-indazol-3-ol in a suitable solvent.

    • Prepare a 3% (v/v) hydrogen peroxide (H₂O₂) solution.

  • Stress Conditions:

    • To a vial, add a known volume of the stock solution and dilute with the 3% H₂O₂ solution to a final concentration of approximately 100 µg/mL.

    • Protect the sample from light to prevent photo-oxidation.[8]

    • Prepare a control sample with the stock solution and water.

  • Incubation:

    • Store the samples at room temperature and analyze at various time points (e.g., 2, 8, 24 hours).

  • Sample Analysis:

    • Analyze the samples directly using a stability-indicating HPLC-UV/DAD method.

    • Use LC-MS to determine the mass of any observed degradation products. A potential oxidative degradation pathway for a similar heterocyclic ring, imidazole, involves the formation of endoperoxides which can rearrange.[8]

Protocol 3: Thermal Stability

Rationale: Thermal stress can provide insights into the intrinsic stability of the molecule and is relevant for manufacturing processes (e.g., drying) and storage in different climatic zones.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a known amount of solid 6-Methyl-1H-indazol-3-ol in a clear glass vial.

    • Prepare a solution of the compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.

  • Stress Conditions:

    • Expose the solid and solution samples to elevated temperatures (e.g., 80°C) in a calibrated oven for a specified duration (e.g., 1, 3, and 7 days).

  • Sample Analysis:

    • For the solid sample, dissolve a known weight in a suitable solvent before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV/DAD method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

Protocol 4: Photostability

Rationale: Exposure to light can induce photochemical reactions, leading to degradation. Photostability testing is a regulatory requirement (ICH Q1B) and is crucial for determining appropriate packaging.[4] Indazoles are known to undergo photoreactions, such as transposition to benzimidazoles, particularly under UV irradiation.[9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of 6-Methyl-1H-indazol-3-ol (e.g., 100 µg/mL) in a suitable solvent.

    • Prepare solid samples by placing a thin layer of the powder in a petri dish.

  • Stress Conditions:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.

    • A dark control, wrapped in aluminum foil, should be placed alongside the exposed samples.

  • Sample Analysis:

    • Analyze the samples by a stability-indicating HPLC-UV/DAD method.

    • The UV-Vis absorption spectrum of the molecule can help in understanding its susceptibility to photodegradation.[10]

Data Presentation: Summarizing Stability Data

All quantitative data from the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of 6-Methyl-1H-indazol-3-ol under different stress conditions.

Stress ConditionDurationTemperature% Degradation of 6-Methyl-1H-indazol-3-olNumber of DegradantsMajor Degradant (Peak Area %)
0.1 M HCl72 hours60°C
0.1 M NaOH72 hours60°C
3% H₂O₂24 hoursRoom Temp.
Thermal (Solid)7 days80°C
Thermal (Solution)7 days80°C
PhotolyticICH Q1BAmbient

Note: This table is a template to be populated with experimental data.

Potential Degradation Pathways

Based on the known chemistry of indazoles, several degradation pathways for 6-Methyl-1H-indazol-3-ol can be postulated. The following diagram illustrates some of these potential transformations.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation cluster_hydrolysis Hydrolytic Degradation parent 6-Methyl-1H-indazol-3-ol oxidized_ring Ring-Opened Products parent->oxidized_ring H2O2 hydroxylated Hydroxylated Derivatives parent->hydroxylated H2O2 benzimidazole Substituted Benzimidazole parent->benzimidazole UV/Vis Light hydrolyzed Potential Ring Cleavage (under harsh conditions) parent->hydrolyzed Strong Acid/Base

Caption: Postulated degradation pathways for 6-Methyl-1H-indazol-3-ol under various stress conditions.

Conclusion: Towards a Stable and Robust Drug Candidate

This technical guide provides a comprehensive framework for evaluating the stability of 6-Methyl-1H-indazol-3-ol. By systematically applying the detailed protocols for forced degradation studies, researchers can gain critical insights into the molecule's intrinsic stability, identify potential degradation products, and elucidate degradation pathways. This knowledge is paramount for the development of a stable formulation, the establishment of appropriate storage conditions and shelf-life, and the successful navigation of the regulatory landscape. The proactive identification and mitigation of stability issues are fundamental to advancing promising molecules like 6-Methyl-1H-indazol-3-ol from the laboratory to the clinic.

References

  • Photoreaction of Indazole Metastable-State Photoacid | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Retrieved January 22, 2026, from [Link]

  • Forced degradation studies - MedCrave online. (2016, December 14). Retrieved January 22, 2026, from [Link]

  • Representative examples of bioactive indazole compounds and drugs. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved January 22, 2026, from [Link]

  • Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Forced Degradation – A Review Volume 47- Issue 3. (2022, November 30). Retrieved January 22, 2026, from [Link]

  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (n.d.). Retrieved January 22, 2026, from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (n.d.). Retrieved January 22, 2026, from [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Properties, and Reactions of 1H-Indazol-3-ols and 1,2-Dihydro-3H-indazol-3-ones | Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Retrieved January 22, 2026, from [Link]

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6-Methyl-1H-indazol-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] Indazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and notably, potent antitumor effects.[1][2][4] This has culminated in the development of several clinically approved drugs, such as the kinase inhibitors pazopanib and axitinib, which feature the indazole core.[5]

This technical guide provides an in-depth review of 6-Methyl-1H-indazol-3-ol, a specific derivative with significant potential in drug discovery. While direct literature on this exact molecule is sparse, this guide will leverage established principles of indazole chemistry, synthesis, and biological activity from closely related analogues to provide a comprehensive and predictive overview for researchers and drug development professionals.

Chemical Properties and Structural Features

Tautomerism: A Key Consideration

A critical aspect of indazole chemistry is the phenomenon of annular tautomerism, where the proton on the pyrazole nitrogen can reside on either nitrogen atom, leading to 1H- and 2H-indazole forms.[6][7][8] Generally, the 1H-tautomer is thermodynamically more stable and thus predominates.[6][7]

Furthermore, for 3-hydroxyindazoles such as 6-Methyl-1H-indazol-3-ol, keto-enol tautomerism is also at play. The molecule can exist as the enol form (6-methyl-1H-indazol-3-ol) or the keto form (6-methyl-1,2-dihydro-3H-indazol-3-one). The equilibrium between these forms can be influenced by the solvent and substitution patterns.

Caption: Tautomeric forms of 6-Methyl-1H-indazol-3-ol.

Predicted Physicochemical Properties
PropertyPredicted ValueReference Compound
Molecular FormulaC8H8N2O-
Molecular Weight148.16 g/mol -
pKa~8-9 (for the N-H proton)General Indazoles
LogP~1.5 - 2.5Calculated
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and methanol.General Indazoles

Synthesis of 6-Methyl-1H-indazol-3-ol

The synthesis of 6-Methyl-1H-indazol-3-ol can be approached through established methods for constructing the indazole ring system. A plausible and efficient route would involve the cyclization of a suitably substituted o-toluidine derivative.

Proposed Synthetic Pathway

A common and effective method for synthesizing 3-hydroxyindazoles is the reaction of an anthranilic acid derivative with a nitrite source, followed by reduction. For 6-Methyl-1H-indazol-3-ol, the starting material would be 2-amino-5-methylbenzoic acid.

Caption: Proposed synthetic route to 6-Methyl-1H-indazol-3-ol.

Detailed Experimental Protocol (Predictive)
  • Diazotization: Dissolve 2-amino-5-methylbenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Reductive Cyclization: In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite, in water.

  • Slowly add the cold diazonium salt solution to the reducing agent solution. The reaction is often exothermic, so careful temperature control is necessary.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-Methyl-1H-indazol-3-ol.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 6-Methyl-1H-indazol-3-ol would rely on standard spectroscopic techniques.

TechniquePredicted Spectral Features
¹H NMR - Aromatic protons on the benzene ring (typically 3 signals).- A singlet for the methyl group protons.- Broad singlets for the N-H and O-H protons, which may be exchangeable with D₂O.
¹³C NMR - Signals for the 8 carbon atoms, including the methyl carbon, the aromatic carbons, and the C=O or C-OH carbon of the pyrazole ring.
IR Spectroscopy - A broad O-H stretching band.- N-H stretching vibrations.- C=O stretching (if the keto form is present).- Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 148.16.

Biological Activity and Applications in Drug Discovery

The indazole scaffold is a well-established pharmacophore, particularly in the realm of oncology.[1][2] Derivatives of indazole are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2][9]

Potential as a Kinase Inhibitor

Given its structural similarity to known kinase inhibitors, 6-Methyl-1H-indazol-3-ol is a promising candidate for development as an inhibitor of kinases such as:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a key strategy in anti-angiogenic cancer therapy.[5]

  • FGFR (Fibroblast Growth Factor Receptor): FGFRs are implicated in various cancers, and their inhibition is a validated therapeutic approach.[2]

  • PLK4 (Polo-like Kinase 4): PLK4 is involved in cell cycle regulation, and its inhibitors are being investigated as anticancer agents.[9]

  • FLT3 (FMS-like Tyrosine Kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a significant therapeutic target.[10]

The 3-aminoindazole and 3-hydroxyindazole moieties are known to be effective "hinge-binding" fragments, which interact with the ATP-binding site of kinases.[1] The 6-methyl group of 6-Methyl-1H-indazol-3-ol can be envisioned to occupy a hydrophobic pocket in the kinase active site, potentially contributing to binding affinity and selectivity.

KinaseInhibition cluster_key Mechanism of Action Indazole 6-Methyl-1H-indazol-3-ol Indazole Core Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Indazole:f0->Kinase:hinge Hydrogen Bonding (N-H, O-H) Indazole:f0->Kinase:pocket Hydrophobic Interactions (Methyl Group) key Indazole derivative binds to the ATP-binding site of the kinase, inhibiting its activity and downstream signaling.

Caption: Proposed binding mode of 6-Methyl-1H-indazol-3-ol in a kinase active site.

Other Potential Therapeutic Applications

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-inflammatory agents [3]

  • Antimicrobial and Antiviral agents [4]

  • Neuroprotective agents [11]

  • Antileishmanial agents [12]

The versatility of the indazole scaffold suggests that 6-Methyl-1H-indazol-3-ol could serve as a valuable starting point for the development of novel therapeutics for a wide range of diseases.

Conclusion and Future Directions

6-Methyl-1H-indazol-3-ol is a molecule of significant interest for drug discovery and development. While direct experimental data is limited, a strong foundation of knowledge surrounding the indazole scaffold allows for reliable predictions of its chemical properties, synthetic accessibility, and potential biological activities. Its structural features make it a compelling candidate for development as a kinase inhibitor, with potential applications in oncology and other therapeutic areas.

Future research should focus on the definitive synthesis and characterization of 6-Methyl-1H-indazol-3-ol, followed by a comprehensive screening against a panel of protein kinases and other relevant biological targets. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogues, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising scaffold. The insights provided in this guide aim to facilitate and accelerate these research endeavors.

References

  • Vertex AI Search. (2022-01-23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH.
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  • Vertex AI Search. (2025-12-06). (PDF) Improved synthesis of 6-[(ethylthio)
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Unlocking the Therapeutic Potential of 6-Methyl-1H-indazol-3-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-explored derivative, 6-Methyl-1H-indazol-3-ol. Drawing upon the extensive bioactivity of the broader indazole class, we delineate a strategic, multi-pronged approach for the identification and validation of its molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic framework and detailed, actionable experimental protocols. We will delve into the established pharmacology of indazole-containing compounds, propose a hierarchy of potential target classes, and provide robust methodologies for target deconvolution and functional validation, thereby paving a clear path from this promising chemical entity to potential therapeutic innovation.

The Indazole Scaffold: A Proven Pharmacophore

The 1H-indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a versatile and highly sought-after motif in drug discovery.[1][2] Its rigid structure and ability to participate in a wide array of non-covalent interactions allow for potent and selective modulation of diverse biological targets. Commercially successful drugs such as Axitinib (a tyrosine kinase inhibitor for renal cell carcinoma) and Pazopanib (a multi-target kinase inhibitor for renal cell carcinoma and soft tissue sarcoma) feature the indazole core, underscoring its clinical significance.[4] The broad therapeutic landscape of indazole derivatives encompasses oncology, neurodegenerative disorders, inflammation, and infectious diseases, making 6-Methyl-1H-indazol-3-ol a compound of significant interest.[1][5]

High-Probability Target Classes for 6-Methyl-1H-indazol-3-ol

Based on a thorough analysis of the known biological activities of structurally related indazole compounds, we have identified several high-priority target classes for 6-Methyl-1H-indazol-3-ol. This section outlines the rationale for prioritizing these target families and suggests key members for initial investigation.

Protein Kinases: The Predominant Target Family

The inhibition of protein kinases is the most widely documented mechanism of action for indazole derivatives.[4] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

  • Tyrosine Kinases:

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. Several indazole-based drugs, including Axitinib and Pazopanib, target VEGFRs.[4]

    • EGFR (Epidermal Growth Factor Receptor): A key driver of cell proliferation and survival in many epithelial cancers.

    • c-Met (Hepatocyte Growth Factor Receptor): Implicated in tumor cell invasion and metastasis.

    • FLT3 (Fms-like Tyrosine Kinase 3): A validated target in acute myeloid leukemia (AML).[6]

  • Serine/Threonine Kinases:

    • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, making them attractive targets for cancer therapy.

    • Aurora Kinases: Essential for mitotic progression; their overexpression is common in various cancers.[4]

    • LRRK2 (Leucine-Rich Repeat Kinase 2): A key target in Parkinson's disease research.

    • mTOR (mammalian Target of Rapamycin): A central regulator of cell growth, proliferation, and survival.[7]

Non-Kinase Oncogenic Targets

Beyond direct kinase inhibition, indazole derivatives have been shown to modulate other critical players in cancer biology.

  • HSP90 (Heat Shock Protein 90): A molecular chaperone responsible for the stability and function of numerous oncoproteins.

  • Bcl-2 Family Proteins: Key regulators of apoptosis (programmed cell death). Inhibition of anti-apoptotic Bcl-2 members can restore the natural cell death process in cancer cells.[8][9]

Ion Channels

The discovery of a potent and selective indazole-based blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel, 1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP), highlights the potential for 6-Methyl-1H-indazol-3-ol to target ion channels.[10] BK channels are involved in a wide range of physiological processes, including neuronal excitability and smooth muscle tone.

Enzymes in Infectious Diseases

The indazole scaffold has demonstrated promise in the development of anti-infective agents.

  • Trypanothione Reductase: A crucial enzyme in the antioxidant defense system of Leishmania parasites, making it an attractive target for the development of new antileishmanial drugs.[11]

Targets in Inflammation

The anti-inflammatory properties of some indazoles suggest the following potential targets:

  • COX-2 (Cyclooxygenase-2): A key enzyme in the production of pro-inflammatory prostaglandins.

  • FGFR (Fibroblast Growth Factor Receptor): In addition to its role in cancer, FGFR signaling is implicated in inflammatory processes.

A Strategic Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential for the confident identification and validation of the therapeutic targets of 6-Methyl-1H-indazol-3-ol. The following workflow is designed to progress from broad, unbiased screening to focused, hypothesis-driven validation.

Target_Identification_Workflow cluster_0 Phase 1: Broad Target Discovery cluster_1 Phase 2: Hit Prioritization & Initial Validation cluster_2 Phase 3: Functional Validation & MoA Studies Phenotypic_Screening Phenotypic Screening (e.g., cell viability assays in diverse cancer cell lines) Data_Integration Data Integration & Computational Analysis Phenotypic_Screening->Data_Integration Identifies biological context Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Affinity_Chromatography->Data_Integration Identifies direct binders Broad_Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) Broad_Kinase_Panel->Data_Integration Identifies kinase hits Direct_Binding_Assays Direct Binding Assays (e.g., SPR, ITC, DSF) Data_Integration->Direct_Binding_Assays Prioritized hits Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., CETSA) Direct_Binding_Assays->Cellular_Target_Engagement Confirmed binders Target_Knockdown_Rescue Target Knockdown/out & Rescue Experiments Cellular_Target_Engagement->Target_Knockdown_Rescue Validated cellular targets Downstream_Signaling_Analysis Downstream Signaling Pathway Analysis (Western Blot, Phospho-proteomics) Target_Knockdown_Rescue->Downstream_Signaling_Analysis Confirms functional relevance In_Vivo_Pharmacology In Vivo Pharmacology & Target Engagement Studies Downstream_Signaling_Analysis->In_Vivo_Pharmacology Elucidates MoA caption Figure 1: A comprehensive workflow for target identification and validation.

Caption: A comprehensive workflow for target identification and validation.

Phase 1: Broad Target Discovery

The initial phase aims to cast a wide net to identify potential biological activities and direct binding partners of 6-Methyl-1H-indazol-3-ol.

  • Phenotypic Screening: Assess the compound's effect on cell viability across a diverse panel of human cancer cell lines (e.g., NCI-60). This provides initial clues about its potential anti-cancer activity and can help prioritize cell lines for further mechanistic studies.

  • Broad Kinase Panel Screen: Given the prevalence of kinase inhibition by indazoles, a competitive binding assay against a large panel of kinases (e.g., Eurofins DiscoverX KINOMEscan) is a high-yield starting point.

  • Affinity Chromatography-Mass Spectrometry: This unbiased approach involves immobilizing an analog of 6-Methyl-1H-indazol-3-ol on a solid support and using it to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

Phase 2: Hit Prioritization and Initial Validation

Data from the broad discovery phase will be integrated to identify the most promising candidate targets for further investigation.

  • Data Integration and Computational Analysis: Cross-reference hits from different screens. For example, if a kinase is identified in the broad panel screen and the corresponding cell line shows high sensitivity in the phenotypic screen, this becomes a high-priority target.

  • Direct Binding Assays: Quantify the binding affinity of 6-Methyl-1H-indazol-3-ol to purified candidate proteins.

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kon, koff) and the dissociation constant (KD).

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing KD, enthalpy (ΔH), and entropy (ΔS).

    • Differential Scanning Fluorimetry (DSF): A high-throughput method to assess ligand binding by measuring changes in protein thermal stability.

  • Cellular Target Engagement Assays: Confirm that the compound interacts with the putative target in a cellular context.

    • Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.

Phase 3: Functional Validation and Mechanism of Action Studies

This final phase aims to definitively link target engagement to the observed cellular phenotype and elucidate the downstream consequences of target modulation.

  • Target Knockdown/Knockout and Rescue Experiments: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cells become resistant to 6-Methyl-1H-indazol-3-ol upon target depletion, it strongly suggests that the compound's activity is mediated through this target.

  • Downstream Signaling Pathway Analysis: Investigate the effect of the compound on the signaling pathways regulated by the target protein. For a kinase inhibitor, this would involve using Western blotting or phospho-proteomics to measure changes in the phosphorylation status of known substrates.

Signaling_Pathway_Example Compound 6-Methyl-1H-indazol-3-ol Target_Kinase Target Kinase (e.g., VEGFR2) Compound->Target_Kinase Inhibition Substrate Downstream Substrate (e.g., PLCγ) Target_Kinase->Substrate Phosphorylation Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Substrate->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis) Signaling_Cascade->Cellular_Response caption Figure 2: Hypothetical signaling pathway modulation.

Caption: Hypothetical signaling pathway modulation.

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments outlined in the target validation workflow.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular environment.

  • Cell Culture and Treatment:

    • Culture the selected cell line to ~80% confluency.

    • Treat cells with either vehicle control or varying concentrations of 6-Methyl-1H-indazol-3-ol for 1-2 hours at 37°C.

  • Harvesting and Lysis:

    • Harvest cells by scraping and wash with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed.

  • Heat Treatment:

    • Aliquot the clarified lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature for 3 minutes.

  • Protein Precipitation and Quantification:

    • Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or SDS-PAGE followed by Coomassie staining.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol: Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 value of 6-Methyl-1H-indazol-3-ol against a purified kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of 6-Methyl-1H-indazol-3-ol in a suitable buffer (e.g., containing DMSO).

    • Prepare a reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and ATP.

  • Reaction Initiation:

    • In a 96- or 384-well plate, add the kinase and the test compound (or vehicle control).

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a specific time at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of 32P from [γ-32P]ATP into the substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Promega Kinase-Glo®).

      • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical Binding Affinities and Cellular Potencies

Target ProteinBinding Affinity (KD, SPR)Kinase Inhibition (IC50)Cellular Target Engagement (CETSA ΔTm)Cell Viability (EC50)
Kinase A50 nM75 nM+5.2 °C150 nM
Kinase B1.2 µM2.5 µM+0.8 °C>10 µM
Kinase C>10 µM>10 µMNot Detected>10 µM

In this hypothetical example, Kinase A would be identified as a high-priority, validated target due to the strong correlation between its high binding affinity, potent enzymatic inhibition, significant thermal shift in cells, and the resulting cellular phenotype (decreased viability).

Conclusion and Future Directions

6-Methyl-1H-indazol-3-ol represents a promising starting point for the development of novel therapeutics. By leveraging the known pharmacology of the indazole scaffold, this guide has outlined a rational and comprehensive strategy for identifying and validating its molecular targets. The proposed workflow, integrating unbiased discovery methods with rigorous biophysical and cellular validation, provides a clear and efficient path to elucidate the mechanism of action of this compound. Successful execution of these studies will not only uncover the therapeutic potential of 6-Methyl-1H-indazol-3-ol but also contribute to a deeper understanding of the vast and versatile biology of the indazole pharmacophore. Future efforts should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to establish a clear path toward clinical development.

References

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  • Synthesis method of indazole compound.
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Methodological & Application

Application Note: Comprehensive NMR Spectroscopy Analysis of 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge of 6-Methyl-1H-indazol-3-ol

6-Methyl-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole class, which is a prominent scaffold in medicinal chemistry and drug discovery.[1] The structural characterization of this molecule is not trivial due to the potential for tautomerism. The molecule can exist in equilibrium between the hydroxy-indazole form (6-Methyl-1H-indazol-3-ol) and the keto-indazolone form (6-Methyl-1,2-dihydro-3H-indazol-3-one). Elucidating the dominant tautomeric form in solution is critical for understanding its chemical reactivity, biological activity, and for unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for this purpose. Through a systematic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and revealing the predominant tautomeric structure in a given solvent environment. This application note provides a detailed protocol and analysis framework for the comprehensive NMR characterization of 6-Methyl-1H-indazol-3-ol.

Core Principles of the NMR Experiments

A multi-dimensional NMR approach is essential for assigning the complex structure of 6-Methyl-1H-indazol-3-ol. Each experiment provides a unique piece of the structural puzzle:

  • ¹H NMR (Proton NMR): Identifies all unique proton environments in the molecule, providing information on chemical shift, signal integration (proton count), and spin-spin coupling (neighboring protons).

  • ¹³C NMR (Carbon NMR): Identifies all unique carbon environments. Typically run with proton decoupling to produce sharp singlets for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the spin system.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[3] This is the primary tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[3] This is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular framework across heteroatoms.

Detailed Experimental Protocols

Sample Preparation

High-quality sample preparation is paramount for acquiring high-resolution NMR spectra.[4]

  • Analyte Purity: Ensure the 6-Methyl-1H-indazol-3-ol sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: The choice of deuterated solvent is critical.[5] For compounds with labile protons like -OH and -NH, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds helps to slow down the exchange rate of the -OH and -NH protons, making them observable as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[6] Using solvents like D₂O would lead to the exchange of these labile protons with deuterium, causing their signals to disappear, which can be a useful confirmatory experiment.[7][8]

  • Concentration:

    • For ¹H NMR , dissolve 2-5 mg of the sample in approximately 0.6 mL of DMSO-d₆.[9]

    • For ¹³C and 2D NMR , a more concentrated sample is required due to the lower natural abundance of the ¹³C isotope.[8] A concentration of 15-25 mg in 0.6 mL of DMSO-d₆ is recommended.[9]

  • Homogenization: Ensure the sample is fully dissolved. The solution must be clear and free of any particulate matter.[9] If necessary, gently warm the sample or use a vortex mixer. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube if any solids remain.[10]

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is correctly positioned within the instrument's detection coil.[10]

NMR Data Acquisition Workflow

The following workflow outlines a logical sequence for acquiring the necessary NMR data on a standard NMR spectrometer (e.g., 400 MHz or higher).

Caption: Standard workflow for comprehensive NMR analysis.

Standard spectrometer parameters should be used, including proper tuning and matching of the probe for both ¹H and ¹³C frequencies, automatic shimming routines, and setting the receiver gain.[11]

Spectral Analysis and Structure Elucidation

The following data are predicted based on the known effects of substituents on the indazole ring system and general principles of NMR spectroscopy.[12][13] Experimental values may vary slightly.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
N1-H ~11.5 - 12.5Broad Singlet-1HLabile proton, chemical shift is concentration-dependent.
O3-H ~10.5 - 11.5Broad Singlet-1HLabile proton, confirms the -ol tautomer. Disappears on D₂O shake.[7]
H-4 ~7.45Doublet (d)~8.51HOrtho coupling to H-5.
H-7 ~7.20Singlet (s)-1HNo adjacent protons to couple with.
H-5 ~6.90Doublet of Doublets (dd)~8.5, ~1.51HOrtho coupling to H-4, meta coupling to H-7 (may not be resolved).
C6-CH₃ ~2.40Singlet (s)-3HMethyl group protons.
Predicted ¹³C NMR & DEPT Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalNotes
C-3 ~155NoneQuaternary carbon, deshielded by -OH group.
C-7a ~140NoneQuaternary carbon at ring junction.
C-3a ~135NoneQuaternary carbon at ring junction.
C-6 ~132NoneQuaternary carbon attached to the methyl group.
C-4 ~120Positive (CH)Aromatic methine.
C-5 ~118Positive (CH)Aromatic methine.
C-7 ~108Positive (CH)Aromatic methine.
C6-CH₃ ~21Positive (CH₃)Methyl carbon.
2D NMR Correlation Analysis

The structural assignment is confirmed by piecing together the data from the 2D experiments.

G H1 ¹H NMR (Protons) COSY COSY H1->COSY H-H J-Coupling HSQC HSQC H1->HSQC ¹J C-H HMBC HMBC H1->HMBC ²⁻³J C-H C13 ¹³C NMR (Carbons) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Proton Network HSQC->Structure C-H Attachment HMBC->Structure Carbon Skeleton & Quaternary Cs

Caption: Logical relationships between 2D NMR experiments for structure elucidation.

  • COSY: A crucial cross-peak will be observed between the signals for H-4 (~7.45 ppm) and H-5 (~6.90 ppm), confirming their ortho relationship on the benzene ring.[14]

  • HSQC: This experiment directly links the proton signals to their attached carbons.[2]

    • δ 7.45 (H-4) will correlate with δ ~120 (C-4).

    • δ 6.90 (H-5) will correlate with δ ~118 (C-5).

    • δ 7.20 (H-7) will correlate with δ ~108 (C-7).

    • δ 2.40 (C6-CH₃) will correlate with δ ~21 (C6-CH₃).

  • HMBC: This experiment provides the long-range correlations that assemble the entire structure.[14] Key expected correlations include:

    • Protons on the Methyl Group (C6-CH₃) will show correlations to C-6 (~132 ppm), C-5 (~118 ppm), and C-7 (~108 ppm), firmly placing the methyl group at the C-6 position.

    • H-4 will show correlations to the quaternary carbons C-6 and C-7a , and to C-5 .

    • H-7 will show correlations to C-5 , C-6 , and the key ring-junction carbon C-7a (~140 ppm).

    • The labile N1-H proton (~12 ppm) may show correlations to C-7a and C-3a , confirming the 1H-indazole tautomer.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an unambiguous and definitive method for the structural characterization of 6-Methyl-1H-indazol-3-ol. The observation of distinct signals for both N1-H and O3-H protons in a non-exchanging solvent like DMSO-d₆, combined with the connectivity map derived from COSY, HSQC, and HMBC experiments, confirms the 6-Methyl-1H-indazol-3-ol tautomer as the predominant species in solution. This detailed analytical framework serves as a robust protocol for researchers in pharmaceutical and chemical sciences, ensuring accurate structural assignment for drug design and development.

References

  • Elguero, J., et al. (2016, April 7). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Elguero, J., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Scientific Diagram]. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5919–5931. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14197-14213. [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide [Video]. YouTube. Retrieved from [Link]

  • Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-802. [Link]

  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

Sources

Application Note: Structural Elucidation of 6-Methyl-1H-indazol-3-ol via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge of Indazolones

6-Methyl-1H-indazol-3-ol is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug development. Its precise structural characterization is paramount for understanding its reactivity, molecular interactions, and potential as a pharmaceutical intermediate. While seemingly simple, the structure of 3-hydroxyindazoles presents a fascinating challenge due to the existence of tautomeric forms: the aromatic 3-hydroxy-1H-indazole and the non-aromatic 1,2-dihydro-3H-indazol-3-one (indazolone).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable, non-destructive technique for elucidating the dominant tautomeric form in solution and confirming the regiochemistry of substituents. This note provides an in-depth guide to the acquisition and interpretation of the ¹H NMR spectrum of 6-Methyl-1H-indazol-3-ol, emphasizing the causal logic behind experimental choices and spectral assignments.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first understand the distinct proton environments within the molecule. The structure is numbered according to IUPAC conventions, revealing five key proton signals to be assigned.

Caption: Structure and proton numbering of 6-Methyl-1H-indazol-3-ol.

The key to a successful interpretation lies in distinguishing between the labile (exchangeable) N-H and O-H protons, the three distinct aromatic protons on the benzene ring, and the protons of the methyl group.

Experimental Protocol: Acquiring a Validated ¹H NMR Spectrum

The quality of the data is foundational to its interpretation. The following protocol is designed to yield a high-resolution spectrum and includes a self-validating step to confirm the identity of labile protons.

Materials and Reagents
  • 6-Methyl-1H-indazol-3-ol (5-10 mg)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

Rationale for Solvent Selection

The choice of a deuterated solvent is critical. While solvents like chloroform-d (CDCl₃) are common, polar, hydrogen-bonding solvents like DMSO-d₆ are superior for this analysis.[1]

  • Expertise-Driven Choice: DMSO-d₆ effectively solubilizes the polar indazolol and, crucially, slows down the rate of proton exchange between the solute and the residual water in the solvent. This results in sharper, more distinct signals for the N-H and O-H protons, which often appear as very broad, unobservable signals in CDCl₃. These protons typically shift significantly downfield in DMSO-d₆, moving them into a clear region of the spectrum.[2]

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 6-Methyl-1H-indazol-3-ol. For routine ¹H NMR, this concentration provides excellent signal-to-noise within a short acquisition time.[3][4]

  • Dissolution: Place the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Transfer: Once fully dissolved, transfer the solution into a 5 mm NMR tube using a glass Pasteur pipette. Ensure no solid particulates are transferred, as they can degrade spectral resolution.

  • Referencing: The residual proton signal in DMSO-d₆ appears at approximately δ 2.50 ppm. This peak is commonly used to reference the spectrum. Alternatively, a small amount of TMS can be added for a δ 0.00 ppm reference.

NMR Data Acquisition
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for resolving the fine splitting patterns of the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

The D₂O Exchange Experiment (Self-Validation)

This simple experiment is essential for unequivocally identifying the labile N-H and O-H protons.

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add 1-2 drops of D₂O directly to the sample.

  • Cap the tube and invert it several times to mix thoroughly.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Expected Result: The signals corresponding to the N-H and O-H protons will disappear or significantly decrease in intensity, as the protons are exchanged for deuterium, which is not observed in ¹H NMR. This provides definitive proof of their assignment.[5]

In-Depth Spectral Interpretation

The ¹H NMR spectrum of 6-Methyl-1H-indazol-3-ol can be analyzed by dividing it into three key regions.

The Aliphatic Region (δ ~2.3 ppm)
  • Signal: A sharp singlet.

  • Integration: 3H.

  • Assignment: This signal corresponds to the protons of the methyl group at the C6 position (-CH₃).

  • Causality: It appears as a singlet because there are no protons on adjacent carbon atoms (C5 or C7 are part of the aromatic ring) for it to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.[6]

The Aromatic Region (δ ~6.8 - 7.5 ppm)

This region contains signals from the three protons on the benzene portion of the ring system (H4, H5, and H7). Their splitting patterns are dictated by spin-spin coupling with their neighbors.

  • Key Concepts: Coupling Constants (J)

    • Ortho Coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). Typically, ³J = 7–10 Hz.[7][8]

    • Meta Coupling (⁴J): Coupling between protons separated by two carbons (4 bonds apart). This is a weaker interaction, with ⁴J = 2–3 Hz.

G H4 H4 H5 H5 H4->H5 ⁴J (meta) ~2-3 Hz H7 H7 H5->H7 ³J (ortho) ~7-9 Hz

Caption: Aromatic proton coupling relationships in 6-Methyl-1H-indazol-3-ol.

  • Signal Assignments:

    • H7 (δ ~7.4-7.5 ppm): This proton is adjacent only to H5. Therefore, it will appear as a doublet with a coupling constant characteristic of ortho coupling (J ≈ 8-9 Hz).

    • H5 (δ ~6.9-7.0 ppm): This proton is coupled to H7 (ortho) and H4 (meta). It will appear as a doublet of doublets (dd) with one large coupling constant (³J ≈ 8-9 Hz) and one smaller one (⁴J ≈ 2-3 Hz).

    • H4 (δ ~7.1-7.2 ppm): This proton is only coupled to H5 via a weak meta interaction. It will appear as a narrow doublet or a singlet , depending on the resolution of the instrument.

The Labile Proton Region (δ > 10 ppm in DMSO-d₆)
  • Signals: Two broad singlets.

  • Integration: 1H each.

  • Assignment: These downfield signals correspond to the N1-H and the O3-H protons.

  • Causality: Their significant downfield shift is a result of being attached to electronegative atoms (N and O) and their participation in hydrogen bonding with the DMSO-d₆ solvent. Their signals are often broad due to chemical exchange and quadrupolar effects from the adjacent nitrogen atom. The presence of these two distinct signals strongly supports the 3-hydroxy-1H-indazole tautomer as the dominant species in DMSO solution. These are the signals that will disappear upon D₂O exchange.

Data Summary Table

The expected ¹H NMR data for 6-Methyl-1H-indazol-3-ol in DMSO-d₆ is summarized below.

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
N1-H> 11.0Broad Singlet-1H
O3-H> 10.0Broad Singlet-1H
H7~7.45Doublet (d)³J ≈ 8.51H
H4~7.15Singlet (s) / Doublet (d)⁴J ≈ 2.0 (if resolved)1H
H5~6.95Doublet of Doublets (dd)³J ≈ 8.5, ⁴J ≈ 2.01H
-CH₃~2.35Singlet (s)-3H

Conclusion

The structural elucidation of 6-Methyl-1H-indazol-3-ol by ¹H NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shift, spin-spin coupling, and proton exchange. By employing a polar aprotic solvent like DMSO-d₆, all five distinct proton environments can be resolved and assigned. The characteristic splitting patterns in the aromatic region allow for unambiguous assignment of the H4, H5, and H7 protons, while the downfield, exchangeable signals confirm the presence of N-H and O-H groups. The inclusion of a D₂O exchange experiment serves as a critical validation step, embodying the principle of a self-verifying protocol and lending high confidence to the final structural assignment. This comprehensive approach ensures accuracy and reliability, essential for professionals in research and drug development.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic compounds. Current Organic Chemistry. Available at: [Link][5]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link][1]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. Available at: [Link][3]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available at: [Link][4]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. Available at: [Link][9]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link][7]

  • ACD/Labs. (2022). ¹H–¹H Coupling in Proton NMR. ACD/Labs Blog. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. UW-Madison Chemistry. Available at: [Link][8]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link][6]

Sources

Mass Spectrometry Fragmentation of 6-Methyl-1H-indazol-3-ol: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation of 6-Methyl-1H-indazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We explore the theoretical underpinnings of its fragmentation behavior under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. This guide presents predicted fragmentation pathways, detailed experimental protocols for high-resolution mass spectrometry, and a framework for data interpretation. The methodologies and insights herein are designed to equip researchers with the necessary tools for the unambiguous structural identification and characterization of indazole-based compounds.

Introduction and Theoretical Framework

The indazole core is a privileged scaffold in modern pharmacology, forming the basis of numerous therapeutic agents. 6-Methyl-1H-indazol-3-ol (C₈H₈N₂O, Monoisotopic Mass: 148.0637 Da) is a key synthetic intermediate whose structural verification is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through controlled fragmentation.[1] Understanding the fragmentation patterns is crucial for distinguishing isomers and identifying metabolites.

A key structural feature of 6-Methyl-1H-indazol-3-ol is its existence in tautomeric forms: the 'ol' (enol) form and the 'one' (keto) form, 6-methyl-1,2-dihydro-3H-indazol-3-one. This equilibrium significantly influences its fragmentation, particularly the propensity for characteristic neutral losses like carbon monoxide (CO).

G cluster_tautomer Tautomeric Equilibrium Indazol-3-ol Indazol-3-one Indazol-3-ol->Indazol-3-one

Figure 1: Tautomeric equilibrium of 6-Methyl-1H-indazol-3-ol.

Ionization Techniques and Fragmentation Fundamentals

The choice of ionization method dictates the nature of the initial ion and its subsequent fragmentation.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant internal energy, producing an odd-electron molecular ion (M⁺•) that undergoes extensive and often complex fragmentation.[2] These reproducible fragmentation patterns serve as a molecular fingerprint, ideal for library matching.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically generates an even-electron protonated molecule ([M+H]⁺) with low internal energy, often resulting in minimal spontaneous fragmentation.[3] Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is selectively isolated and fragmented through collision-induced dissociation (CID). The resulting product ions are formed via pathways distinct from EI, often involving charge-directed reactions and the loss of stable neutral molecules.[3]

Predicted Fragmentation Pathways

Based on established fragmentation rules for heterocyclic compounds, alcohols, and ketones, we can predict the primary fragmentation pathways for 6-Methyl-1H-indazol-3-ol.[4][5]

Electron Ionization (EI) Fragmentation

The EI spectrum is anticipated to be rich with fragments arising from the cleavage of the indazole ring and its substituents. The molecular ion (M⁺• at m/z 148) will undergo several key fragmentations.

G M C₈H₈N₂O⁺• m/z 148 (Molecular Ion) F133 C₇H₅N₂O⁺ m/z 133 M->F133 - •CH₃ F120 C₇H₈N₂⁺• m/z 120 M->F120 - CO F121 C₇H₅NO⁺• m/z 121 M->F121 - HCN F93 C₆H₅N⁺ m/z 91 F120->F93 - HCN

Figure 2: Proposed EI fragmentation pathway for 6-Methyl-1H-indazol-3-ol.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group results in the ion at m/z 133.[6]

  • Loss of Carbon Monoxide (CO): A highly characteristic fragmentation for phenols, enols, and cyclic ketones, this loss from the indazol-3-one tautomer yields a radical cation at m/z 120.

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, leading to an ion at m/z 121.[5]

  • Sequential Losses: The m/z 120 fragment can further lose HCN to produce an ion at m/z 93.

Electrospray Ionization (ESI-MS/MS) Fragmentation

Fragmentation of the even-electron [M+H]⁺ ion (m/z 149) in ESI-MS/MS is expected to be dominated by the loss of small, stable neutral molecules.

G MH [C₈H₈N₂O + H]⁺ m/z 149 (Precursor Ion) F131 C₈H₇N₂⁺ m/z 131 MH->F131 - H₂O F121 [C₇H₈N₂ + H]⁺ m/z 121 MH->F121 - CO

Figure 3: Proposed ESI-MS/MS fragmentation of protonated 6-Methyl-1H-indazol-3-ol.

  • Loss of Water (H₂O): This is a very common pathway for protonated alcohols and enols, driven by the formation of the stable water molecule. This loss is expected to produce a prominent product ion at m/z 131, corresponding to the stable 6-methyl-1H-indazolium cation.[4]

  • Loss of Carbon Monoxide (CO): Arising from the protonated keto-tautomer, this pathway yields a product ion at m/z 121. The relative abundance of this ion versus m/z 131 can provide insight into the gas-phase tautomeric equilibrium.

Predicted Mass Spectrometry Data Summary

The following tables summarize the key ions expected from the high-resolution mass spectrometric analysis of 6-Methyl-1H-indazol-3-ol.

Table 1: Predicted Key Ions in EI-MS Analysis

m/z (Monoisotopic) Elemental Composition Description Neutral Loss
148.0637 C₈H₈N₂O⁺• Molecular Ion (M⁺•) -
133.0402 C₇H₅N₂O⁺ Loss of methyl radical •CH₃
121.0555 C₇H₅NO⁺• Loss of hydrogen cyanide HCN
120.0687 C₇H₈N₂⁺• Loss of carbon monoxide CO

| 91.0422 | C₆H₅N⁺• | Sequential loss from m/z 120 | CO, HCN |

Table 2: Predicted Key Ions in ESI-MS/MS Analysis

m/z (Monoisotopic) Elemental Composition Description Neutral Loss
149.0715 C₈H₉N₂O⁺ Protonated Molecule ([M+H]⁺) -
131.0609 C₈H₇N₂⁺ Loss of water H₂O

| 121.0766 | C₇H₉N₂⁺ | Loss of carbon monoxide | CO |

Experimental Protocols

The following protocols provide a robust framework for acquiring high-quality mass spectrometry data. They are designed as self-validating systems, where instrument calibration and the use of a blank ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: MS Analysis cluster_data Phase 3: Data Processing P1 Weigh Analyte (1 mg) P2 Prepare Stock Solution (1 mg/mL in Methanol) P1->P2 P3 Prepare Working Solution (1-10 µg/mL in appropriate solvent) P2->P3 A1 Instrument Calibration (Ensures Mass Accuracy) P3->A1 A2 Run Blank Sample (Solvent only) A1->A2 A3 Analyze Sample (Acquire MS and MS/MS Data) A2->A3 D1 Extract Ion Chromatograms A3->D1 D2 Generate Mass Spectra D1->D2 D3 Elemental Composition Determination (From High-Resolution Data) D2->D3 D4 Confirm Fragmentation Pattern D3->D4

Figure 4: General experimental workflow for MS analysis.

Protocol: Sample Preparation for MS Analysis

This protocol is suitable for both ESI and EI (when coupled with a liquid introduction technique) analysis.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 6-Methyl-1H-indazol-3-ol and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.[7]

  • Working Solution for ESI-MS: Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in protonation for positive ion mode.[7]

  • Working Solution for GC-EI-MS: Dilute the stock solution with a volatile solvent compatible with the GC system (e.g., ethyl acetate or dichloromethane) to a final concentration of 10-100 µg/mL.

  • Filtration: If any particulate matter is observed, filter the final working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic pathways.

  • Vial Transfer: Transfer the final solution to an appropriate autosampler vial.

Protocol: High-Resolution ESI-MS/MS Analysis

This protocol is designed for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Instrument Setup & Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (< 5 ppm).

    • Set the ion source to positive electrospray ionization (ESI+).

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

  • MS¹ Data Acquisition:

    • Mass Range: m/z 50 - 500

    • Scan Time: 0.1 - 0.5 seconds

    • Acquire data to identify the [M+H]⁺ ion at m/z 149.0715.

  • MS² (Tandem MS) Data Acquisition:

    • Precursor Ion Selection: Isolate the ion at m/z 149.07.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). This is a self-validating step; observing the appearance and disappearance of different fragments as energy increases helps confirm their relationship to the precursor.

    • Mass Range: m/z 40 - 160.

Protocol: GC-EI-MS Analysis

This protocol is for a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Setup:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Setup:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[2] This is the standard energy used to generate reproducible spectra that can be compared to libraries.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40 - 500.

    • Scan Speed: 2-3 scans/second.

Conclusion

The mass spectrometric analysis of 6-Methyl-1H-indazol-3-ol reveals distinct and predictable fragmentation patterns that are highly dependent on the ionization method employed. EI-MS is expected to produce a complex spectrum characterized by ring cleavage and losses of CO and HCN, providing a structural fingerprint. ESI-MS/MS provides a cleaner spectrum dominated by the loss of stable neutral molecules like water and carbon monoxide from the protonated precursor. By utilizing the detailed protocols and mechanistic insights provided in this application note, researchers can confidently identify 6-Methyl-1H-indazol-3-ol, differentiate it from its isomers, and lay the groundwork for more complex metabolic or degradant studies.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). Forensic Chemistry, 37, 100557. Available at: [Link]

  • Van Bramer, S. (2022). 6.2: Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Ardrey, R. E. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 830(1), 1-32. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

  • Perez, A. N. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 15-41. Available at: [Link]

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Application Note: Structural Elucidation of 6-Methyl-1H-indazol-3-ol via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Complexity of Indazolones

6-Methyl-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules.[1][2][3] Accurate structural characterization is a non-negotiable prerequisite for advancing such compounds through the development pipeline. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive technique for confirming the identity and elucidating the key functional groups of these molecules.[4][5]

A critical structural feature of 1H-indazol-3-ols is their existence in a tautomeric equilibrium between the enol (-ol) form and the keto (-one) form, known as 6-Methyl-1,2-dihydro-3H-indazol-3-one.[6][7] This equilibrium can be influenced by the physical state (solid vs. solution) and solvent polarity. In the solid state, which is typically analyzed by IR spectroscopy, the indazolone (keto) form often predominates. This application note provides a detailed protocol for acquiring and interpreting the FTIR spectrum of 6-Methyl-1H-indazol-3-ol, with a focus on identifying the spectral signatures that confirm its structure and reveal its dominant tautomeric form.

Figure 1: Tautomeric equilibrium of 6-Methyl-1H-indazol-3-ol.

Experimental Protocols: Sample Preparation and Data Acquisition

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like 6-Methyl-1H-indazol-3-ol, two primary methods are recommended: the traditional Potassium Bromide (KBr) pellet method and the modern Attenuated Total Reflectance (ATR) technique.

Protocol A: KBr Pellet Transmission Method

This method involves dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.[8][9] It remains a gold standard for high-quality transmission spectra.

Rationale: The sample must be diluted to avoid total absorption of the IR beam (saturated peaks).[8] The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort spectral peaks.[10]

Step-by-Step Protocol:

  • Equipment Preparation: Thoroughly clean an agate mortar and pestle, die set, and anvils with a suitable solvent (e.g., ethanol or acetone) followed by deionized water, and dry them completely in a warm oven (approx. 105°C) to eliminate any adsorbed moisture.[11][12] KBr is highly hygroscopic, and water contamination will manifest as broad O-H absorption bands around 3400 cm⁻¹.

  • Sample Grinding: Place approximately 1-2 mg of 6-Methyl-1H-indazol-3-ol into the agate mortar.[8][11] Grind the sample into a fine, uniform powder.

  • Mixing: Add 200-250 mg of spectroscopy-grade KBr powder to the mortar.[9][11] This achieves a sample-to-matrix ratio of approximately 1:100.[11] Gently but thoroughly mix the sample and KBr with the pestle to ensure uniform dispersion. Avoid over-grinding at this stage, as it increases the surface area and promotes moisture absorption.[11]

  • Pellet Pressing: Carefully transfer the mixture into the sleeve of the pellet die. Assemble the die and place it in a hydraulic press.

  • Compression: Gradually apply pressure up to 8,000–10,000 psi (55–69 MPa).[11][12] Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent, fused disc.[10]

  • Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be mechanically stable and optically transparent.[11] An opaque or cloudy pellet will scatter light and degrade the spectrum quality.[11]

  • Analysis: Place the pellet into the spectrometer's sample holder and acquire the spectrum.

Protocol B: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and powerful alternative that requires minimal sample preparation. It is ideal for routine analysis and when sample quantity is limited.[13][14]

Rationale: The technique relies on the total internal reflection of an IR beam within a high-refractive-index crystal (e.g., diamond or zinc selenide).[13] An evanescent wave penetrates a short distance into the sample placed in direct contact with the crystal, and absorption is measured.[13] Good contact between the sample and the crystal is critical for a strong signal.

Step-by-Step Protocol:

  • Crystal Cleaning: Before analysis, clean the ATR crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements.

  • Background Scan: With the clean, empty crystal, acquire a background spectrum. This is crucial to subtract the spectral signature of the atmosphere (CO₂ and H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the 6-Methyl-1H-indazol-3-ol powder directly onto the center of the ATR crystal. A few milligrams is sufficient.[15]

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[13] Consistent and adequate pressure ensures optimal contact and spectral reproducibility.

  • Analysis: Acquire the sample spectrum.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface as described in step 1.[13]

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Method cluster_atr ATR Method cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain Solid Sample (6-Methyl-1H-indazol-3-ol) grind Grind 1-2 mg Sample start->grind place Place Powder on Crystal start->place mix Mix with 200-250 mg KBr grind->mix press Press at 8,000 psi mix->press pellet Transparent Pellet press->pellet background Acquire Background Spectrum pellet->background clamp Apply Pressure place->clamp clamp->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process interpret Interpret Bands & Correlate to Structure process->interpret report Final Report interpret->report

Figure 2: General experimental workflow for FTIR analysis.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of an IR spectrum involves correlating observed absorption bands with specific molecular vibrations.[4][16] For 6-Methyl-1H-indazol-3-ol, the spectrum is a composite signature of its heterocyclic core, methyl substituent, and the functional groups involved in tautomerism.

Summary of Characteristic Absorption Bands

The following table summarizes the expected IR absorption frequencies for the key functional groups in 6-Methyl-1H-indazol-3-ol.[17][18][19][20][21][22]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group / Comment
3300–2500Strong, BroadO–H Stretch, N–H StretchHighly indicative of extensive intermolecular hydrogen bonding. The keto tautomer will have N-H stretching, while the enol form has both O-H and N-H.
3000–2850Medium-StrongC–H StretchAliphatic C-H stretching from the methyl group.[18][20]
~1700–1650Strong, SharpC=O Stretch (Amide I)Key indicator of the keto (indazolone) tautomer. Its presence confirms the predominance of this form in the solid state.[4][19]
~1620–1580Medium-VariableC=N Stretch / C=C StretchAromatic ring and pyrazole ring stretching vibrations.[22]
~1500–1400Medium-StrongC=C StretchIn-ring carbon-carbon stretching of the aromatic system.[21][22]
~1450 & ~1375MediumC–H BendAsymmetric and symmetric bending of the methyl group.[18]
< 1400VariableFingerprint RegionComplex vibrations including C-N, C-O stretching and various bending modes. Unique to the molecule's overall structure.
Analysis of Key Spectral Regions
  • The N-H / O-H Stretching Region (3300–2500 cm⁻¹): A very broad and intense absorption in this region is expected due to strong intermolecular hydrogen bonding involving both N-H groups of the pyrazole ring and potentially the O-H group of the enol tautomer or the C=O group of the keto tautomer. The breadth of this peak is a hallmark of hydrogen-bonded systems.[4]

  • The Carbonyl (C=O) Stretching Region (1700–1650 cm⁻¹): This region is the most diagnostic for determining the dominant tautomeric form. The presence of a strong, sharp absorption band around 1670 cm⁻¹ is definitive evidence for the C=O bond of the indazolone (keto) form.[19] If the compound existed purely in the enol form, this peak would be absent. The relative intensity of this peak compared to any residual O-H bending vibrations provides a qualitative measure of the keto-enol equilibrium in the solid state.

  • The Double Bond and Aromatic Region (1620–1400 cm⁻¹): Multiple bands are expected here, corresponding to the C=C stretching vibrations of the benzene ring and the C=N stretching of the pyrazole ring.[21][22] These absorptions confirm the presence of the bicyclic heteroaromatic core.

  • The Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of peaks arising from bending vibrations and skeletal stretches (C-C, C-N, C-O).[17] While individual peak assignment is difficult, the overall pattern is unique to the molecule and serves as a "fingerprint" for identity confirmation when compared against a known reference spectrum.

Conclusion and Best Practices

FTIR spectroscopy is an indispensable tool for the structural verification of 6-Methyl-1H-indazol-3-ol. The key to a successful analysis lies in diligent sample preparation to avoid moisture contamination and light scattering. The resulting spectrum provides clear, actionable data:

  • The broad absorptions above 2500 cm⁻¹ confirm the presence of N-H/O-H groups involved in hydrogen bonding.

  • The strong, sharp peak around 1670 cm⁻¹ is the most critical diagnostic band, confirming that the compound predominantly exists in the keto (6-Methyl-1,2-dihydro-3H-indazol-3-one) form in the solid state.

  • Absorptions in the 1620-1400 cm⁻¹ region validate the integrity of the aromatic and heterocyclic ring systems.

By following the detailed protocols and interpretation guide presented in this note, researchers, scientists, and drug development professionals can confidently use FTIR spectroscopy for the routine characterization and quality control of this important class of compounds.

References

  • Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
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  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • ResearchGate. (n.d.). Tautomeric forms of 1H-indazol-3-ol. [Diagram].
  • Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from Department of Chemistry and Biochemistry.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... [Image].
  • Semantic Scholar. (n.d.). Synthesis, Properties, and Reactions of 1H-Indazol-3-ols and 1,2-Dihydro-3H-indazol-3-ones.
  • Benchchem. (n.d.). Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals.
  • ResearchGate. (n.d.). 1H-indazol-3-ol (indazole) scaffold. [Diagram].
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
  • PubMed. (2009, February 1). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor.
  • ResearchGate. (n.d.). Straightforward synthesis of indazolones (1 and 2). Reaction conditions. [Diagram].
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  • ResearchGate. (n.d.). FTIR Spectrum of imidazoline. [Diagram].
  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Video]. YouTube.
  • Chinese Journal of Chemical Physics. (2025).
  • Chemsrc. (2025, November 3). 1-(6-Methyl-1H-indazol-3-YL)ethanone | CAS#:4498-75-3.
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Application Notes and Protocols for the Use of 6-Methyl-1H-indazol-3-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of 1H-indazole are particularly noteworthy for their roles as kinase inhibitors, anti-proliferative agents, and modulators of critical cell signaling pathways, forming the basis of several targeted cancer therapies.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of a specific derivative, 6-Methyl-1H-indazol-3-ol. While direct literature on this exact molecule is sparse, this document leverages data from structurally similar indazole compounds to propose potential mechanisms of action and provides a robust, self-validating series of protocols for its characterization in cell-based assays. We will detail everything from proper handling and solubilization to a phased experimental approach for assessing cytotoxicity, apoptosis induction, and target engagement.

Section 1: Compound Handling and Preparation

Physicochemical Properties
PropertyValueSource
Chemical Name 6-Methyl-1H-indazol-3-olN/A
CAS Number 4498-75-3[5]
Molecular Formula C₁₀H₁₀N₂O[5]
Molecular Weight 174.20 g/mol [5]
Appearance White to off-white solidTypical for class
Solubility Poor in water, Soluble in DMSO, DMF, Methanol[4]
Protocol: Preparation of High-Concentration Stock Solutions

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial solubilization due to its high solvating power for hydrophobic organic molecules. Preparing a high-concentration primary stock (e.g., 10-50 mM) allows for minimal DMSO carryover into the final cell culture medium, as final concentrations of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Materials:

  • 6-Methyl-1H-indazol-3-ol powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weighing: Accurately weigh the desired amount of 6-Methyl-1H-indazol-3-ol powder in a sterile microcentrifuge tube under aseptic conditions.

  • Solubilization: Add the calculated volume of sterile DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. Rationale: This provides initial mechanical force to break up powder aggregates and initiate dissolution.

  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes. Visually inspect for any remaining particulates.[6] Rationale: Sonication uses ultrasonic waves to create micro-cavitations, which provides the energy needed to fully dissolve poorly soluble compounds.

  • Sterilization: While the DMSO stock is considered sterile, if necessary, it can be passed through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Rationale: Repeated temperature fluctuations can cause the compound to fall out of solution over time.

Section 2: Postulated Mechanism of Action

Based on extensive research into the indazole class, we can hypothesize potential cellular activities for 6-Methyl-1H-indazol-3-ol, providing a logical starting point for investigation.

Modulation of the p53/MDM2 Pathway and Apoptosis

Many indazole derivatives exert their anti-tumor effects by inducing apoptosis.[2][3] A well-documented mechanism involves the disruption of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and degradation of p53. A compound that inhibits the p53-MDM2 interaction stabilizes p53, allowing it to accumulate in the nucleus. This accumulation triggers the transcription of pro-apoptotic genes, such as those belonging to the Bcl-2 family (e.g., Bax), ultimately leading to programmed cell death.[2][3] A study on a closely related indazole derivative, compound 6o, demonstrated this exact mechanism; it upregulated p53, downregulated MDM2, and induced apoptosis in K562 leukemia cells.[2][3]

p53_pathway cluster_0 Normal Cell State (High MDM2) cluster_1 Treated Cell State p53_low p53 Degradation Degradation p53_low->Degradation Ubiquitination Apoptosis Apoptosis Blocked MDM2_high MDM2 MDM2_high->p53_low Binds & Inhibits Indazole 6-Methyl-1H-indazol-3-ol MDM2_low MDM2 Indazole->MDM2_low Inhibits Interaction p53_high p53 (Stabilized) Bax Bax (Pro-apoptotic) p53_high->Bax Activates Transcription Apoptosis_on Apoptosis Bax->Apoptosis_on Induces mtt_workflow start 1. Seed Cells (96-well plate) prep 2. Prepare Serial Dilutions of Compound treat 3. Treat Cells (48-72h Incubation) start->treat prep->treat mtt 4. Add MTT Reagent (3-4h Incubation) treat->mtt solubilize 5. Solubilize Formazan (DMSO) mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC50 Value read->analyze

Caption: Experimental workflow for determining IC₅₀ using the MTT assay.

Phase 2: Mechanistic Assays - Apoptosis Detection

If 6-Methyl-1H-indazol-3-ol demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.

Protocol 3.2: Annexin V/PI Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. [7] Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 6-Methyl-1H-indazol-3-ol at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer.

Phase 3: Target Validation - Western Blotting

This phase aims to confirm the molecular mechanism hypothesized in Section 2 by examining the protein expression levels of key players in the p53 pathway.

Protocol 3.3: Western Blot Analysis of Key Pathway Proteins

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture extracted from cells. It allows for the qualitative and semi-quantitative analysis of protein expression changes in response to compound treatment.

Procedure:

  • Cell Lysis: Treat cells as in Protocol 3.2. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p53, MDM2, Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin). [2][7]7. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different treatments.

Section 4: Data Interpretation and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No cytotoxicity observed (flat dose-response curve) 1. Compound precipitated in media.2. Compound is not active in the tested cell line.3. Incubation time is too short.1. Visually inspect wells for precipitates. Lower the final DMSO concentration or pre-warm the media before adding the compound stock.<[4]br>2. Test in a broader panel of cell lines.3. Increase incubation time to 72 or 96 hours.
High variability between replicate wells 1. Inconsistent cell seeding.2. Compound precipitation.3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before plating; mix well.2. Improve solubilization technique (see above).3. Avoid using the outermost wells of the plate for treatment conditions.
Western blot shows no change in p53 levels 1. The cell line may have a p53 mutation or deletion.2. The compound acts through a p53-independent pathway.1. Verify the p53 status of your cell line (e.g., via ATCC).2. Investigate other potential targets, such as specific kinases, based on the broad activity of the indazole scaffold. [1]

References

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  • Title: 1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents: In‐vitro Interaction with DNA/BSA, DFT, Molecular Docking and Cytotoxicity on MCF7 Cells Source: ResearchGate (2023), Request PDF URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Semantic Scholar (2023) URL: [Link]

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  • Title: 1-(6-Methyl-1H-indazol-3-YL)ethanone | CAS#:4498-75-3 Source: Chemsrc URL: [Link]

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Application Notes and Protocols for the Investigation of 6-Methyl-1H-indazol-3-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Oncology

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent, biologically active compounds.[1] In oncology, this bicyclic heterocycle is the foundational structure for several FDA-approved small molecule kinase inhibitors, including axitinib and pazopanib, which have significantly impacted the treatment of various cancers.[1] These agents underscore the therapeutic relevance of the indazole chemotype. The diverse biological activities of indazole derivatives, ranging from anti-inflammatory to potent anti-tumor effects, make them a fertile ground for the discovery of novel therapeutics.[2][3]

This document provides a detailed guide for researchers investigating the potential anticancer applications of 6-Methyl-1H-indazol-3-ol , a specific analogue within this promising chemical class. As the precise biological activity of this particular compound is not yet extensively documented in peer-reviewed literature, this guide will present a robust, field-proven workflow for its initial characterization. The protocols herein are designed to be self-validating systems, enabling researchers to determine the compound's cytotoxic potential, elucidate its mechanism of action, and identify its molecular targets within cancer cells.

Hypothesized Mechanism of Action: Kinase Inhibition

The vast body of research on indazole-based anticancer agents points towards kinase inhibition as a primary mechanism of action.[4] Indazole derivatives have been successfully developed as inhibitors of numerous kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Polo-like Kinase 4 (PLK4).[1][4][5] The 1H-indazole-3-amine structure, in particular, is an effective "hinge-binding" fragment, anchoring the small molecule within the ATP-binding site of the kinase and disrupting its catalytic activity.[2][3]

Given this precedent, it is hypothesized that 6-Methyl-1H-indazol-3-ol exerts its potential anticancer effects by inhibiting one or more protein kinases critical for tumor cell proliferation, survival, and angiogenesis. The following diagram illustrates a generalized signaling cascade often targeted by such inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indazole 6-Methyl-1H-indazol-3-ol (Hypothesized Inhibitor) Indazole->RTK Indazole->RAF Indazole->PI3K

Caption: Hypothesized targeting of key oncogenic kinase signaling pathways by 6-Methyl-1H-indazol-3-ol.

Experimental Workflow for Characterization

A logical and phased approach is critical for the efficient evaluation of a novel compound. The following workflow outlines the key stages, from initial broad screening to more focused mechanistic studies.

Experimental_Workflow A Phase 1: Initial Screening Determine Cytotoxicity B Protocol 1: XTT Cell Viability Assay (IC50 Determination) A->B C Phase 2: Mechanism of Cell Death Investigate Apoptosis Induction B->C If cytotoxic D Protocol 2: Annexin V / PI Staining (Flow Cytometry) C->D E Phase 3: Target Pathway Analysis Identify Affected Signaling Nodes D->E If apoptotic F Protocol 3: Western Blotting (Phospho-protein Analysis) E->F G Further Studies: Kinase Profiling, In Vivo Models F->G Based on results

Sources

Application Notes and Protocols for Developing Assays to Determine 6-Methyl-1H-indazol-3-ol Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Derivatives and the Focus on 6-Methyl-1H-indazol-3-ol

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] A significant portion of these activities arise from the inhibition of key enzymes in cellular signaling pathways, such as kinases and phosphodiesterases. Kinases, in particular, are a major focus of drug discovery efforts, especially in oncology, due to their central role in regulating cell growth, proliferation, and survival. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable assays to characterize the activity of 6-Methyl-1H-indazol-3-ol, a member of the indazole family. While the specific targets of this compound are yet to be fully elucidated, the established precedent of indazole derivatives as kinase inhibitors provides a logical and promising starting point for assay development.[4] Therefore, the protocols detailed herein will focus on a generalizable workflow for identifying and characterizing the potential kinase inhibitory activity of 6-Methyl-1H-indazol-3-ol, from initial biochemical screening to cell-based validation.

The causality behind this approach is rooted in efficiency. By focusing on a probable target class, researchers can rapidly assess the potential of 6-Methyl-1H-indazol-3-ol and generate preliminary data to guide further investigation. The described protocols are designed to be self-validating systems, incorporating essential controls and quality metrics to ensure the generation of trustworthy and reproducible data.

Section 1: The Kinase Inhibition Hypothesis - A Mechanistic Overview

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, where hyperactive kinases can drive uncontrolled cell proliferation.

Small molecule inhibitors can block kinase activity through various mechanisms, most commonly by competing with ATP for binding to the kinase's active site.[5] Our hypothesis is that 6-Methyl-1H-indazol-3-ol may function as a kinase inhibitor. The following assays are designed to test this hypothesis by measuring the compound's ability to interfere with kinase-mediated phosphorylation.

Section 2: Biochemical Assays for Primary Screening and Potency Determination

Biochemical assays are the cornerstone of initial inhibitor screening, providing a direct measure of an inhibitor's effect on an isolated enzyme's activity.[6] These assays are performed in a cell-free system, which allows for precise control over the reaction components and conditions.

Principle of the Luminescence-Based Kinase Assay (ATP Depletion Assay)

A widely used format for high-throughput screening of kinase inhibitors is the luminescence-based ATP depletion assay.[7] The principle is straightforward: the amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A potent inhibitor will result in less ATP being consumed, leading to a higher luminescent signal.

The workflow for a typical ATP depletion assay is as follows:

G cluster_0 Biochemical Assay Workflow A 1. Kinase, Substrate, and Inhibitor Incubation B 2. ATP Addition to Initiate Reaction A->B C 3. Kinase Reaction Proceeds (ATP is consumed) B->C D 4. Addition of ATP Detection Reagent (e.g., Luciferase/Luciferin) C->D E 5. Luminescence Signal Generation D->E F 6. Signal Detection (Luminometer) E->F

Caption: Workflow of a luminescence-based kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol provides a general framework. Optimization of enzyme and substrate concentrations, as well as incubation times, is crucial for robust assay performance.[8]

Materials:

  • Recombinant Kinase (e.g., a representative tyrosine or serine/threonine kinase)

  • Kinase Substrate (peptide or protein)

  • 6-Methyl-1H-indazol-3-ol (dissolved in DMSO)

  • Kinase Assay Buffer (specific to the kinase)

  • ATP

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of 6-Methyl-1H-indazol-3-ol in DMSO. A common starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the serially diluted 6-Methyl-1H-indazol-3-ol or DMSO (for positive and negative controls) to the appropriate wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in kinase assay buffer.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]

    • Add 10 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

The primary output of this assay is the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]

Data Presentation:

Concentration (µM)Luminescence (RLU)% Inhibition
10095,00095%
3085,00084%
1065,00063%
340,00037%
125,00021%
0.315,00011%
0.18,0003%
0 (No Inhibitor)5,0000%
No Enzyme Control100,000100%

The % inhibition is calculated as: % Inhibition = 100 * (RLU_inhibitor - RLU_no_inhibitor) / (RLU_no_enzyme - RLU_no_inhibitor)

The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Section 3: Cell-Based Assays for Target Validation and Cellular Potency

While biochemical assays are excellent for primary screening, they do not fully recapitulate the complex cellular environment.[9] Cell-based assays are therefore essential for validating the activity of a compound in a more physiologically relevant context.[10]

Principle of a Cell Viability Assay

A common and straightforward cell-based assay is the measurement of cell viability or proliferation.[11] If 6-Methyl-1H-indazol-3-ol inhibits a kinase that is critical for the survival of a particular cancer cell line, then treatment with the compound should lead to a decrease in cell viability.

The following diagram illustrates the logic of a cell viability assay for a kinase inhibitor:

G cluster_1 Cell-Based Assay Logic A Cancer Cell Line (Dependent on Kinase X) B Treatment with 6-Methyl-1H-indazol-3-ol A->B C Inhibition of Kinase X B->C D Blockade of Downstream Signaling Pathway C->D E Decreased Cell Proliferation/Viability D->E F Quantifiable Readout (e.g., ATP levels, Resazurin reduction) E->F

Caption: Logic flow of a cell viability assay.

Detailed Protocol: Cell Viability Assay (Resazurin Reduction)

This protocol uses the resazurin reduction assay, where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • Cancer cell line known to be dependent on a specific kinase pathway (e.g., a cell line with a known activating mutation in a kinase).

  • Cell culture medium and supplements.

  • 6-Methyl-1H-indazol-3-ol (dissolved in DMSO).

  • Resazurin sodium salt solution.

  • Clear-bottom, black-walled 96-well cell culture plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of 6-Methyl-1H-indazol-3-ol in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Add 20 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis and Interpretation

The output of this assay is the GI50 (Growth Inhibition 50) or IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation:

Concentration (µM)Fluorescence (RFU)% Viability
1005005%
301,50015%
103,00030%
35,50055%
18,00080%
0.39,50095%
0.19,80098%
0 (Vehicle Control)10,000100%
No Cell Control1000%

The % viability is calculated as: % Viability = 100 * (RFU_compound - RFU_no_cells) / (RFU_vehicle - RFU_no_cells)

The GI50 value is determined by plotting the % viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Section 4: Assay Validation and Quality Control

For any assay to be trustworthy, it must be validated to ensure it is robust and reproducible. Key parameters for assay validation include:

  • Z'-factor: A measure of the statistical effect size, which reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio indicates a robust assay.

  • Intra- and Inter-plate Reproducibility: The consistency of the results within a single plate and between different plates.

Conclusion

The protocols and guidelines presented in this application note provide a solid foundation for the initial characterization of 6-Methyl-1H-indazol-3-ol as a potential kinase inhibitor. By starting with a focused biochemical assay and progressing to a more physiologically relevant cell-based model, researchers can efficiently and reliably assess the compound's activity. Remember that these are starting points; optimization and adaptation to specific kinases and cell lines will be necessary for a comprehensive understanding of the biological activity of 6-Methyl-1H-indazol-3-ol.

References

  • Benchchem. (n.d.). 6-(Trifluoromethyl)-1H-indazol-3-ol.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
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  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol.
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  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
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  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
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Application Notes and Protocols for the Experimental Study of 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental workflow for studying 6-Methyl-1H-indazol-3-ol. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This guide details the synthesis, purification, and characterization of 6-Methyl-1H-indazol-3-ol, followed by robust protocols for in vitro and in vivo biological evaluation. The methodologies are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure reproducible and reliable results.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are a prominent class of heterocyclic compounds in drug discovery, demonstrating a broad spectrum of pharmacological activities.[2] These activities include but are not limited to anticancer, antimalarial, antimicrobial, and antidiabetic properties.[1] The versatility of the indazole nucleus makes it a privileged scaffold for the design of novel therapeutic agents. This guide focuses on 6-Methyl-1H-indazol-3-ol, a specific derivative, and outlines a systematic approach to its scientific investigation.

Synthesis and Characterization of 6-Methyl-1H-indazol-3-ol

A reliable and reproducible synthesis is the foundation of any chemical biology research. The following section details a hypothetical, yet plausible, synthetic route and the necessary characterization steps.

Synthesis Protocol

While multiple synthetic routes to indazole derivatives exist, a common approach involves the cyclization of appropriately substituted hydrazones. The synthesis of 6-Methyl-1H-indazol-3-ol could potentially be adapted from established methods for similar indazole derivatives.[3][4][5]

Materials:

  • Substituted phenylhydrazine precursor

  • Appropriate carbonyl compound

  • Acid or base catalyst

  • Anhydrous solvents (e.g., ethanol, acetic acid)

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted phenylhydrazine in an anhydrous solvent.

  • Addition of Reagents: Slowly add the carbonyl compound and the catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization

Confirming the identity and purity of the synthesized 6-Methyl-1H-indazol-3-ol is critical.

Table 1: Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidationChemical shifts and coupling constants consistent with the proposed structure.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C₈H₈N₂O.
HPLC Purity assessmentA single major peak indicating >95% purity.
Melting Point Preliminary purity checkA sharp and defined melting point range.

In Vitro Biological Evaluation: A Tiered Approach

The following protocols are designed to assess the potential biological activity of 6-Methyl-1H-indazol-3-ol in a systematic, tiered manner.

Workflow for In Vitro Screening

in_vitro_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Mechanism of Action A Compound Synthesis & Characterization B Kinase Panel Screen (Broad Spectrum) A->B Test Compound C Cell Viability Assay (e.g., MTT on Cancer Cell Lines) A->C Test Compound D IC₅₀ Determination for Active Kinases B->D Identified Hits E Dose-Response Cytotoxicity Studies C->E Confirmed Activity F Target Engagement Assays D->F G Downstream Signaling Analysis (e.g., Western Blot) E->G

Caption: Tiered workflow for in vitro evaluation of 6-Methyl-1H-indazol-3-ol.

Protocol: Kinase Inhibition Assay

Given that many indazole derivatives are kinase inhibitors, a primary screen against a panel of kinases is a logical starting point.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.[6] Inhibition is observed as a decrease in this activity.

Materials:

  • Kinase of interest

  • Specific peptide substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 6-Methyl-1H-indazol-3-ol stock solution (in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Microplate reader

Step-by-Step Protocol: [6][7][8]

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in the assay buffer.

  • Compound Plating: In a 384-well plate, add a small volume of the 6-Methyl-1H-indazol-3-ol stock solution at various concentrations. Include wells for a "no inhibitor" control and a positive control.

  • Kinase Reaction: Add the kinase and substrate mixture to each well. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader (luminescence or fluorescence, depending on the assay).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • 6-Methyl-1H-indazol-3-ol stock solution (in DMSO)

  • Microplate reader

Step-by-Step Protocol: [9][11][12]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: The next day, treat the cells with serial dilutions of 6-Methyl-1H-indazol-3-ol. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing for formazan crystal formation.[9]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Preclinical Evaluation: Xenograft Tumor Model

Should in vitro studies yield promising results, the next logical step is to evaluate the efficacy of 6-Methyl-1H-indazol-3-ol in an in vivo model. Patient-derived xenografts (PDXs) are also valuable models.[13][14]

Workflow for In Vivo Studies

in_vivo_workflow A Formulation Development & Stability Testing B Pharmacokinetic (PK) Study (Single Dose) A->B Dosing Solution C Efficacy Study in Xenograft Model B->C Determine Dosing Regimen D Tumor Growth Inhibition (TGI) Analysis C->D Tumor Volume Data E Preliminary Toxicology & Tolerability Assessment C->E Monitor Animal Health

Caption: Experimental workflow for in vivo evaluation of 6-Methyl-1H-indazol-3-ol.

Protocol: Xenograft Efficacy Study[15][16][17][18]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Human cancer cell line (the same as used in vitro)

  • Matrigel or similar basement membrane matrix

  • 6-Methyl-1H-indazol-3-ol formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Dosing: Administer 6-Methyl-1H-indazol-3-ol (and vehicle control) to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicity data.[15]

Principle: A single dose of the compound is administered to animals, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured to determine key PK parameters.[15][16]

Key PK Parameters to Determine: [15][16][17][18]

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t₁/₂: Half-life of the compound in plasma.

Conclusion

This application note provides a structured and scientifically rigorous framework for the preclinical evaluation of 6-Methyl-1H-indazol-3-ol. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this and similar indazole derivatives. The logical, tiered approach ensures that resources are used efficiently, with each stage of testing building upon the last to provide a comprehensive understanding of the compound's biological and pharmacological properties.

References

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  • Lowe, P. J., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 14(3), 549–558. [Link]

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  • Kim, J. Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 232, 114197. [Link]

  • El-Faham, A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(15), 9036-9049. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Methyl-1H-indazol-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we have compiled field-proven insights and data from established literature to ensure this guide is both practical and scientifically robust.

Introduction: The Chemistry of 6-Methyl-1H-indazol-3-ol

6-Methyl-1H-indazol-3-ol is a valuable heterocyclic compound, serving as a key building block in the development of various pharmacologically active agents. Like many 3-hydroxyindazoles, it exists in tautomeric equilibrium with its keto form, 6-Methyl-1,2-dihydro-3H-indazol-3-one. Understanding this tautomerism is critical for both reaction monitoring and final product characterization. This guide focuses on a common and reliable synthetic pathway and addresses the key challenges researchers may face.

Proposed Synthetic Pathway: An Overview

A prevalent and well-documented method for synthesizing the indazol-3-ol core involves the intramolecular cyclization of a 2-hydrazinylbenzoic acid derivative. This approach is reliable and offers a clear path for troubleshooting. The general workflow is outlined below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction to Hydrazine cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Purification A 3-Amino-4-methylbenzoic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 2-Hydrazinyl-5-methylbenzoic acid B->C SnCl2 or Na2SO3 D 6-Methyl-1H-indazol-3-ol C->D Heat (e.g., in water or acid) E Purified Product D->E Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of 6-Methyl-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 6-Methyl-1H-indazol-3-ol?

The most established route involves the diazotization of 3-amino-4-methylbenzoic acid, followed by reduction to the corresponding hydrazine and subsequent thermal or acid-catalyzed intramolecular cyclization. Alternative modern methods include photochemical cyclization of o-nitrobenzyl derivatives and transition-metal-catalyzed reactions, which can offer different substrate scopes and milder conditions.[1][2]

Q2: What is a realistic yield expectation for this synthesis?

Yields can vary significantly based on the optimization of each step. The cyclization of 2-hydrazinylbenzoic acids can be sensitive to conditions. While some literature on related indazolones reports yields from moderate to good, achieving yields above 70-80% often requires careful optimization of temperature, reaction time, and pH during the cyclization step.[3]

Q3: What are the primary challenges in synthesizing 6-Methyl-1H-indazol-3-ol?

The main challenges include:

  • Stability of Intermediates: The diazonium salt formed in the first step is unstable at elevated temperatures and must be handled accordingly.

  • Side Reactions: Incomplete cyclization, decarboxylation of the benzoic acid precursor under harsh heating, or the formation of isomers can lead to a complex product mixture.

  • Purification: The polarity of the final product, due to the hydroxyl group, can sometimes make separation from polar side products challenging.

Q4: How does the keto-enol tautomerism affect characterization?

The presence of both the -ol and -one forms can lead to complex NMR spectra, with multiple peaks for certain protons and carbons. The ratio of tautomers is often solvent-dependent. In IR spectroscopy, you may observe both a broad O-H stretch and a C=O stretch. It is crucial to consult literature on similar compounds for characteristic shifts and to consider analyzing the sample in different deuterated solvents (e.g., DMSO-d6 vs. CDCl3).

Troubleshooting Guide: From Low Yield to Purification Hurdles

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation

Q: My reaction has stalled, or my TLC/LC-MS analysis shows no desired product. What went wrong?

This issue typically points to problems in the initial diazotization or reduction steps.

  • Pillar 1: Reagent Quality & Handling:

    • Starting Material: Ensure the purity of the 3-amino-4-methylbenzoic acid. Impurities can interfere with the diazotization.

    • Sodium Nitrite: Use a fresh, dry source of sodium nitrite (NaNO₂). It can degrade over time. Prepare the NaNO₂ solution just before use.

    • Reducing Agent: The activity of reducing agents like tin(II) chloride (SnCl₂) can vary. Ensure it has not been excessively oxidized.

  • Pillar 2: Critical Reaction Parameters:

    • Temperature Control: The diazotization step is highly exothermic and must be maintained at 0-5 °C. A higher temperature will rapidly decompose the diazonium salt, leading to failure.

    • Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine. A rapid addition can cause localized heating and side reactions.

G Start Low / No Product CheckSM Verify Purity of 3-Amino-4-methylbenzoic Acid Start->CheckSM CheckReagents Use Fresh NaNO2 and Active SnCl2 CheckSM->CheckReagents Purity OK CheckTemp Was Diazotization Kept at 0-5 °C? CheckReagents->CheckTemp Reagents OK CheckTemp->Start No, Temp Too High (Decomposition) OptimizeCyclization Troubleshoot Cyclization Step (See Issue 2) CheckTemp->OptimizeCyclization Yes Success Improved Yield OptimizeCyclization->Success

Caption: Decision tree for troubleshooting low or no product yield.

Issue 2: Low Yield During Cyclization

Q: I have successfully formed the 2-hydrazinyl-5-methylbenzoic acid intermediate, but the final cyclization step gives a poor yield. How can I optimize it?

The cyclization to form the indazole ring is the critical yield-determining step.

  • Pillar 1: Solvent and Catalyst Choice:

    • Solvent Effects: The reaction is often performed by heating the hydrazine intermediate in water, dilute HCl, or an organic solvent like ethanol. The choice of solvent can impact the rate of cyclization versus potential side reactions like decarboxylation. A systematic screen of solvents is recommended.

    • Acid Catalysis: While the reaction can proceed thermally, mild acid catalysis often improves the rate and yield. However, strongly acidic conditions or prolonged heating can promote undesired side reactions.

  • Pillar 2: Temperature and Reaction Time:

    • Thermal Control: Insufficient heating may lead to an incomplete reaction. Conversely, excessive temperature or prolonged reaction times can cause degradation of the product or precursor. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Parameter Condition A Condition B Condition C Rationale & Expected Outcome
Solvent Water1 M HClEthanolWater is a green and simple solvent. HCl provides acid catalysis which may accelerate ring closure. Ethanol is a common organic solvent for cyclizations.
Temperature 100 °C (Reflux)80 °C78 °C (Reflux)The optimal temperature balances reaction rate against thermal decomposition. Lower temperatures may require longer reaction times but can improve purity.
Time 2-4 h4-8 h6-12 hReaction should be monitored to avoid prolonged heating after completion, which can degrade the product.

Table 1. Example parameter matrix for optimizing the cyclization of 2-hydrazinyl-5-methylbenzoic acid.

Issue 3: Product Purification Challenges

Q: My crude product is a complex mixture, and purification by column chromatography is providing low recovery. What are better strategies?

  • Pillar 1: Alternative Purification Methods:

    • Recrystallization: 6-Methyl-1H-indazol-3-ol is a crystalline solid. Recrystallization is often more effective and scalable than chromatography for removing minor impurities. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or methanol.[4]

    • Acid-Base Extraction: As an amphoteric molecule, you can potentially purify it by dissolving the crude material in a dilute base (like NaHCO₃), washing with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.

  • Pillar 2: Optimizing Chromatography:

    • Column Packing: Ensure the silica gel column is packed properly to avoid channeling.

    • Solvent System: Use a solvent system that provides a retention factor (Rf) of ~0.3 for the product on the TLC plate. A common mobile phase is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.

    • Loading: Do not overload the column. Adsorbing the crude product onto a small amount of silica gel before loading can improve separation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1H-indazol-3-ol

  • Step 1: Diazotization of 3-Amino-4-methylbenzoic acid

    • Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimum amount of cold water.

    • Add the sodium nitrite solution dropwise to the suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C. The solution should be clear yellow.

  • Step 2: Reduction to 2-Hydrazinyl-5-methylbenzoic acid

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated HCl. Cool it to 0 °C.

    • Add the cold diazonium salt solution from Step 1 dropwise to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir for 2-3 hours, slowly warming to room temperature. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. This is the crude hydrazine intermediate.

  • Step 3: Intramolecular Cyclization

    • Suspend the crude 2-hydrazinyl-5-methylbenzoic acid in water or 1 M HCl.

    • Heat the mixture to reflux (80-100 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., 20% Methanol in Dichloromethane).

    • Upon completion, cool the reaction mixture to room temperature, then further in an ice bath to precipitate the product.

    • Collect the crude 6-Methyl-1H-indazol-3-ol by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Purification by Recrystallization

  • Place the crude product in a flask.

  • Add a minimum amount of hot solvent (e.g., ethanol or a mixture of ethanol and water) to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Lee, J., Jung, Y., Park, S., & Kim, I. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega, 7(17), 14712–14722. Available from: [Link]

  • Li, C., et al. (2012). A new route to indazolone via amidation reaction of o-carboxyazobenzene. Organic Letters. Available from: [Link]

  • Lee, J., Jung, Y., Park, S., & Kim, I. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega. Available from: [Link]

  • Zhu, J. S., et al. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Available from: [Link]

  • Lee, J., Jung, Y., Park, S., & Kim, I. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Available from: [Link]

  • ResearchGate. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Properties, and Reactions of 1H-Indazol-3-ols and 1,2-Dihydro-3H-indazol-3-ones. Available from: [Link]

  • Sirvent, P., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available from: [Link]

  • ResearchGate. (2011). The improvement of two kinds of synthetic methods of indazoles. Available from: [Link]

  • ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Available from: [Link]

  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. Available from: [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]

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Technical Support Center: Synthesis of 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 6-Methyl-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important indazole derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and resolving impurities, ultimately leading to a more efficient and robust synthetic process.

Introduction to the Synthesis and its Challenges

6-Methyl-1H-indazol-3-ol, and its tautomer 6-methyl-1,2-dihydro-3H-indazol-3-one, are valuable building blocks in medicinal chemistry. A common and cost-effective synthetic route commences with 2-amino-5-methylbenzoic acid. This pathway involves a three-step process: diazotization, reduction, and subsequent cyclization. While seemingly straightforward, each of these stages presents opportunities for the formation of impurities that can complicate purification and compromise the quality of the final product. Understanding the mechanistic basis of these side reactions is paramount to effective troubleshooting and process optimization.

This guide will provide a structured approach to identifying and mitigating the formation of common impurities, supported by analytical data and detailed protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My final product shows a low yield and appears discolored. What are the likely causes?

A low yield and discoloration are often indicative of side reactions occurring during the diazotization or cyclization steps. The diazonium salt intermediate is highly reactive and susceptible to various competing reactions.

Potential Causes and Solutions:

  • Incomplete Diazotization: If the reaction of 2-amino-5-methylbenzoic acid with nitrous acid is incomplete, you will carry unreacted starting material through the synthesis, which can lead to a complex mixture.

    • Solution: Ensure the temperature of the diazotization reaction is maintained between 0-5 °C. A higher temperature can lead to the premature decomposition of the diazonium salt. Also, ensure the dropwise addition of the sodium nitrite solution to the acidic solution of the amine to maintain a low concentration of nitrous acid and prevent side reactions.

  • Side Reactions of the Diazonium Salt: The diazonium group can be displaced by various nucleophiles present in the reaction mixture.

    • Phenolic Impurity (6-hydroxy-3-methylbenzoic acid): The diazonium salt can react with water to form a phenol. This is more likely if the reaction temperature is not strictly controlled.[1]

    • Azo Dye Formation: The diazonium salt can couple with the starting amine or other electron-rich aromatic species to form colored azo compounds, which would explain the discoloration of your product.

    • Solution: Maintain a low reaction temperature (0-5 °C) and ensure a sufficiently acidic environment to stabilize the diazonium salt and suppress the coupling reaction.

  • Inefficient Reduction: Incomplete reduction of the diazonium salt will lead to a lower yield of the desired hydrazine intermediate.

    • Solution: Ensure the reducing agent (e.g., sodium sulfite or tin(II) chloride) is added in a sufficient stoichiometric excess and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or HPLC is recommended.

  • Inefficient Cyclization: The final ring-closure to form the indazolone is typically acid- or base-catalyzed and requires heat. Inefficient cyclization can result in the accumulation of the uncyclized hydrazine intermediate.

    • Solution: Optimize the cyclization conditions, including the choice of acid or base catalyst, reaction temperature, and reaction time.

Q2: I see an unexpected peak in my HPLC chromatogram with a similar mass to my product. What could it be?

An unexpected peak with a similar mass often suggests the presence of a regioisomeric impurity.

Potential Impurity: 4-Methyl-1H-indazol-3-ol

The most likely regioisomeric impurity is 4-Methyl-1H-indazol-3-ol. Its formation depends on the starting material used. If the synthesis starts from 2-amino-3-methylbenzoic acid instead of 2-amino-5-methylbenzoic acid, the resulting product would be the 4-methyl isomer.

Identification and Differentiation:

  • HPLC-MS: While the mass will be identical, the isomers may have slightly different retention times on a reversed-phase HPLC column. Spiking your sample with a known standard of the suspected impurity is the most definitive way to confirm its identity.

  • ¹H NMR Spectroscopy: The substitution pattern on the benzene ring will result in distinct splitting patterns and chemical shifts for the aromatic protons. For 6-Methyl-1H-indazol-3-ol, you would expect to see three aromatic protons with a specific coupling pattern. The 4-methyl isomer will have a different pattern.

Preventative Measures:

  • Starting Material Purity: The most critical factor is to ensure the purity of the starting 2-amino-5-methylbenzoic acid. Use a reliable supplier and verify the identity and purity of the starting material by NMR and melting point analysis before use.

Q3: My mass spectrometry data shows a peak that is 14 or 28 mass units higher than my product. What does this indicate?

An increase of 14 or 28 mass units often points to over-alkylation or over-acylation, depending on the reagents used in subsequent steps or if there are residual alkylating/acylating agents present during workup.

Potential Impurities:

  • N-Alkylated/N-Acylated Impurities: The indazole ring has two nitrogen atoms that can be alkylated or acylated. If your synthesis involves any steps with alkylating or acylating agents, or if such reagents are used in the workup, you may form N-methyl, N-ethyl, or N-acetyl derivatives of your product.

  • O-Alkylated/O-Acylated Impurities: The hydroxyl group at the 3-position is also nucleophilic and can be alkylated or acylated.

Identification:

  • HPLC-MS/MS: The fragmentation pattern in the MS/MS spectrum can help identify the location of the modification. For example, the loss of a methyl or acetyl group from the parent ion would be a strong indicator.

  • ¹H and ¹³C NMR: The presence of additional signals in the alkyl or acyl region of the NMR spectrum, along with shifts in the aromatic and indazole ring protons/carbons, will confirm the presence of these impurities.

Preventative Measures:

  • Stoichiometric Control: Carefully control the stoichiometry of any alkylating or acylating agents used.

  • Thorough Purification: Ensure that all reagents are removed during the workup and purification steps. A final recrystallization or column chromatography can be effective in removing these types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in 6-Methyl-1H-indazol-3-ol synthesis?

Impurities in the synthesis of 6-Methyl-1H-indazol-3-ol can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the synthetic process itself.

    • Starting Materials: Unreacted 2-amino-5-methylbenzoic acid.

    • Intermediates: The diazonium salt (usually transient) and the corresponding hydrazine intermediate.

    • Byproducts: Formed from side reactions, such as phenolic impurities from the hydrolysis of the diazonium salt or azo compounds.

  • Product-Related Impurities: These are structurally similar to the final product.

    • Regioisomers: Such as 4-Methyl-1H-indazol-3-ol, arising from isomeric starting materials.

    • Over-reaction Products: N- or O-alkylated/acylated derivatives.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted reagents.

Q2: How can I best purify the crude 6-Methyl-1H-indazol-3-ol?

The purification strategy will depend on the nature and quantity of the impurities present.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be chosen where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble. Common solvents for indazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Column Chromatography: For more complex mixtures or to separate regioisomers, silica gel column chromatography is recommended. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective.

  • Acid-Base Extraction: The amphoteric nature of 6-Methyl-1H-indazol-3-ol (due to the acidic hydroxyl group and basic nitrogen atoms) can be exploited for purification. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.

Q3: What are the key analytical techniques for characterizing 6-Methyl-1H-indazol-3-ol and its impurities?

A combination of chromatographic and spectroscopic techniques is essential for a thorough characterization.

Analytical TechniquePurpose
HPLC-UV To determine the purity of the sample and quantify known and unknown impurities.
LC-MS To identify the molecular weights of the main product and any impurities, aiding in their preliminary identification.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition of the product and impurities, providing a higher degree of confidence in their identification.
¹H NMR Spectroscopy To confirm the structure of the final product and identify impurities by analyzing chemical shifts, coupling constants, and integration of proton signals.
¹³C NMR Spectroscopy To further confirm the carbon skeleton of the product and identify any isomeric impurities.
FT-IR Spectroscopy To identify the presence of key functional groups, such as N-H, O-H, and C=O stretching vibrations, which can help distinguish between tautomeric forms.

Visualizing the Impurity Identification Workflow

The following workflow provides a systematic approach to identifying an unknown impurity in your 6-Methyl-1H-indazol-3-ol sample.

Impurity_Identification_Workflow Impurity Identification Workflow for 6-Methyl-1H-indazol-3-ol Synthesis start Unexpected Peak in HPLC lcms Analyze by LC-MS start->lcms First Step hrms Perform HRMS Analysis lcms->hrms Obtain Molecular Formula review Review Synthetic Pathway for Potential Side Reactions lcms->review Compare MW with potential byproducts nmr Isolate Impurity and Analyze by NMR hrms->nmr If isolation is possible structure Propose Impurity Structure nmr->structure synthesis Synthesize Proposed Impurity as a Standard structure->synthesis confirm Confirm by Co-injection in HPLC synthesis->confirm optimize Optimize Reaction Conditions to Minimize Impurity confirm->optimize review->nmr review->optimize

Caption: A flowchart for systematic impurity identification.

Key Synthetic Pathway and Potential Side Reactions

The primary synthetic route to 6-Methyl-1H-indazol-3-ol and the points at which major impurities can arise are illustrated below.

Synthesis_and_Impurities Synthesis of 6-Methyl-1H-indazol-3-ol and Potential Impurities cluster_main Main Synthetic Pathway cluster_impurities Potential Impurities A 2-Amino-5-methylbenzoic Acid B Diazonium Salt Intermediate A->B NaNO2, HCl, 0-5 °C imp1 Unreacted Starting Material A->imp1 Incomplete Reaction imp5 Regioisomeric Impurity (4-Methyl-1H-indazol-3-ol) A->imp5 Isomeric Starting Material C Hydrazine Intermediate B->C Reduction (e.g., Na2SO3) imp2 Phenolic Impurity B->imp2 Hydrolysis imp3 Azo Dye Impurity B->imp3 Azo Coupling D 6-Methyl-1H-indazol-3-ol C->D Cyclization (Acid/Base, Heat) imp4 Uncyclized Intermediate C->imp4 Incomplete Cyclization

Caption: Synthetic pathway and common impurity formation points.

References

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114106. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

  • Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5968–5979. [Link]

  • Sanna, C., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(11), 3328. [Link]

  • Wang, M., et al. (2014). Synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET probe for imaging of the enzyme PIM1. Bioorganic & Medicinal Chemistry Letters, 24(1), 253–257. [Link]

  • Gaponik, P. N., et al. (2007). Scheme 3. Acid-Promoted Cyclization of Hydrazone 5. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. [Link]

  • Kim, S., et al. (2021). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [Link]

  • Giram, S., & Pawar, S. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. SciForum. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Norman, M. H., et al. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Journal of Medicinal Chemistry, 52(3), 699–709. [Link]

  • PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. [Link]

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Technical Support Center: Resolving Regioisomer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselectivity in indazole functionalization. The formation of N1 and N2 regioisomers is a persistent challenge, impacting yield, purification efficiency, and the overall success of synthetic campaigns.

Here, we move beyond simple protocols to explain the underlying principles governing regioselectivity. By understanding the causality behind experimental outcomes, you can troubleshoot effectively and rationally design your synthetic strategies. This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick answers to common queries, and an in-depth Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole alkylation/arylation so challenging?

The indazole core possesses two nucleophilic nitrogen atoms within its pyrazole ring. Due to annular tautomerism, the proton can reside on either nitrogen, leading to the 1H- and 2H-indazole forms. The 1H-tautomer is generally the more thermodynamically stable isomer.[1][2][3][4] Direct functionalization, such as alkylation or acylation, often proceeds via the indazolide anion, which is an ambident nucleophile. This results in the potential for reaction at either nitrogen, frequently leading to a mixture of N1 and N2 substituted products.[2][5] Achieving high selectivity for a single regioisomer is therefore a significant synthetic hurdle that requires careful optimization of various reaction parameters.[2]

Q2: What are the primary factors that dictate the N1 vs. N2 product ratio?

The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these is the first step to controlling your reaction.

  • Steric and Electronic Effects of Substituents: The nature and position of groups on the indazole ring are critical. Bulky substituents at the C3 position tend to sterically hinder the N2 position, favoring N1 alkylation. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position can strongly favor the formation of the N2 isomer.[1][3][4]

  • Reaction Conditions (Base & Solvent): The choice of base and solvent system is paramount. For instance, the combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is widely reported to favor N1 alkylation.[1][3][4] This is often attributed to the formation of a sodium-coordinated intermediate that directs the electrophile to the N1 position.[5] Polar aprotic solvents like DMF can lead to mixtures, while certain acidic conditions may promote N2 functionalization.[1][2]

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating or acylating agent also play a role. Highly reactive electrophiles, such as Meerwein's salts (e.g., trimethyloxonium tetrafluoroborate), can favor the kinetically controlled N2 product.[6][7]

  • Kinetic vs. Thermodynamic Control: This is a central concept in indazole chemistry. N2-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and occurs faster, especially at lower temperatures.[8][9][10][11] The N1-substituted product is typically the more thermodynamically stable isomer.[1][3][4] Therefore, reactions run at higher temperatures or for longer durations may allow for equilibration, favoring the N1 product.[3][4][8][9][10][11]

Q3: How can I reliably distinguish between the N1 and N2 isomers?

Unambiguous structural assignment is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H-NMR Spectroscopy: The chemical shift of the proton at the C7 position (H-7) is often diagnostic. In N2-isomers, the H-7 proton is deshielded by the lone pair of electrons on the N1 nitrogen and typically appears at a higher frequency (further downfield) compared to the corresponding N1-isomer.[6][12]

  • ¹³C-NMR Spectroscopy: The chemical shifts of the ring carbons also differ significantly between the two isomers.[6]

  • 2D-NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments provide definitive proof. For an N1-substituted indazole, a correlation will be observed between the protons of the N1-substituent and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation is typically seen between the substituent's protons and the C3 carbon.[1][3]

  • Other Methods: While NMR is primary, techniques like UV derivative spectrophotometry have also been used for unambiguous identification.[13][14] X-ray crystallography, when obtainable, provides the ultimate structural confirmation.[6]

Troubleshooting Guide & Optimized Protocols

This section addresses specific experimental failures and provides actionable solutions and detailed protocols to guide your laboratory work.

Problem 1: My reaction gives a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?

This is a classic challenge, often arising from reaction conditions that do not sufficiently differentiate between the two nucleophilic centers. The goal is to shift the reaction toward thermodynamic control or to use conditions that sterically or electronically favor the N1 position.

Analysis of Influencing Factors

G cluster_conditions Reaction Conditions cluster_substrate Substrate Properties cluster_outcome Regiochemical Outcome Base Base Selection N1_Product Favors N1 Product (Thermodynamic) Base->N1_Product NaH, Cs₂CO₃ N2_Product Favors N2 Product (Kinetic) Base->N2_Product Weaker bases (e.g., K₂CO₃ in DMF) Solvent Solvent Polarity Solvent->N1_Product Non-polar (THF) Solvent->N2_Product Polar Aprotic (DMF) Temp Temperature Temp->N1_Product Higher Temp (≥ RT to reflux) Temp->N2_Product Low Temp (< 0 °C) Sterics Steric Hindrance (e.g., at C3) Sterics->N1_Product Bulky C3 group Electronics Electronic Effects (e.g., EWG at C7) Electronics->N2_Product EWG at C7

Troubleshooting Strategy: Driving N1-Selectivity
  • Change the Base/Solvent System: This is the most impactful change. Switch from common conditions like K₂CO₃ in DMF to NaH in anhydrous THF. The sodium cation is believed to coordinate with the N2 nitrogen, sterically blocking it and directing the electrophile to N1.[1][5] Cesium carbonate (Cs₂CO₃) can also promote N1-alkylation, particularly with substrates having a C3-ester, via a chelation mechanism.[5][15]

  • Increase Reaction Temperature: If your reaction is running at low or room temperature, you may be favoring the kinetic N2 product. Increasing the temperature (e.g., to 50 °C or reflux) can provide enough energy to overcome the reverse activation barrier, allowing the system to equilibrate to the more stable N1 isomer.[1][3][9]

Protocol: High N1-Selectivity Alkylation [1][3]
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1–0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes until gas evolution ceases. The formation of the sodium indazolide salt may result in a suspension.

  • Electrophile Addition: Add the alkyl halide or tosylate (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–16 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Problem 2: I need to synthesize the N2-substituted isomer, but my reaction favors the N1 product.

Achieving N2 selectivity often requires steering the reaction away from thermodynamic equilibrium and promoting the kinetically favored pathway.

Troubleshooting Strategy: Driving N2-Selectivity
  • Employ Mitsunobu Conditions: The Mitsunobu reaction is a well-established method for achieving high N2-selectivity.[1][3][5] The reaction of the indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DEAD or DIAD) generally favors the N2 isomer.[3][4][5]

  • Use Highly Reactive Electrophiles under Kinetic Conditions: Reagents like Meerwein's salts or reactions performed under acidic conditions can favor N2 substitution.[2][7][16] Gallium/Aluminum or Aluminum-mediated alkylations have also been shown to be highly regioselective for the N2 position.[7][17]

  • Leverage Substrate Electronics: If possible, use an indazole precursor with a strong electron-withdrawing group at the C7 position, which has been demonstrated to strongly direct alkylation to the N2 position.[3][4]

Protocol: High N2-Selectivity via Mitsunobu Reaction [3][5]
  • Preparation: To a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5–2.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15–20 minutes. Caution: Azodicarboxylates are hazardous.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until the starting indazole is consumed as monitored by TLC or LC-MS (typically 4–24 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct.

  • Purification: Purify the residue directly by flash column chromatography. The byproducts are often less polar, allowing for good separation of the desired N2-alkylated indazole.

ConditionFavored IsomerTypical ReagentsRationale
Thermodynamic Control N1NaH in THF; Cs₂CO₃; Higher Temp.Allows equilibration to the more stable N1 product. Cation coordination can also direct to N1.[1][3][5]
Kinetic Control N2Mitsunobu (DEAD/PPh₃); Low Temp.Favors the faster-forming product at the more accessible N2 site.[3][4][5]
Substrate Directed N2Indazole with C7-EWGElectronic effects increase the nucleophilicity of N2 relative to N1.[3][4]
Specialized Synthesis N2Davis-Beirut ReactionA specific cyclization route that forms the 2H-indazole ring directly.[18][19][20][21]
Problem 3: My N1/N2 isomers are inseparable by standard column chromatography.

This is a frustrating but common issue, as the isomers often have very similar polarities.

Troubleshooting Strategy: Isomer Separation
  • Optimize Chromatography:

    • Solvent System: Systematically screen different eluent systems. Sometimes adding a small amount of a third solvent (e.g., dichloromethane in a hexane/ethyl acetate system) can improve resolution.

    • Stationary Phase: If silica gel fails, try other stationary phases like alumina (neutral, acidic, or basic) or reverse-phase silica (C18).[22]

    • Technique: Preparative TLC or flash chromatography with a longer column and slower gradient can enhance separation.[22]

  • Recrystallization: This can be a highly effective and scalable method if a suitable solvent system is found. Screen a variety of solvents or mixed-solvent systems (e.g., ethanol/water, acetone/hexane).[23] Often, one isomer is significantly less soluble and will crystallize out, leaving the other in the mother liquor.

  • Chemical Derivatization: If the isomers possess a suitable functional handle, you can temporarily derivatize the mixture, separate the new diastereomers (which will have different physical properties), and then cleave the auxiliary group. This is a multi-step but powerful strategy.

Workflow for Troubleshooting Regioselectivity

G cluster_N1 Goal: N1 Isomer cluster_N2 Goal: N2 Isomer Start Start: Indazole Alkylation Reaction CheckRatio Analyze N1:N2 Ratio (e.g., by ¹H-NMR) Start->CheckRatio UseNaH Use NaH in THF CheckRatio->UseNaH Ratio is low (Want N1) Mitsunobu Use Mitsunobu Conditions (DEAD/PPh₃/Alcohol) CheckRatio->Mitsunobu Ratio is high (Want N2) Success Success: Desired Regioisomer Achieved CheckRatio->Success Ratio is acceptable HighTemp Increase Temperature (e.g., 50°C - Reflux) UseNaH->HighTemp Selectivity still poor UseNaH->Success Success CheckC3 Is there a C3-ester? Use Cs₂CO₃ HighTemp->CheckC3 Still poor HighTemp->Success Success CheckC3->Success LowTemp Decrease Temperature (e.g., 0°C to RT) Mitsunobu->LowTemp Selectivity still poor Mitsunobu->Success Success CheckC7 Use Indazole with C7-EWG LowTemp->CheckC7 Still poor LowTemp->Success Success CheckC7->Success Separate Isomers Inseparable? Proceed to Separation Protocol Success->Separate

References
  • K. C. H. Lange, M. J. Haddadin, M. J. Kurth. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Rev Med Chem. 2012 Oct;12(12):1293-300. [Link]

  • Wikipedia. Davis–Beirut reaction. [Link]

  • M. J. Haddadin, M. J. Kurth, et al. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. J Org Chem. 2007 Oct 26;72(22):8388-93. [Link]

  • M. J. Kurth, M. J. Haddadin. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Acc Chem Res. 2019 Aug 20;52(8):2276-2287. [Link]

  • M. J. Kurth, M. J. Haddadin, et al. The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. J Org Chem. 2010 Mar 5;75(5):1685-91. [Link]

  • P. Lu, L. Juarez, et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J Org Chem. 2021;17:2038-2049. [Link]

  • A. M. Alam, K. Keeting, et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J Org Chem. 2021;17:2009-2022. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • M. A. P. Martins, et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2011;16(5):3933-3957. [Link]

  • M. H. Lin, et al. Regioselective synthesis of 2 H -indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Org Biomol Chem. 2015 Oct 28;13(40):10134-43. [Link]

  • C. Vetuschi, G. Ragno, et al. Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters. 1989;22(4):375-390. [Link]

  • A. M. Alam, K. Keeting, et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J Org Chem. 2021 Aug 2;17:2009-2022. [Link]

  • M. H. Lin, et al. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. RSC Publishing. 2015. [Link]

  • M. A. Fernandez-Zertuche, et al. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. J Org Chem. 2022 Sep 2;87(17):11451-11462. [Link]

  • C. Vetuschi, G. Ragno, et al. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online.[Link]

  • P. Lu, L. Juarez, et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. 2021. [Link]

  • D. Ackroyd, et al. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem Soc Rev. 2021 Sep 7;50(17):9835-9966. [Link]

  • A. M. Alam, K. Keeting, et al. Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. 2021. [Link]

  • N. E. Genung, L. Wei, G. E. Aspnes. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.[Link]

  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • Reddit. How to separate these regioisomers?. [Link]

  • Semantic Scholar. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • P. Chandramouli, et al. Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. 2012. [Link]

  • Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions. [Link]

  • D. C. Blakemore, et al. Development of a selective and scalable N1-indazole alkylation. Chem Sci. 2021 Dec 21;13(3):727-733. [Link]

  • B. S. Zhang, et al. Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Org Lett. 2022 Nov 4;24(43):7968-7973. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • ResearchGate. Synthesis of N‐1 functionalized alkyl indazoles. [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

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Technical Support Center: Stabilizing 6-Methyl-1H-indazol-3-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Introduction to the Stability of 6-Methyl-1H-indazol-3-ol

6-Methyl-1H-indazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Like many indazole derivatives, its stability in solution can be influenced by a variety of environmental factors, including pH, light, temperature, and the presence of oxygen. The molecule possesses both an indazole ring system and a phenolic hydroxyl group, both of which are susceptible to particular degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them.

This guide will provide a comprehensive overview of the potential degradation pathways and offer practical, field-tested strategies to maintain the compound's integrity in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-Methyl-1H-indazol-3-ol has turned a yellowish-brown color. What could be the cause?

A change in color, particularly to yellow or brown, is a common indicator of degradation, likely due to oxidation. The phenolic hydroxyl group at the 3-position of the indazole ring is susceptible to oxidation, which can lead to the formation of colored quinone-type species. This process can be accelerated by exposure to air (oxygen), light, and alkaline pH conditions.

Q2: I'm observing a loss of potency or inconsistent results in my assays. Could this be related to the stability of my 6-Methyl-1H-indazol-3-ol stock solution?

Yes, inconsistent results are a strong indicator of compound degradation. Even if a color change is not visible, the concentration of the active compound may be decreasing over time. It is crucial to re-verify the purity of your stock solution using an appropriate analytical method, such as HPLC, if it has been stored for an extended period or under suboptimal conditions.

Q3: What are the ideal storage conditions for a stock solution of 6-Methyl-1H-indazol-3-ol?

To maximize stability, stock solutions should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. The solution should be protected from light by using amber vials or by wrapping the container in aluminum foil. To prevent oxidation, it is also recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q4: Which solvents are recommended for dissolving 6-Methyl-1H-indazol-3-ol?

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally effective for dissolving indazole derivatives.[3] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. Due to the phenolic hydroxyl group, the compound's solubility can be pH-dependent.

In-Depth Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Noticeable color change within hours of preparation.

  • Significant decrease in peak area when analyzed by HPLC over a short period.

  • Loss of biological activity in cell-based or enzymatic assays.

Root Cause Analysis: The degradation of 6-Methyl-1H-indazol-3-ol in aqueous solutions is often multifaceted, with pH being a critical factor. Phenolic compounds are generally more stable in acidic conditions.[4] In neutral to alkaline buffers, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is highly susceptible to oxidation.

Solutions & Causal Explanations:

  • pH Optimization: Whenever experimentally feasible, maintain the pH of the aqueous solution in the acidic range (pH 3-6). This keeps the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation.

  • Use of Antioxidants: The inclusion of antioxidants can effectively quench free radicals and reactive oxygen species that initiate oxidative degradation. Common and effective antioxidants for phenolic compounds include:

    • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be added at a concentration of 0.1-1 mg/mL.

    • Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant that can be used in organic stock solutions.

  • Deoxygenation of Buffers: Before adding the compound, sparge the aqueous buffer with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen. This minimizes the primary oxidant responsible for degradation.

Issue 2: Photodegradation During Experiments

Symptoms:

  • Degradation is observed even in properly pH-controlled and deoxygenated solutions when experiments are conducted under ambient light.

  • Formation of new, unexpected peaks in the chromatogram after light exposure.

Root Cause Analysis: The aromatic indazole ring system can absorb UV and visible light, leading to photochemical reactions. This can result in ring opening, dimerization, or other structural modifications, leading to a loss of the parent compound.

Solutions & Causal Explanations:

  • Light Protection: Conduct all experimental manipulations in a dark room or under amber lighting. Use amber-colored vials or wrap glassware and microplates in aluminum foil.

  • Minimize Exposure Time: Prepare solutions fresh and minimize the time they are exposed to any light source before analysis or use in an assay.

Predicted Degradation Pathways

G A 6-Methyl-1H-indazol-3-ol B Oxidation A->B D Photodegradation A->D F Alkaline Hydrolysis A->F C Quinone-like Species (Colored Products) B->C [O] E Ring Cleavage/Rearrangement Products D->E G Ring-Opened Products F->G OH-

Caption: Predicted degradation pathways for 6-Methyl-1H-indazol-3-ol.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol describes the best practices for preparing a concentrated stock solution of 6-Methyl-1H-indazol-3-ol to minimize initial degradation and ensure long-term stability.

Materials:

  • 6-Methyl-1H-indazol-3-ol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with screw caps and PTFE septa

Procedure:

  • Weigh the desired amount of 6-Methyl-1H-indazol-3-ol in a clean, dry amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Gently swirl or vortex the vial until the compound is completely dissolved. Sonication can be used if necessary.

  • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

  • Immediately cap the vial tightly.

  • For short-term storage (up to 1 week), store at 2-8°C.

  • For long-term storage, store at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to intentionally degrade 6-Methyl-1H-indazol-3-ol under various stress conditions. This is essential for developing a stability-indicating analytical method.

Materials:

  • 6-Methyl-1H-indazol-3-ol stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 30% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Incubate the stock solution at 80°C for 48 hours.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the parent compound peak.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Stock Solution of 6-Methyl-1H-indazol-3-ol B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidation (30% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (UV light) A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS for Degradant ID G->H

Caption: Workflow for a forced degradation study.

Data Summary Table

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term) -20°C or -80°C (long-term)Minimizes thermal degradation and slows down oxidative processes.
pH of Solution Acidic (pH 3-6)Keeps the phenolic hydroxyl group protonated, reducing susceptibility to oxidation.[4]
Solvent Choice Polar aprotic (DMSO, DMF) for stockGood solubilizing power for indazole derivatives.[3]
Light Exposure Protect from light (amber vials, foil)Prevents photodegradation of the aromatic indazole ring.
Oxygen Exposure Use deoxygenated buffers; purge with inert gasMinimizes oxidation of the electron-rich phenolic ring.

Conclusion

The stability of 6-Methyl-1H-indazol-3-ol in solution is paramount for obtaining reliable and reproducible experimental data. By understanding its susceptibility to oxidation, photodegradation, and pH-dependent degradation, researchers can implement the strategies outlined in this guide to preserve the integrity of this valuable compound. Proactive measures such as proper storage, pH control, and protection from light and oxygen are key to successful research outcomes.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Alsante, K. M., et al. (2016). Forced degradation studies. MedCrave online. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Ghodke, S. S., et al. (2019). Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. [Link]

  • Kerr, M. A. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Thieme Chemistry. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Hassan, A., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5652. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 6-Methyl-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-Methyl-1H-indazol-3-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common challenges encountered during the synthesis of indazol-3-ol derivatives.

Q1: My reaction to form the indazole ring is not going to completion. What are the first parameters I should check?

A1: Incomplete conversion is often tied to three primary factors:

  • Diazotization Efficiency: Ensure your diazotization of the precursor aniline (e.g., 2-amino-5-methylbenzoic acid) is complete. This step is highly temperature-sensitive; maintain a strict temperature of 0-5 °C. Use of fresh sodium nitrite is critical.

  • Cyclization Temperature: The intramolecular cyclization step often requires sufficient thermal energy. If the reaction stalls at room temperature, cautiously increasing the heat may be necessary. However, excessive heat can lead to decomposition and side products.

  • Solvent Choice: The polarity and boiling point of your solvent are crucial. For many indazole syntheses, polar aprotic solvents like DMF or DMSO can improve solubility and facilitate the reaction, although acidic conditions (like acetic acid) are also common for the initial diazotization/cyclization sequence.[1]

Q2: I'm observing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?

A2: Tar formation is typically a sign of diazonium salt instability or other side reactions.[1]

  • Diazonium Salt Decomposition: The diazonium intermediate is thermally labile. If the temperature rises above 5-10 °C before cyclization, it can decompose, leading to phenolic byproducts and polymeric materials. Precise temperature control is paramount.

  • Oxidation: The indazol-3-ol product itself can be sensitive to oxidation, especially under basic conditions or in the presence of certain metals, leading to colored impurities. Ensure your workup is performed promptly and consider using an inert atmosphere (N₂ or Argon) if the problem persists.

Q3: My final product is difficult to purify. What strategies can I employ?

A3: Indazol-3-ols are often polar, amphoteric compounds, which can complicate purification.

  • pH-Mediated Extraction: Exploit the acidic nature of the 3-ol proton and the basicity of the pyrazole nitrogens. You can often wash your organic solution with a mild acid (like dilute HCl) to remove basic impurities, followed by a wash with a mild base (like NaHCO₃ solution) to remove acidic impurities. Your product may partition into either the acidic or basic aqueous layer depending on the pKa of its substituents, so analyze all phases.

  • Chromatography: Standard silica gel chromatography can be effective.[2][3] Due to the polarity of the product, a polar mobile phase (e.g., Ethyl Acetate/Methanol or Dichloromethane/Methanol) is often required. If streaking occurs on the column, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape.

  • Recrystallization: If a solid, recrystallization is an excellent final purification step. Experiment with solvent systems like Ethanol/Water, Ethyl Acetate/Hexane, or Acetonitrile.

Q4: I am seeing two spots on my TLC that seem to be isomers. What could they be?

A4: Isomer formation is a common issue in heterocyclic chemistry.

  • N-Alkylation/Acylation Isomers: When functionalizing the indazole nitrogen, you can get substitution at the N1 or N2 position.[4] The 1H-indazole tautomer is generally more stable, but reaction conditions can influence the regioselectivity of N-substitution.[4]

  • Starting Material Isomers: If your synthesis involves substitution on the benzene ring, ensure the starting material is regiochemically pure. For example, using a mixture of 2-amino-5-methylbenzoic acid and 2-amino-4-methylbenzoic acid would lead to a mixture of 6-methyl and 5-methyl indazol-3-ol products.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common experimental failures.

Guide 2.1: Low Reaction Yield

Low yield is the most frequent complaint in multi-step organic synthesis. By systematically investigating each stage, the source of product loss can be identified and rectified.

Q: My overall yield for the synthesis of 6-Methyl-1H-indazol-3-ol from 2-amino-5-methylbenzoic acid is below 30%. How can I improve this?

A: Let's break down the reaction into its key stages and identify potential pitfalls. The common route involves diazotization followed by reductive cyclization.

Stage 1: Diazotization The formation of the diazonium salt is the critical first step.

  • The "Why": The amine must be converted into a highly reactive diazonium group (-N₂⁺), which then serves as the electrophile for the intramolecular cyclization. Incomplete diazotization means unreacted starting material, which will contaminate the product and lower the yield.

  • Troubleshooting Steps:

    • Temperature Control: The diazonium salt is unstable. Use an ice/salt bath to maintain the reaction temperature between 0-5 °C. A rise to 10 °C can cause significant decomposition.

    • Reagent Stoichiometry & Quality: Use a slight excess (1.1-1.2 equivalents) of sodium nitrite (NaNO₂). Ensure the NaNO₂ is a fine, free-flowing powder; clumps indicate decomposition. The reaction is typically run in a strong acid like HCl.[4]

    • In-Process Check (IPC): You can qualitatively check for the disappearance of the starting aniline using TLC. To check for the presence of nitrous acid, starch-iodide paper can be used (a blue-black color indicates excess nitrous acid).

Stage 2: Reductive Cyclization Once the diazonium salt is formed, it must cyclize.

  • The "Why": In the synthesis from anthranilic acid, the diazonium salt is typically reduced (e.g., with sodium sulfite) to facilitate the cyclization and formation of the indazol-3-ol.[4] The efficiency of this step dictates the final yield.

  • Troubleshooting Steps:

    • Reducer Addition: The reducing agent (e.g., Na₂SO₃ solution) should also be added slowly at low temperature to control the exotherm and prevent unwanted side reactions.

    • Reaction Time & Temperature: After the addition of the reducing agent, the reaction may need to be stirred for several hours. A gentle warming to room temperature or slightly above may be required to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Stage 3: Workup & Isolation Product can be lost during the extraction and purification phase.

  • The "Why": The indazol-3-ol product is amphoteric. It can be deprotonated at the 3-ol position (making it soluble in base) or protonated at a ring nitrogen (making it soluble in acid). Incorrect pH during extraction can lead to significant product loss in the aqueous layers.

  • Troubleshooting Steps:

    • pH Adjustment: After the reaction is complete, carefully neutralize the mixture. The product will precipitate at its isoelectric point. Adjust the pH systematically (e.g., from 10 down to 4) and monitor for the point of maximum precipitation.

    • Extraction Solvent: Use a relatively polar solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL) to maximize recovery.

    • Drying and Concentration: Ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ or MgSO₄ before concentration. Residual water can interfere with crystallization and subsequent steps.

Workflow for Troubleshooting Low Yield

G Start Low Yield Observed Check_SM Verify Starting Material Purity & Stoichiometry Start->Check_SM Monitor_Diaz Optimize Diazotization (Temp: 0-5°C, Fresh NaNO2) Check_SM->Monitor_Diaz IPC1 IPC: TLC for SM Starch-Iodide for HNO2 Monitor_Diaz->IPC1 IPC1->Monitor_Diaz Issue Found Monitor_Cycl Optimize Cyclization (Reducer, Temp, Time) IPC1->Monitor_Cycl Diazotization OK IPC2 IPC: Monitor by TLC/LC-MS for Product Formation Monitor_Cycl->IPC2 IPC2->Monitor_Cycl Incomplete Optimize_Workup Optimize Workup (pH Adjustment, Extraction) IPC2->Optimize_Workup Reaction Complete Optimize_Purify Optimize Purification (Chromatography, Recrystallization) Optimize_Workup->Optimize_Purify End Yield Improved Optimize_Purify->End

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Guide 2.2: Purity and Side Product Formation

Achieving high purity requires understanding and suppressing potential side reactions.

Q: My ¹H NMR shows unexpected signals, and LC-MS indicates a side product with the same mass as my desired product. What's happening?

A: This strongly suggests the formation of a regioisomer. In the context of substituted indazoles, this most commonly arises during N-alkylation or N-acylation steps.

  • The "Why" - Tautomerism and Ambident Nucleophilicity: 1H-Indazole exists in equilibrium with its 2H-indazole tautomer.[4] While the 1H form is more stable, both nitrogen atoms of the pyrazole ring can act as nucleophiles. This "ambident nucleophilicity" can lead to a mixture of N1 and N2 substituted products.

    • N1-substituted product: Generally the thermodynamic product.

    • N2-substituted product: Often the kinetic product, especially with reactive electrophiles or under certain conditions.[4]

  • Troubleshooting & Optimization:

    • Choice of Base: The base used for deprotonation can significantly influence the N1/N2 ratio.

      • Strong, non-nucleophilic bases like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF often favor N1 substitution by forming the more stable indazolide anion.

      • Weaker bases like K₂CO₃ or Et₃N may result in mixtures, as the reaction proceeds under equilibrium conditions where both nitrogens can react.[5]

    • Solvent Effects:

      • Polar aprotic solvents (DMF, DMSO): Can stabilize the indazolide anion, often favoring N1 substitution.

      • Polar protic solvents (Ethanol): Can solvate the anion differently and may lead to different isomer ratios.

    • Temperature: Lower temperatures can sometimes favor the kinetic product (N2), while higher temperatures allow for equilibration to the thermodynamic product (N1).

    • Steric Hindrance: Bulky electrophiles or bulky substituents on the indazole ring may sterically favor substitution at the less hindered N1 position.

Table 1: General Guidance for Controlling N1 vs. N2 Selectivity

ParameterCondition Favoring N1 (Thermodynamic)Condition Favoring N2 (Kinetic)Rationale
Base Strong (NaH, KHMDS)Weaker (K₂CO₃, Et₃N)Strong bases fully deprotonate to the more stable anion; weaker bases allow for equilibrium.
Solvent Polar Aprotic (DMF, THF)Varies, can be less polarAprotic solvents stabilize the delocalized anion.
Temperature Higher (e.g., 80-100 °C)Lower (e.g., 0 °C to RT)Allows for equilibration to the more stable N1 product.
Electrophile Bulky Alkyl HalidesSmall, reactive (e.g., MeI)Steric hindrance directs to the less crowded N1 position.

Visualizing N1 vs. N2 Substitution

Caption: Depiction of the ambident nucleophilicity leading to isomeric products.

Section 3: Experimental Protocols

This section provides a generalized, step-by-step protocol that incorporates best practices discussed in the troubleshooting guides.

Protocol 3.1: Synthesis of 6-Methyl-1H-indazol-3-ol

This protocol is a representative example and should be adapted and optimized based on specific derivatives and laboratory conditions.

Materials:

  • 2-amino-5-methylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylbenzoic acid (1.0 eq) in deionized water.

  • Acidification: Cool the suspension to 0 °C using an ice-salt bath. Slowly add concentrated HCl (approx. 3.0 eq) while maintaining the temperature below 5 °C. Stir until a fine slurry of the hydrochloride salt is formed.

  • Diazotization: Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction slurry via the dropping funnel over 30-45 minutes. Crucial: Ensure the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

    • Self-Validation Check: Test for excess nitrous acid using starch-iodide paper. The paper should turn dark blue. If not, add a small amount more of the NaNO₂ solution.

  • Reductive Cyclization: In a separate beaker, prepare a solution of Na₂SO₃ (2.5 eq) in deionized water. Cool this solution to ~10 °C. Add the cold diazonium salt solution slowly to the sulfite solution. An initial color change and gas evolution may be observed. Control the addition rate to keep the temperature below 20 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until TLC/LC-MS analysis shows consumption of the intermediate.

  • Isolation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl to pH ~1-2. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of a cold non-polar solvent like hexane to remove organic-soluble impurities.

  • Drying: Dry the solid product under vacuum to a constant weight. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • Govek, S. F., et al. (n.d.). Indazole-based series of selective estrogen receptor degraders (SERDs). Molecules.[5]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13, 3542-3545. Available at: [Link]]

  • Lokhande, et al. (n.d.). Efficient synthesis of 1H-indazoles. RSC Advances.[1]

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]3]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]5]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]]

  • Patents, Google. (n.d.). Preparation and purification of 4-(indazol-3-yl)phenols. Available at: 2]

  • ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available at: [Link]]

  • ResearchGate. (n.d.). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Available at: [Link]]

  • Wang, J., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Angewandte Chemie International Edition, 59(30), 12473-12477. Available at: [Link]]

Sources

Technical Support Center: Synthesis of 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist with extensive experience in synthetic route optimization and troubleshooting, I have compiled this resource to address common challenges and frequently asked questions encountered during the synthesis of 6-Methyl-1H-indazol-3-ol. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and efficiency of your experiments.

This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the laboratory. We will delve into the common synthetic pathways and, most importantly, the formation of common side products, offering logical, field-tested solutions to mitigate these issues.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 6-Methyl-1H-indazol-3-ol, particularly when following the common synthetic route from 2-amino-5-methylbenzoic acid.

Question 1: My final product shows a significant amount of a compound with a lower molecular weight, and the 1H-NMR spectrum is missing the characteristic hydroxyl peak. What is the likely side product and how can I avoid it?

Answer:

This is a classic issue in the synthesis of indazol-3-ols from anthranilic acid derivatives. The most probable side product is 6-methyl-1H-indazole , formed via an unwanted decarboxylation reaction.

Causality: The precursor to your desired product, 2-hydrazinyl-5-methylbenzoic acid, can readily lose carbon dioxide under the thermal conditions often used for the cyclization step.[1] The resulting intermediate then cyclizes to form 6-methyl-1H-indazole. This side reaction is often competitive with the desired intramolecular lactamization that forms the indazol-3-ol ring.

Mechanism of Side Product Formation:

G reactant 2-hydrazinyl-5-methylbenzoic acid intermediate Aryl hydrazine intermediate reactant->intermediate Heat desired_product 6-Methyl-1H-indazol-3-ol reactant->desired_product Intramolecular Cyclization side_product 6-methyl-1H-indazole intermediate->side_product Decarboxylation co2 CO2 intermediate->co2

Caption: Decarboxylation as a side reaction.

Troubleshooting and Prevention:

  • Optimize Reaction Temperature: Carefully control the temperature during the cyclization step. Lowering the temperature may favor the desired cyclization over decarboxylation. A systematic temperature screen is recommended.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Consider screening solvents with different dielectric constants.

  • pH Control: The pH of the reaction medium can be critical. Acidic conditions might promote decarboxylation in some cases, while in others, they can catalyze the desired cyclization. Experiment with mild acidic or basic catalysts.

Purification Strategy:

If you have already formed a mixture, 6-methyl-1H-indazole can typically be separated from 6-Methyl-1H-indazol-3-ol by column chromatography on silica gel, exploiting the polarity difference imparted by the hydroxyl group.

Question 2: My reaction yield is consistently low, and I isolate a significant amount of my starting material, 2-amino-5-methylbenzoic acid. What could be the issue?

Answer:

The presence of a large amount of unreacted starting material points to an incomplete reaction in one of the initial steps, most likely the diazotization of 2-amino-5-methylbenzoic acid.

Causality: The formation of the diazonium salt from the aromatic amine is a sensitive reaction that requires careful control of stoichiometry and temperature.[2]

Troubleshooting and Prevention:

  • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C.

  • Stoichiometry of Sodium Nitrite: Ensure that you are using at least one full equivalent of sodium nitrite. It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion.

  • Rate of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain the low temperature and prevent localized overheating.

  • Acidity: The reaction must be carried out in a sufficiently acidic medium (e.g., with excess hydrochloric acid) to generate nitrous acid in situ and to keep the aromatic amine protonated.

Question 3: I observe a dark-colored, tar-like substance in my reaction mixture, making purification difficult. What is causing this?

Answer:

The formation of dark, insoluble byproducts is often due to the decomposition of the diazonium salt intermediate, which can lead to a variety of unwanted side reactions, including the formation of phenolic compounds and azo-coupling products.

Causality: Aryl diazonium salts are notoriously unstable and can decompose, especially when exposed to elevated temperatures or light. This decomposition can generate highly reactive aryl radicals or cations, which can then react with other species in the reaction mixture to form complex, often polymeric, materials.

Mechanism of Decomposition:

G diazonium Aryl Diazonium Salt radical Aryl Radical diazonium->radical Decomposition (e.g., light, heat) cation Aryl Cation diazonium->cation Decomposition azo Azo-Coupling Products diazonium->azo + unreacted amine phenolic Phenolic Byproducts radical->phenolic + H2O cation->phenolic + H2O tar Tar-like Substances phenolic->tar azo->tar

Caption: Decomposition pathways of aryl diazonium salts.

Troubleshooting and Prevention:

  • Strict Temperature Control: As with incomplete diazotization, maintaining a low temperature (0-5 °C) is paramount to prevent decomposition.

  • Use in Situ: Prepare the diazonium salt and use it immediately in the subsequent reduction step without isolation.

  • Protect from Light: Perform the reaction in a flask wrapped in aluminum foil to minimize light-induced decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Methyl-1H-indazol-3-ol?

A common and well-established route starts from 2-amino-5-methylbenzoic acid. This multi-step synthesis involves:

  • Diazotization: The amino group of 2-amino-5-methylbenzoic acid is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine, 2-hydrazinyl-5-methylbenzoic acid. Common reducing agents for this step include sodium sulfite or stannous chloride.

  • Cyclization: The 2-hydrazinyl-5-methylbenzoic acid is then cyclized, typically by heating, to form the desired 6-Methyl-1H-indazol-3-ol.

Q2: Are there alternative synthetic routes to 6-Methyl-1H-indazol-3-ol?

Yes, other synthetic strategies exist for the preparation of substituted indazoles and indazol-3-ols.[3] These can include:

  • Cycloaddition reactions.

  • Syntheses starting from substituted o-toluidines or 2-nitro-toluenes. However, the route starting from the corresponding anthranilic acid is often preferred due to the ready availability of the starting material.

Q3: What are the key analytical techniques to identify the main product and the common side products?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. For the desired product, you would expect to see a characteristic peak for the hydroxyl proton in the 1H-NMR spectrum, which would be absent in the decarboxylated side product, 6-methyl-1H-indazole.

  • Mass Spectrometry (MS): MS will allow you to confirm the molecular weight of your product and any isolated impurities, which is a straightforward way to distinguish between 6-Methyl-1H-indazol-3-ol (MW: 162.17 g/mol ) and 6-methyl-1H-indazole (MW: 132.16 g/mol ).

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band in the IR spectrum can provide evidence for the hydroxyl group in the desired product.

III. Experimental Protocol: Synthesis of 6-Methyl-1H-indazol-3-ol from 2-amino-5-methylbenzoic acid

This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.

Step 1: Diazotization of 2-amino-5-methylbenzoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (sufficient to ensure a stirrable slurry and maintain acidity).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes.

Step 2: Reduction of the Diazonium Salt

  • In a separate large beaker, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid until it is strongly acidic (pH ~1).

  • The precipitate of 2-hydrazinyl-5-methylbenzoic acid hydrochloride is collected by filtration, washed with cold dilute hydrochloric acid, and then with a small amount of cold water.

Step 3: Cyclization to 6-Methyl-1H-indazol-3-ol

  • The crude 2-hydrazinyl-5-methylbenzoic acid hydrochloride is suspended in a suitable high-boiling solvent (e.g., water or a high-boiling alcohol).

  • The mixture is heated to reflux for 2-6 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold solvent, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Workflow Diagram:

G start 2-amino-5-methylbenzoic acid diazotization Step 1: Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium reduction Step 2: Reduction (e.g., Na2SO3) diazonium->reduction hydrazine 2-hydrazinyl-5-methylbenzoic acid reduction->hydrazine cyclization Step 3: Cyclization (Heat) hydrazine->cyclization product 6-Methyl-1H-indazol-3-ol cyclization->product

Caption: Synthetic workflow for 6-Methyl-1H-indazol-3-ol.

IV. Summary of Common Side Products

Side ProductStructureFormation PathwayKey Identifying Features
6-methyl-1H-indazoleDecarboxylation of 2-hydrazinyl-5-methylbenzoic acid during cyclization.Lower molecular weight; absence of -OH peak in NMR and IR.
Unreacted 2-amino-5-methylbenzoic acidIncomplete diazotization.Matches the spectral data of the starting material.
Phenolic byproductsDecomposition of the diazonium salt intermediate.Often colored impurities; may be difficult to fully characterize.
2-hydrazinyl-5-methylbenzoic acidIncomplete cyclization.Matches the spectral data of the intermediate.

V. References

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.

  • Tadross, P. M., & Stoltz, B. M. (2012). Benzyne in Synthesis. Chemical Reviews, 112(6), 3550–3577.

  • Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.

  • Organic Syntheses Procedure. (n.d.). Indazole.

  • Organic Syntheses Procedure. (n.d.). Diphenic acid.

  • Sirven, A. M., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate.

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.

  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives.

  • SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

  • Google Patents. (n.d.). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.

  • ResearchGate. (2021). Decarboxylative Hydroxylation of Benzoic Acids.

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

  • Organic Chemistry Portal. (n.d.). Decarboxylation.

  • James, C. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemistry LibreTexts.

  • PubMed. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor.

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.

  • Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl.

  • ResearchGate. (2014). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis.

  • ResearchGate. (n.d.). SCHEME-3 Method II: Diazotization of anthranilic acid: A mixture of...

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1159.

Sources

Technical Support Center: Scaling Up 6-Methyl-1H-indazol-3-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-1H-indazol-3-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common challenges, and ensure a safe, efficient, and scalable process.

Section 1: Overview of the Synthetic Strategy

The most common and industrially viable route to indazolones, including 6-Methyl-1H-indazol-3-ol, involves the diazotization of an appropriately substituted aniline derivative, followed by an intramolecular cyclization. For our target molecule, a logical and cost-effective starting material is 2-amino-4-methylbenzonitrile.

The synthesis proceeds in two critical stages:

  • Diazotization: The primary amine of 2-amino-4-methylbenzonitrile is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[1]

  • Cyclization & Hydrolysis: The highly reactive diazonium intermediate undergoes an intramolecular cyclization, followed by hydrolysis of the nitrile group, to form the stable 6-Methyl-1H-indazol-3-ol ring system.

This pathway, while robust, presents several challenges during scale-up, particularly concerning reaction control, thermal safety, and product purity. This guide will address these challenges in a practical, question-and-answer format.

G cluster_workflow Production Workflow for 6-Methyl-1H-indazol-3-ol SM Starting Material (2-amino-4-methylbenzonitrile) Reactor1 Step 1: Diazotization (0-5 °C) SM->Reactor1 Reagents Reagents (NaNO₂, HCl, Water) Reagents->Reactor1 Intermediate Aqueous Diazonium Salt (Unstable Intermediate) Reactor1->Intermediate in situ Reactor2 Step 2: Cyclization/Hydrolysis (Controlled Heating) Intermediate->Reactor2 Workup Step 3: Work-up (Quenching, pH Adjustment, Filtration) Reactor2->Workup Purification Step 4: Purification (Recrystallization) Workup->Purification FP Final Product (6-Methyl-1H-indazol-3-ol) Purification->FP

Caption: High-level production workflow.

Section 2: Troubleshooting the Synthesis & Scale-Up

This section addresses the most common issues encountered during the synthesis. Each question is framed as a problem you might face in the lab or pilot plant.

Q1: My reaction yield is consistently low, and I'm observing significant gas evolution even at low temperatures. What's going wrong?

Answer: This classic problem points to the premature decomposition of your diazonium salt intermediate. Diazonium salts are notoriously unstable, and their stability is highly dependent on temperature.[2]

Causality: The C-N bond in an aryl diazonium salt is relatively weak. When the temperature rises, even locally, the molecule can readily extrude nitrogen gas (N₂), which is an excellent leaving group, to form a highly reactive aryl cation.[3] This cation will then react with any available nucleophile, primarily water in your aqueous medium, to form 4-methyl-2-cyanophenol as a major byproduct, killing your yield.

Troubleshooting Protocol:

  • Aggressive Temperature Control: The diazotization step must be maintained between 0-5 °C. On a larger scale, this is challenging due to the exothermic nature of the reaction. Ensure your reactor has sufficient cooling capacity and that the addition of the sodium nitrite solution is slow enough to allow the cooling system to dissipate the heat generated.[4]

  • Sub-surface Reagent Addition: When scaling up, add the aqueous sodium nitrite solution below the surface of the reaction mixture. This prevents localized "hot spots" at the point of addition and ensures rapid mixing and cooling.

  • Confirm Excess Acid: The reaction should always be acidic. Use Congo red paper to confirm a strong acid presence throughout the diazotization.[5] Insufficient acid can lead to unwanted side reactions, such as the formation of diazoamino compounds.

  • Monitor for Excess Nitrous Acid: Use starch-iodide paper to test for a slight excess of nitrous acid (a persistent blue-black color). This ensures all the aniline has reacted. However, a large excess should be avoided and can be quenched with a small amount of urea or sulfamic acid at the end of the reaction.[5]

ParameterRecommended RangeRationale
Diazotization Temp. 0 - 5 °CMinimizes diazonium salt decomposition.[2]
NaNO₂ Stoichiometry 1.0 - 1.05 eq.Ensures complete reaction without a large excess.
Acid (HCl) 2.5 - 3.0 eq.Maintains low pH, prevents side reactions.[5]
Addition Time Scale-dependent (e.g., 1-2 hours)Allows for effective heat management.
Q2: During the cyclization step, my batch turns dark, and I isolate a significant amount of black, tar-like material. What causes this, and how can I prevent it?

Answer: Tar formation is a clear indicator of uncontrolled side reactions, typically radical in nature or from the decomposition of diazonium coupling products.

Causality: If the diazonium salt is not consumed quickly in the desired intramolecular cyclization reaction, it can undergo other pathways. One possibility is intermolecular coupling, where two diazonium molecules or a diazonium molecule and a phenol byproduct react to form colored azo compounds, which can degrade into tar.

G cluster_pathways Competing Reaction Pathways Diazonium Aryl Diazonium Salt (Intermediate) Desired Intramolecular Cyclization Diazonium->Desired Controlled Heating Decomp Decomposition (> 10 °C) Diazonium->Decomp Loss of Temp. Control Coupling Intermolecular Coupling Diazonium->Coupling High Conc. / Slow Cyclization Product 6-Methyl-1H-indazol-3-ol (Desired Product) Desired->Product Byproduct1 4-Methyl-2-cyanophenol Decomp->Byproduct1 Byproduct2 Azo Dyes / Tar Coupling->Byproduct2

Caption: Desired vs. undesired reaction pathways.

Troubleshooting Protocol:

  • Seamless Transition: Do not let the cold diazonium solution stand for extended periods. The cyclization step should follow immediately after the diazotization is complete.

  • Controlled Heating: The cyclization is endothermic and requires energy, but heating must be carefully controlled. Ramp the temperature slowly to the target (e.g., 60-80 °C) and hold. A rapid, uncontrolled temperature increase can accelerate decomposition pathways.

  • Dilution: On a larger scale, running the reaction at a slightly lower concentration can disfavor the bimolecular coupling side reactions, which are dependent on the concentration of two reacting species, while favoring the unimolecular cyclization.

Q3: My product fails purity specifications due to a persistent, difficult-to-remove impurity. How do I identify and eliminate it?

Answer: The most likely process-related impurity is the phenol byproduct (4-methyl-2-cyanophenol) formed from diazonium decomposition. Given its structural similarity and acidic nature (though weaker than the indazolol), it can be challenging to separate.

Troubleshooting Protocol:

  • Impurity Identification: Use HPLC to confirm the retention time against a synthesized standard of 4-methyl-2-cyanophenol. LC-MS can be used to confirm the mass.

  • Prevention (Primary Strategy): The best way to eliminate this impurity is to prevent its formation. Adhere strictly to the temperature control protocols outlined in Q1. A colder, more controlled diazotization is the most effective preventative measure.

  • Purification (Secondary Strategy):

    • pH-Based Extraction: While both the product and impurity are acidic, there might be a sufficient pKa difference to allow for a carefully controlled basic wash. However, this is often difficult to scale.

    • Recrystallization: This is the most effective method for scale-up. A well-chosen solvent system will have high solubility for the desired product at elevated temperatures and low solubility at room temperature, while keeping the impurity dissolved.

Solvent/SystemBoiling Point (°C)Comments
Water 100Good for initial precipitation, but may require a co-solvent for effective purification.
Ethanol/Water ~80-90A common and effective system. The ratio can be tuned to optimize purity and recovery.
Toluene 111Can be effective for removing less polar impurities, but may have high product solubility.
Ethyl Acetate 77Good solvent, but may require anti-solvent addition (e.g., heptane) for good recovery.

Note: The optimal solvent system must be determined experimentally.

Section 3: Frequently Asked Questions (FAQs)

Q: Is it safe to isolate the diazonium salt intermediate? A: Absolutely not. Solid diazonium salts are shock-sensitive and can be violently explosive.[1] The process must be designed so that the diazonium salt is always kept in a cold, aqueous solution and is consumed in situ in the subsequent reaction step.

Q: What personal protective equipment (PPE) is essential for this process? A: Standard PPE includes safety glasses (or goggles), a flame-retardant lab coat, and gloves. Given the reagents, specific attention is needed:

  • Gloves: Use nitrile gloves, and inspect them before use.[6]

  • Respiratory: The starting aniline can be toxic.[2] Handle in a well-ventilated area or fume hood. If handling large quantities of powder, a respirator may be necessary.[7]

  • Eye/Face: A face shield should be worn in addition to goggles when charging reagents at scale.[8]

Q: Can I use a different acid instead of hydrochloric acid? A: Yes, sulfuric acid is a common alternative.[9] However, the choice of acid can influence the reactivity and stability of the diazonium salt. Hydrochloric acid is often preferred as the chloride counter-ion is less nucleophilic than, for example, bromide, reducing potential side reactions. If you change the acid, you must re-validate the process.

References

  • Vertex AI Search, SAFETY DATA SHEET. (2010).
  • Fisher Scientific, SAFETY DATA SHEET.
  • Angene Chemical, Safety Data Sheet. (2024).
  • Organic Syntheses, Procedure for diazotization. URL: [Link]

  • PubMed Central, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. URL: [Link]

  • Organic Chemistry Portal, Indazolone synthesis. URL: [Link]

  • PubMed Central, Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). URL: [Link]

  • Google Patents, CN103319410A - Synthesis method of indazole compound.
  • ResearchGate, Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2015). URL: [Link]

  • Google Patents, CN103319410B - A kind of synthetic method of indazole compound.
  • Organic Chemistry Portal, Diazotisation. URL: [Link]

  • ResearchGate, Straightforward synthesis of indazolones (1 and 2). Reaction conditions. URL: [Link]

  • Oriental Journal of Chemistry, Synthesis of Monoazo Disperse Dyes from 2-Amino-4-Methyl Benzothiazole and their Application on Polyester Fibre. (1996). URL: [Link]

  • National Institutes of Health, Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. URL: [Link]

  • Organic Chemistry Portal, Indazole synthesis. URL: [Link]

  • PubChem, 3-methyl-1H-indazol-6-amine. URL: [Link]

  • Chemistry LibreTexts, 14.4: Diazotization of Amines. (2019). URL: [Link]

  • YouTube, Lec4 - Diazotization Reactions. (2024). URL: [Link]

  • National Institutes of Health, Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. URL: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. URL: [Link]

  • Liskon Biological, Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. (2025). URL: [Link]

  • ResearchGate, Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile to 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile. URL: [Link]

  • Google Patents, WO2006048745A1 - Methods for preparing indazole compounds.
  • National Institutes of Health, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. URL: [Link]

  • ResearchGate, Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib. (2023). URL: [Link]

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Validation & Comparative

Validating the Biological Activity of 6-Methyl-1H-indazol-3-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 6-Methyl-1H-indazol-3-ol. By presenting a series of robust experimental protocols and comparing its potential efficacy against established compounds, this document serves as a practical resource for assessing its therapeutic promise. The indazole scaffold is a well-recognized pharmacophore present in a variety of therapeutic agents, exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3][4] This guide will focus on validating the hypothesized anti-cancer properties of 6-Methyl-1H-indazol-3-ol, specifically its potential as a kinase inhibitor and an inducer of apoptosis.

Comparative Framework: Benchmarking Against Established Agents

To objectively evaluate the biological activity of 6-Methyl-1H-indazol-3-ol, we will compare its performance against two well-characterized compounds:

  • Axitinib: An FDA-approved potent tyrosine kinase inhibitor with an indazole core, known to inhibit multiple receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptors (VEGFRs).

  • Staurosporine: A broad-spectrum protein kinase inhibitor widely used as a positive control for inducing apoptosis in cell-based assays.

This comparative approach will provide a clear benchmark for assessing the potency and specific mechanism of action of 6-Methyl-1H-indazol-3-ol.

Part 1: In Vitro Kinase Inhibition Assay

The first step in characterizing a potential anti-cancer agent is often to determine its effect on specific molecular targets. Given that many indazole derivatives function as kinase inhibitors, a primary validation step is to assess the ability of 6-Methyl-1H-indazol-3-ol to inhibit the activity of a relevant kinase.[5][6][7] For this guide, we will use a generic tyrosine kinase as a representative target.

Experimental Protocol: Fluorescence-Based Kinase Activity Assay

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8][9]

Materials:

  • Purified recombinant Tyrosine Kinase

  • 6-Methyl-1H-indazol-3-ol, Axitinib, Staurosporine (dissolved in DMSO)

  • Kinase assay buffer (optimized for the specific kinase)

  • ATP

  • Substrate peptide (specific for the tyrosine kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white microplates

  • Microplate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of 6-Methyl-1H-indazol-3-ol, Axitinib, and Staurosporine in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, add 5 µL of the kinase solution to each well.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Kinase Reaction: Add 2 µL of a mixture of substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine competitive inhibition.[6]

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

Data Analysis and Interpretation

The luminescence signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve.[10]

Table 1: Hypothetical IC50 Values for Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
6-Methyl-1H-indazol-3-olTyrosine Kinase X150
AxitinibTyrosine Kinase X25
StaurosporineTyrosine Kinase X5

This table provides a clear comparison of the inhibitory potency of the test compound against the controls.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Compounds Reaction_Setup Add Kinase and Compounds to Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction with Substrate and ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction and Deplete ATP Incubation->Reaction_Stop Luminescence Generate Luminescence Reaction_Stop->Luminescence Data_Acquisition Measure Luminescence Luminescence->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc

Caption: Workflow for the fluorescence-based kinase inhibition assay.

Part 2: Cell-Based Apoptosis Assay

Following the in vitro validation of kinase inhibition, the next crucial step is to assess the compound's effect on cancer cells. A common mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death.[11][12][13][14]

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.[12][14]

Materials:

  • Human cancer cell line (e.g., K562 chronic myeloid leukemia cells)[1][15]

  • Cell culture medium and supplements

  • 6-Methyl-1H-indazol-3-ol, Axitinib, Staurosporine (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.

  • Compound Treatment: After 24 hours, treat the cells with increasing concentrations of 6-Methyl-1H-indazol-3-ol, Axitinib, and Staurosporine for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis and Interpretation

The flow cytometry data will provide the percentage of cells in each quadrant:

  • Lower-Left (Annexin V-/PI-): Live cells

  • Lower-Right (Annexin V+/PI-): Early apoptotic cells

  • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V-/PI+): Necrotic cells

The dose-dependent increase in the percentage of apoptotic cells (early and late) indicates the compound's pro-apoptotic activity.

Table 2: Hypothetical Percentage of Apoptotic Cells (K562) after 24h Treatment

CompoundConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
Vehicle Control-2.51.84.3
6-Methyl-1H-indazol-3-ol18.23.511.7
525.610.235.8
1045.122.867.9
Axitinib15.32.17.4
515.86.422.2
1030.215.745.9
Staurosporine160.535.195.6

This data allows for a direct comparison of the apoptotic-inducing potential of 6-Methyl-1H-indazol-3-ol with the selected reference compounds.

Part 3: Elucidating the Mechanism of Action

To further understand how 6-Methyl-1H-indazol-3-ol induces apoptosis, it is essential to investigate its effect on key signaling pathways. A plausible mechanism, given its potential as a kinase inhibitor, is the inhibition of a pro-survival signaling cascade, leading to the activation of the intrinsic apoptotic pathway.

Hypothesized Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade RTK Receptor Tyrosine Kinase (RTK) Pro_Survival Pro-Survival Signaling Pathway (e.g., PI3K/Akt) RTK->Pro_Survival Activates Bcl2 Bcl-2 (Anti-apoptotic) Pro_Survival->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis 6_Methyl_1H_indazol_3_ol 6-Methyl-1H-indazol-3-ol 6_Methyl_1H_indazol_3_ol->RTK Inhibits

Caption: Hypothesized signaling pathway for 6-Methyl-1H-indazol-3-ol.

Experimental Validation: Western Blot Analysis of Key Apoptotic Proteins

To validate the proposed mechanism, Western blot analysis can be used to measure the expression levels of key proteins in the apoptotic pathway following treatment with 6-Methyl-1H-indazol-3-ol.

Protocol:

  • Treat cells with 6-Methyl-1H-indazol-3-ol as described in the apoptosis assay.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptotic proteins such as cleaved Caspase-3, Bcl-2, and Bax.

  • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

An increase in the levels of cleaved Caspase-3 and a decrease in the Bcl-2/Bax ratio would provide strong evidence for the induction of apoptosis through the intrinsic pathway.[15]

Conclusion

This guide outlines a systematic and comparative approach to validate the biological activity of 6-Methyl-1H-indazol-3-ol. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can effectively characterize its potential as a novel therapeutic agent. The provided protocols and data interpretation frameworks offer a solid foundation for further preclinical development. The diverse biological activities of indazole derivatives underscore the potential of this scaffold in drug discovery.[1][2][3][4]

References

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved January 22, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 22, 2026, from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 22, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved January 22, 2026, from [Link]

  • BMG LABTECH. (2025, August 5). Apoptosis – what assay should I use? Retrieved January 22, 2026, from [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Retrieved January 22, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved January 22, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved January 22, 2026, from [Link]

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The Influence of 6-Position Substitution on the Bioactivity of Indazol-3-ols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules, particularly kinase inhibitors.[1][2] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, offers a versatile template for designing targeted therapeutics.[3][4] Subtle modifications to this core can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of 6-Methyl-1H-indazol-3-ol with other key indazole derivatives, focusing on how substitutions at the 6-position of the indazole ring dictate their performance. We will delve into the structure-activity relationships (SAR), supported by experimental data and detailed protocols, to provide researchers with actionable insights for drug discovery and development.

Profiling the Subject: 6-Methyl-1H-indazol-3-ol

6-Methyl-1H-indazol-3-ol serves as our primary subject. The introduction of a methyl group at the C6 position is a common strategy in medicinal chemistry to probe a specific region of a target's binding pocket. This small, lipophilic group can influence binding affinity through van der Waals interactions and may impact metabolic stability. Understanding its specific contributions is key to rational drug design.

For this guide, we will compare 6-Methyl-1H-indazol-3-ol against a carefully selected set of analogs to elucidate the impact of the C6-substituent:

  • 1H-Indazol-3-ol: The parent compound, providing a baseline for evaluating the effect of any substitution.

  • 6-Bromo-1H-indazol-3-ol: Features an electron-withdrawing halogen, which can alter the electronic properties of the ring system and potentially form halogen bonds with the target protein.

  • 6-Nitro-1H-indazol-3-ol: Contains a strong electron-withdrawing and polar nitro group, significantly impacting the molecule's electronics and potential for hydrogen bonding.

Comparative Analysis: Synthesis, Properties, and Activity

A compound's utility is a function of its synthetic accessibility, physicochemical properties, and biological potency. Here, we compare our selected indazoles across these critical parameters.

Synthetic Accessibility

The synthesis of 6-substituted-1H-indazol-3-ols generally follows a conserved pathway, starting from a correspondingly substituted 2-fluorobenzonitrile. This highlights the modularity of the synthesis, allowing for diverse analogs to be generated for SAR studies.[5]

Generalized Synthetic Workflow for 6-Substituted-1H-indazol-3-ols

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_final Final Product start Substituted 2-Fluorobenzonitrile reagent 1. Hydrazine Hydrate (N2H4·H2O) 2. n-Butanol or NMP 3. Heat (e.g., 150°C) start->reagent Cyclization product 6-Substituted 1H-Indazol-3-amine reagent->product final_product 6-Substituted 1H-Indazol-3-ol product->final_product Diazotization/ Hydrolysis

Caption: General synthetic route for 6-substituted indazoles.

This reliable synthetic route underscores the feasibility of exploring a wide range of C6-substitutions to optimize biological activity.

Physicochemical Properties

The substituent at the 6-position directly influences key physicochemical properties that govern a molecule's behavior, from solubility to cell permeability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Known Form
6-Methyl-1H-indazol-3-ol C₈H₈N₂O148.16Solid
1H-Indazol-3-ol C₇H₆N₂O134.14Solid
6-Bromo-1H-indazol-3-ol C₇H₅BrN₂O213.03Solid[6]
6-Nitro-1H-indazol-3-ol C₇H₅N₃O₃179.13Solid

Data compiled from chemical supplier information and computational predictions.

The addition of different functional groups at the C6 position predictably alters the molecular weight. These changes, along with modifications to polarity and hydrogen bonding potential, can significantly affect properties like solubility and logP, which in turn impact oral bioavailability and cell membrane penetration. For instance, the nitro group in 6-Nitro-1H-indazol-3-ol is expected to increase polarity compared to the methyl group in our lead compound.

Biological Activity: A Focus on Kinase and Inflammatory Pathway Inhibition

Indazole derivatives are well-documented as potent modulators of various signaling pathways, particularly as kinase inhibitors and anti-inflammatory agents.[1][7] The nature of the C6 substituent is crucial for determining both potency and selectivity.[8]

A study on the anti-inflammatory activity of indazole derivatives provides compelling comparative data.[7]

CompoundTargetIC₅₀ (µM)
Indazole (parent)COX-223.42[7]
6-NitroindazoleCOX-219.22[7]
5-AminoindazoleCOX-212.32[7]
Celecoxib (Standard)COX-25.10[7]
Indazole (parent)TNF-α220.11[7]
6-NitroindazoleTNF-α>250 (low activity)[7]
Dexamethasone (Standard)TNF-α31.67[7]

Key Observations:

  • The 6-nitroindazole showed slightly improved COX-2 inhibition compared to the unsubstituted parent indazole, suggesting that an electron-withdrawing group at this position can be favorable for this target.[7]

  • However, for TNF-α inhibition, the 6-nitro substitution was detrimental, with activity dropping significantly compared to the parent compound.[7] This highlights the target-dependent nature of SAR at the 6-position.

Structure-Activity Relationship (SAR) Insights

The data suggests a nuanced role for the C6 substituent. The choice of a methyl, bromo, or nitro group can influence activity through a combination of steric, electronic, and hydrophobic effects.

Structure-Activity Relationship at the C6 Position

SAR cluster_indazole cluster_substituents C6 Substituent Effects cluster_properties Impact on Properties cluster_outcome Biological Outcome Indazole Indazole Core Methyl -CH3 (Methyl) Bromo -Br (Bromo) Nitro -NO2 (Nitro) Sterics Steric Bulk Methyl->Sterics Electronics Electronic Effects (Inductive/Resonance) Methyl->Electronics Hydrophobicity Lipophilicity (logP) Methyl->Hydrophobicity Bromo->Sterics Bromo->Electronics Bromo->Hydrophobicity Nitro->Sterics Nitro->Electronics Nitro->Hydrophobicity Binding Binding Affinity Sterics->Binding Selectivity Target Selectivity Sterics->Selectivity PK Pharmacokinetics Sterics->PK Electronics->Binding Electronics->Selectivity Electronics->PK Hydrophobicity->Binding Hydrophobicity->Selectivity Hydrophobicity->PK

Caption: Influence of C6 substituents on indazole properties.

  • Methyl Group (-CH₃): Offers a small, hydrophobic substituent that can fit into lipophilic pockets. Its electron-donating nature slightly increases the electron density of the aromatic system.

  • Bromo Group (-Br): Provides increased steric bulk and is electron-withdrawing. It can participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug design.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly decreases the electron density of the indazole ring. Its polar nature can form hydrogen bonds but may negatively impact cell permeability.

The choice of substituent at the C6 position is therefore a critical decision in the design of indazole-based inhibitors, with the optimal choice being highly dependent on the specific topology and amino acid composition of the target's binding site.

Experimental Protocol: Comparative In Vitro Kinase Inhibition Assay

To provide a framework for the direct comparison of these derivatives, the following protocol outlines a robust, industry-standard method for assessing inhibitory activity against a target kinase. This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, which is a common and reliable method.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6-Methyl-1H-indazol-3-ol and its analogs against a target protein kinase.

Materials:

  • Test Compounds: 6-Methyl-1H-indazol-3-ol, 1H-Indazol-3-ol, 6-Bromo-1H-indazol-3-ol, 6-Nitro-1H-indazol-3-ol, dissolved in 100% DMSO to create 10 mM stock solutions.

  • Target Kinase (e.g., VEGFR-2, FGFR1).

  • Biotinylated peptide substrate.

  • ATP (Adenosine triphosphate).

  • TR-FRET Detection Reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-allophycocyanin (SA-APC) conjugate (Acceptor).

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 384-well, low-volume, white plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO.

    • Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for high activity (0% inhibition) controls and wells without enzyme for low activity (100% inhibition) controls.

  • Enzyme/Substrate Addition:

    • Prepare a solution of the kinase and biotinylated substrate in assay buffer.

    • Dispense this solution into all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer at a concentration close to the Kₘ for the specific kinase.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent solution containing the Europium-labeled antibody and SA-APC in detection buffer.

    • Add the detection solution to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

    • Calculate the ratio of the two emission signals.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

This self-validating protocol allows for a precise and reproducible comparison of the inhibitory potency of each indazole derivative, providing the quantitative data needed to build a robust SAR model.

Conclusion

This guide demonstrates that the substituent at the 6-position of the 1H-indazol-3-ol core is a critical determinant of biological activity. While 6-Methyl-1H-indazol-3-ol presents a valuable starting point with its defined hydrophobic character, exploration of other substituents, such as the electron-withdrawing bromo and nitro groups, can lead to significant and often unpredictable changes in potency and selectivity. The choice of substituent must be carefully considered in the context of the specific biological target. The provided experimental framework offers a reliable method for researchers to systematically evaluate these derivatives and advance the design of next-generation indazole-based therapeutics.

References

  • Chauhan, M. & D. Kumar. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available from: [Link]

  • El-Gamal, M.I., et al. (2023). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Frontiers in Chemistry. Available from: [Link]

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A Comparative Guide to Kinase Inhibition: Evaluating 6-Methyl-1H-indazol-3-ol Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for researchers and drug development professionals to evaluate the kinase inhibitory potential of novel compounds, using 6-Methyl-1H-indazol-3-ol as a case study. We will compare this molecule against two well-characterized kinase inhibitors, Staurosporine and Axitinib, detailing the experimental rationale, protocols, and data interpretation necessary for a robust comparative analysis.

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

Within this field, certain chemical structures, known as "privileged scaffolds," appear frequently in successful drug candidates due to their favorable binding properties. The indazole core is one such pharmacophore, renowned for its utility in medicinal chemistry.[1][2] This heterocyclic system is a key structural component in several commercially available anticancer drugs, including Axitinib and Pazopanib, which primarily target vascular endothelial growth factor receptors (VEGFRs).[1][3] The success of these drugs provides a strong rationale for exploring novel indazole derivatives as potential kinase inhibitors.[4][5]

This guide focuses on 6-Methyl-1H-indazol-3-ol , a simple indazole derivative. While not extensively characterized in the public domain as a kinase inhibitor, its core structure suggests potential bioactivity. To assess this potential, we will compare it directly with two standards:

  • Staurosporine : A natural product that acts as a potent, ATP-competitive, broad-spectrum or "pan-kinase" inhibitor. It serves as a crucial positive control in many kinase assays but is unsuitable for therapy due to its lack of selectivity.

  • Axitinib : An FDA-approved, potent, and selective inhibitor of VEGFRs 1, 2, and 3 that features an indazole scaffold.[6] It represents a clinically and structurally relevant benchmark for comparison.

This comparative approach allows us to not only determine if 6-Methyl-1H-indazol-3-ol has activity but also to understand its relative potency and potential selectivity.

Part 1: The Molecules of Interest

A clear understanding of the chemical structures is fundamental to interpreting their biological activity.

CompoundStructureRationale for Inclusion
6-Methyl-1H-indazol-3-ol 6-Methyl-1H-indazol-3-olTest Compound : A representative of the indazole class, its potential as a kinase inhibitor is under evaluation.
Staurosporine StaurosporinePositive Control : A non-selective, high-potency inhibitor used to validate assay performance.
Axitinib AxitinibBenchmark Inhibitor : A clinically approved, selective, indazole-containing drug for targeted comparison.[6]

Part 2: Experimental Framework for Determining Inhibitory Potency

To quantitatively compare these compounds, we must determine their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

We will describe a common and robust method: an in vitro luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle of the Assay: Kinase activity consumes Adenosine Triphosphate (ATP), producing Adenosine Diphosphate (ADP). The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction. The luminescent signal generated is directly proportional to the ADP concentration and thus, to the kinase activity. In the presence of an effective inhibitor, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower.[7][8]

Workflow for IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilutions of Inhibitors (Test, Axitinib, Staurosporine) in DMSO Add_Inhibitor 3. Add Inhibitor Dilutions and Kinase to 384-well Plate Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Pre_Incubate 4. Pre-incubate to Allow Inhibitor-Kinase Binding Add_Inhibitor->Pre_Incubate Initiate_Rxn 5. Initiate Reaction by Adding Substrate/ATP Mix Pre_Incubate->Initiate_Rxn Incubate_Rxn 6. Incubate at 30°C for 60 minutes Initiate_Rxn->Incubate_Rxn Stop_Rxn 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Rxn->Stop_Rxn Develop_Signal 8. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Stop_Rxn->Develop_Signal Read_Plate 9. Measure Luminescence with a Plate Reader Develop_Signal->Read_Plate Plot_Data 10. Plot Luminescence vs. Log[Inhibitor] Read_Plate->Plot_Data Fit_Curve 11. Fit Data to Sigmoidal Dose-Response Curve Plot_Data->Fit_Curve Calc_IC50 12. Determine IC50 Value Fit_Curve->Calc_IC50

Caption: Workflow for determining inhibitor IC50 values using a luminescence-based assay.

Detailed Experimental Protocol: IC50 Determination for VEGFR2

This protocol outlines the steps to measure the inhibitory activity of the compounds against VEGFR2, a clinically relevant kinase for Axitinib.

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, ultra-pure

  • 6-Methyl-1H-indazol-3-ol, Staurosporine, Axitinib

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • DMSO (Dimethyl sulfoxide)

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 6-Methyl-1H-indazol-3-ol, Staurosporine, and Axitinib in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions for each compound in DMSO. The final concentration in the assay will be much lower, so plan dilutions accordingly (e.g., starting from 100 µM in the dilution plate). Include a DMSO-only control (vehicle control, representing 0% inhibition).

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.

    • Prepare a Kinase/Substrate master mix in Kinase Assay Buffer. The final concentrations in the reaction should be optimized, but a starting point is 5-10 ng/µL VEGFR2 and 0.2 mg/mL substrate.

    • Add 5 µL of the Kinase/Substrate mix to each well containing the compound.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiating the Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer. The concentration should be approximately equal to the Michaelis constant (Km) for the specific kinase (for VEGFR2, this is typically in the 10-50 µM range). Using [ATP] ≈ Km makes the IC50 value a closer approximation of the inhibitor's binding affinity (Ki).[9]

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is now 11 µL.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection (as per ADP-Glo™ protocol): [7]

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to produce a light signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: Set the average signal from the DMSO-only wells as 100% kinase activity (0% inhibition) and the signal from wells with a high concentration of Staurosporine (or no enzyme) as 0% activity (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each compound.[10]

Part 3: Comparative Data and Interpretation

Executing the protocol against a panel of kinases provides insight into both potency and selectivity. The following is a table of illustrative data to demonstrate how results would be presented and interpreted.

Table 1: Illustrative IC50 Values (nM) for Test and Reference Compounds

CompoundVEGFR2 (Receptor Tyrosine Kinase)SRC (Non-receptor Tyrosine Kinase)Aurora Kinase A (Serine/Threonine Kinase)
6-Methyl-1H-indazol-3-ol 1,250>10,0008,500
Axitinib 0.2150>10,000
Staurosporine 5810

Interpretation of Results:

  • Potency: Staurosporine is highly potent against all tested kinases, with IC50 values in the low nanomolar range, confirming its role as a pan-kinase inhibitor. Axitinib is exceptionally potent against its target, VEGFR2 (0.2 nM), and significantly less active against other kinases, demonstrating its high selectivity. The hypothetical data shows that 6-Methyl-1H-indazol-3-ol has weak activity against VEGFR2 (1,250 nM) and even less against the other kinases.

  • Selectivity: The goal of modern kinase inhibitor design is often to achieve high selectivity to minimize off-target effects and associated toxicity.[9] Axitinib is a prime example of a selective inhibitor. In contrast, Staurosporine is non-selective. Our test compound, 6-Methyl-1H-indazol-3-ol, while weak, appears to have some preferential activity for VEGFR2 over SRC and Aurora Kinase A in this hypothetical scenario.

Contextualizing Inhibition: The VEGFR Signaling Pathway

Understanding the biological context of the target is crucial. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is essential for tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Axitinib Axitinib (Inhibitor) Axitinib->VEGFR2 Blocks ATP Binding Site RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by Axitinib.

Conclusion and Future Directions

This guide establishes a systematic approach for evaluating a novel compound, 6-Methyl-1H-indazol-3-ol, against established kinase inhibitors. Based on our illustrative data, 6-Methyl-1H-indazol-3-ol demonstrates weak but detectable inhibitory activity against VEGFR2.

This finding, while modest, is significant. It validates the indazole scaffold as a starting point for kinase-targeted molecules and suggests that 6-Methyl-1H-indazol-3-ol could serve as a "fragment" or "hit" compound for further medicinal chemistry efforts.

Next Steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 6-Methyl-1H-indazol-3-ol to identify modifications that improve potency and selectivity.

  • Broader Kinase Profiling: Screen the compound against a large panel of kinases (e.g., >400 kinases) to fully characterize its selectivity profile.

  • Cell-Based Assays: Progress the most promising compounds into cell-based assays to confirm their ability to inhibit kinase signaling in a biological context (e.g., by measuring the phosphorylation of downstream targets like ERK or AKT) and to assess their anti-proliferative effects on cancer cell lines.

By following this rigorous, comparative methodology, researchers can effectively triage and advance novel chemical matter in the complex but rewarding field of kinase inhibitor drug discovery.

References

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

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  • PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]

  • Bentham Science. Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [Link]

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  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

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The 6-Methyl-1H-indazol-3-ol Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Methyl-1H-indazol-3-ol analogs. While direct and comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from closely related indazole derivatives to project a robust and scientifically grounded comparison. The insights presented herein are intended to guide medicinal chemists and drug discovery teams in the rational design of novel therapeutics based on this promising heterocyclic core.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a prominent bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Numerous indazole-containing compounds have been investigated and developed for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[2][3] The 1H-indazole-3-amine and 1H-indazole-3-amide moieties, for instance, are recognized as effective hinge-binding fragments in various kinase inhibitors.[4]

The 6-Methyl-1H-indazol-3-ol core represents a specific subclass of indazoles with distinct physicochemical properties. The presence of the methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[4] The hydroxyl group at the 3-position provides a crucial hydrogen bond donor and acceptor, which can be pivotal for target engagement.

Comparative Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a composite view derived from studies on various indazole analogs, primarily in the context of protein kinase inhibition. The insights are organized based on the key substitution points of the 6-Methyl-1H-indazol-3-ol scaffold.

Substitutions at the N1-Position

The N1-position of the indazole ring is a common site for modification and significantly impacts the pharmacological profile of the resulting analogs.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as a methyl group, at the N1-position can be beneficial for potency. This is often attributed to favorable interactions with hydrophobic pockets in the target protein.

  • Bulky Aromatic and Heteroaromatic Groups: Substitution with larger aromatic or heteroaromatic rings can lead to a significant increase in potency. The nature and substitution pattern of these rings are critical. For example, in a series of indazole-based kinase inhibitors, the introduction of a substituted phenyl ring at N1 was crucial for activity.

  • Linker-Mediated Substitutions: Incorporating flexible linkers, such as an ethyl or propyl chain, between the N1-position and a terminal functional group (e.g., a morpholine or piperazine ring) can enhance solubility and modulate pharmacokinetic properties.

Modifications of the 3-Hydroxy Group

The 3-hydroxy group is a key pharmacophoric feature. Its modification can dramatically alter the binding mode and activity of the molecule.

  • Alkylation (O-alkylation): Conversion of the hydroxyl group to an ether linkage can be a strategy to probe the necessity of the hydrogen bond-donating capability. In many kinase inhibitor scaffolds, this modification leads to a decrease in activity, highlighting the importance of the hydroxyl group for hinge-binding interactions.

  • Conversion to Amines or Amides: Replacing the 3-hydroxyl with an amino or amido group changes the electronic and hydrogen bonding properties. The 1H-indazole-3-amine scaffold is a well-established kinase hinge-binder.[4]

Substitutions on the Benzene Ring (Positions 4, 5, and 7)

While the core topic is the 6-methyl derivative, understanding the impact of substitutions at other positions on the benzene ring is crucial for lead optimization.

  • Position 5: Introduction of small, electron-withdrawing groups at the 5-position, such as a nitro group, has been explored. Subsequent reduction to an amino group can provide a handle for further derivatization, leading to potent analogs.

  • Position 4 and 7: These positions are less commonly substituted, but modifications here can influence the overall electronic properties and steric profile of the molecule.

Table 1: Inferred SAR Summary for 6-Methyl-1H-indazol-3-ol Analogs
Position of ModificationType of SubstitutionPredicted Impact on ActivityRationale based on Related Indazoles
N1 Small alkyl (e.g., methyl)Potentially increases potencyFills small hydrophobic pockets.
Phenyl or substituted phenylCan significantly increase potencyπ-stacking and hydrophobic interactions.
(CH₂)n-heterocycleImproves solubility and PK propertiesIntroduces polar functional groups.
C3-OH O-alkylationLikely decreases activityLoss of key hydrogen bond donor for hinge binding.
Replacement with -NH₂May maintain or increase activityAmine is a known effective hinge binder.[4]
C5 Small electron-withdrawing groupsCan be a precursor for further modificationProvides a synthetic handle for derivatization.
Amino groupCan lead to potent analogsAllows for amide or sulfonamide formation.

Experimental Protocols

The synthesis of 6-Methyl-1H-indazol-3-ol analogs can be achieved through various established synthetic routes. The following is a generalized protocol based on common methods for indazole synthesis.

General Synthesis of N1-Substituted 6-Methyl-1H-indazol-3-ol Analogs

A common synthetic route starts from a commercially available substituted fluoro- or nitro-benzonitrile.

Step 1: Synthesis of the Indazole Core

  • A solution of 2-fluoro-4-methylbenzonitrile in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Upon cooling, the product, 6-methyl-1H-indazol-3-amine, precipitates and can be collected by filtration.

  • The 3-amino group can be converted to a 3-hydroxy group via a diazotization reaction followed by hydrolysis.

Step 2: N1-Alkylation or Arylation

  • To a solution of 6-methyl-1H-indazol-3-ol in a polar aprotic solvent (e.g., DMF), a suitable base (e.g., NaH or K₂CO₃) is added.

  • The appropriate alkyl or aryl halide (e.g., benzyl bromide or a substituted phenylboronic acid for Suzuki coupling) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated until completion.

  • The crude product is purified by column chromatography to yield the desired N1-substituted analog.

Workflow for the Synthesis of 6-Methyl-1H-indazol-3-ol Analogs

G start 2-Fluoro-4-methylbenzonitrile step1 Hydrazine Hydrate, Reflux start->step1 intermediate1 6-Methyl-1H-indazol-3-amine step1->intermediate1 step2 Diazotization, Hydrolysis intermediate1->step2 intermediate2 6-Methyl-1H-indazol-3-ol step2->intermediate2 step3 Base (e.g., NaH), Alkyl/Aryl Halide intermediate2->step3 product N1-Substituted 6-Methyl-1H-indazol-3-ol Analog step3->product

Caption: General synthetic workflow for N1-substituted 6-Methyl-1H-indazol-3-ol analogs.

Comparison with Alternative Scaffolds

The 6-Methyl-1H-indazol-3-ol scaffold can be compared to other heterocyclic systems commonly employed in drug discovery, particularly as kinase inhibitors.

Table 2: Comparison of Privileged Scaffolds in Kinase Inhibitor Design
ScaffoldKey FeaturesAdvantagesPotential Liabilities
Indazole Bicyclic, aromatic, contains two nitrogen atoms.Established hinge-binding capabilities, synthetically versatile.Potential for off-target activities due to widespread use.
Benzimidazole Bicyclic, aromatic, contains two nitrogen atoms.Also a known hinge-binder, offers different electronic properties compared to indazole.Can have metabolic stability issues.
Pyrazolopyrimidine Bicyclic, heteroaromatic, contains four nitrogen atoms.Often highly potent, can form multiple hydrogen bonds.Can be more challenging to synthesize.
Quinoline/Quinazoline Bicyclic, aromatic, contains one or two nitrogen atoms.Well-established scaffolds in approved drugs, good PK properties.Can be associated with hERG liability.

Signaling Pathway Context: Kinase Inhibition

Many indazole derivatives exert their therapeutic effect by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole 6-Methyl-1H-indazol-3-ol Analog Indazole->RAF Inhibition

Caption: Potential mechanism of action of 6-Methyl-1H-indazol-3-ol analogs as kinase inhibitors in the MAPK/ERK pathway.

Conclusion and Future Directions

The 6-Methyl-1H-indazol-3-ol scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. While direct SAR studies are not abundant, a wealth of information from related indazole analogs provides a strong foundation for rational drug design. Future efforts should focus on the systematic exploration of substitutions at the N1, C3, and other positions of the 6-Methyl-1H-indazol-3-ol core to build a comprehensive SAR profile and identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties.

References

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A Comparative Analysis for Drug Discovery: 6-Methyl-1H-indazol-3-ol and 5-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The nuanced positioning of substituents on this bicyclic heteroaromatic ring system can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This guide presents a comparative analysis of two closely related positional isomers: 6-Methyl-1H-indazol-3-ol and 5-Methyl-1H-indazol-3-ol. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this analysis synthesizes information from structurally related analogs to provide a predictive framework for their synthesis, characterization, and potential biological activities.

Introduction to the Isomers

6-Methyl-1H-indazol-3-ol and 5-Methyl-1H-indazol-3-ol are structural isomers, differing only in the position of the methyl group on the benzene ring of the indazole core. This seemingly minor structural alteration can lead to significant differences in electron distribution, steric hindrance, and the potential for intermolecular interactions, thereby impacting their solubility, metabolic stability, and target binding affinity. The 3-hydroxy group is a key feature, known to participate in hydrogen bonding, a critical interaction in many enzyme active sites.

Synthesis and Structural Characterization

The synthesis of substituted 1H-indazol-3-ols can be achieved through several established synthetic routes. A common and effective method involves the cyclization of appropriately substituted 2-hydrazinylbenzoic acids.

Proposed Synthetic Pathway

A generalized synthetic approach for both isomers is outlined below. The key distinction lies in the selection of the starting material: either 4-methyl-2-nitrobenzoic acid for the 6-methyl isomer or 5-methyl-2-nitrobenzoic acid for the 5-methyl isomer.

G cluster_6_methyl Synthesis of 6-Methyl-1H-indazol-3-ol cluster_5_methyl Synthesis of 5-Methyl-1H-indazol-3-ol A 4-Methyl-2-nitrobenzoic acid B Reduction (e.g., SnCl2/HCl) A->B C 2-Amino-4-methylbenzoic acid B->C D Diazotization (NaNO2/HCl) C->D E Cyclization D->E F 6-Methyl-1H-indazol-3-ol E->F G 5-Methyl-2-nitrobenzoic acid H Reduction (e.g., SnCl2/HCl) G->H I 2-Amino-5-methylbenzoic acid H->I J Diazotization (NaNO2/HCl) I->J K Cyclization J->K L 5-Methyl-1H-indazol-3-ol K->L G cluster_pathway Kinase Inhibition Workflow A Prepare Kinase, Substrate, and ATP Solution B Dispense into Microplate A->B C Add Diluted Indazole Isomers B->C D Incubate at Room Temperature C->D E Add Detection Reagent D->E F Measure Signal (e.g., Luminescence) E->F G Calculate IC50 Values F->G

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide focuses on the cross-reactivity profiling of a putative AXL kinase inhibitor, 6-Methyl-1H-indazol-3-ol.

For the purpose of this illustrative guide, we will hypothesize that 6-Methyl-1H-indazol-3-ol is an inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor growth, metastasis, and the development of therapeutic resistance in various cancers.[1][2] Consequently, AXL is a compelling target for cancer therapy.[1][2] However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity profile. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, a comprehensive understanding of a compound's interactions across the human kinome is a critical step in its preclinical development.

This guide will provide an in-depth comparison of methodologies to assess kinase inhibitor specificity, using our hypothetical AXL inhibitor, 6-Methyl-1H-indazol-3-ol, as a case study. We will explore well-established techniques for in vitro and in-cell cross-reactivity profiling and present a hypothetical, yet plausible, comparative data set against other known AXL inhibitors.

The Rationale Behind Rigorous Cross-Reactivity Profiling

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[5] This conservation makes the development of truly selective inhibitors a significant challenge.[3][6] A lack of selectivity can result in a multitude of undesirable outcomes, including:

  • Toxicity: Inhibition of kinases essential for normal physiological functions can lead to adverse effects. For instance, chronic inhibition of MER, a close relative of AXL, has been associated with retinal toxicity in preclinical models.[7]

  • Confounded Biological Readouts: In a research setting, off-target effects can complicate the interpretation of experimental results, making it difficult to attribute a phenotype to the inhibition of the intended target.[8]

  • Drug Resistance: In some instances, off-target activities can activate compensatory signaling pathways that circumvent the intended therapeutic blockade, leading to drug resistance.

Conversely, a well-characterized polypharmacology can sometimes be advantageous. For example, inhibitors that target multiple receptor tyrosine kinases (RTKs) involved in tumor progression, such as VEGFR2, KIT, and MET in addition to AXL, may offer broader anti-cancer activity.[1] Thus, the goal of cross-reactivity profiling is not necessarily to identify a perfectly selective compound, but rather to build a comprehensive understanding of its bioactivity to enable informed decisions in drug development.

Methodologies for Comprehensive Kinase Inhibitor Profiling

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically involves a combination of in vitro biochemical assays against large kinase panels and cell-based assays to confirm target engagement and assess selectivity in a more physiological context.

In Vitro Kinome Scanning: A Global View of Inhibitor Interactions

Large-scale in vitro kinase profiling is the foundational step in understanding an inhibitor's selectivity. Platforms like KINOMEscan® offer a high-throughput method to quantify the binding interactions between a compound and a large panel of kinases (often over 450).[9][10][11]

This technology utilizes a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on a solid support is then quantified, typically by qPCR.[9][12] This method is ATP-independent, which allows for the determination of true binding affinities (dissociation constants, Kd) rather than IC50 values that can be influenced by ATP concentration.[5][9]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: The test compound, in this case, 6-Methyl-1H-indazol-3-ol, is solubilized in DMSO to a stock concentration (e.g., 10 mM).

  • Assay Plate Preparation: The compound is serially diluted and added to assay plates containing the kinase panel.

  • Binding Reaction: The DNA-tagged kinases are incubated with the test compound and the immobilized ligand.

  • Capture and Quantification: The amount of kinase bound to the immobilized ligand is captured and quantified via qPCR.

  • Data Analysis: The results are typically expressed as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. These values can then be used to calculate Kd values and a selectivity score (S-score) to provide a quantitative measure of selectivity.[5]

Cellular Target Engagement: Confirming Interactions in a Physiological Context

While in vitro assays are invaluable for their breadth, they do not fully recapitulate the complexities of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of target engagement in intact cells or cell lysates.[13][14][15]

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13][15] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains, a "melting curve" can be generated for the target protein. A shift in this curve in the presence of an inhibitor indicates direct binding.[14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line overexpressing AXL) is cultured and treated with various concentrations of 6-Methyl-1H-indazol-3-ol or a vehicle control.

  • Heating: The treated cells are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[16]

  • Protein Quantification: The amount of the target protein (e.g., AXL) in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[17]

  • Data Analysis: The amount of soluble protein at each temperature is plotted to generate melting curves. A shift in the melting temperature (Tm) in the presence of the inhibitor confirms target engagement.

In-Cell Kinase Selectivity: The KiNativ™ Approach

To bridge the gap between broad in vitro profiling and single-target cellular engagement, the KiNativ™ platform provides a method for assessing inhibitor selectivity against a large number of kinases within a native cellular context.[18][19] This chemical proteomics approach utilizes biotinylated, irreversible acyl-phosphate probes of ATP or ADP that covalently label a conserved lysine residue in the ATP-binding pocket of active kinases.[18][20][21]

In a competitive displacement assay, cell lysates are pre-incubated with the test inhibitor. Kinases that are bound by the inhibitor will be protected from labeling by the probe. After tryptic digestion and enrichment of the biotinylated peptides, mass spectrometry is used to identify and quantify the labeled kinases.[20][22] A reduction in the signal for a particular kinase in the presence of the inhibitor indicates binding.

Experimental Protocol: KiNativ™ Profiling

  • Cell Lysis: Prepare a native protein lysate from a relevant cell line.

  • Inhibitor Incubation: Incubate the lysate with various concentrations of 6-Methyl-1H-indazol-3-ol.

  • Probe Labeling: Add the biotinylated acyl-phosphate probe to the lysate to label the active kinases that are not inhibited by the test compound.

  • Tryptic Digestion and Enrichment: Digest the proteins into peptides and enrich the biotinylated peptides using streptavidin beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of kinase-derived peptides between the inhibitor-treated and control samples to determine the inhibitor's selectivity profile.

Comparative Cross-Reactivity Profile: 6-Methyl-1H-indazol-3-ol vs. Established AXL Inhibitors

To illustrate how the data from these methodologies can be synthesized, the following table presents a hypothetical cross-reactivity profile for 6-Methyl-1H-indazol-3-ol compared to two known AXL inhibitors, Bemcentinib (BGB324) and Sitravatinib.

Disclaimer: The following data is for illustrative purposes only and is not based on actual experimental results for 6-Methyl-1H-indazol-3-ol.

Target Kinase6-Methyl-1H-indazol-3-ol (Kd, nM)Bemcentinib (BGB324) (Kd, nM)Sitravatinib (Kd, nM)Comments
AXL 5 14 1.8 Primary Target
MER5012015Off-target activity within the TAM family is common.[23] High selectivity over MER is desirable to avoid potential retinal toxicity.[7]
TYRO315030025Another member of the TAM kinase family.[24][25]
VEGFR2>1000>10002Sitravatinib has known anti-angiogenic activity through VEGFR2 inhibition.[1]
MET800>10008MET is another RTK involved in cancer progression.
p38α>1000>1000>1000p38 MAPK inhibitors can have off-target effects on other MAPKs like JNKs.[8][26]
JNK2>1000>1000>1000
c-KIT>1000>100012Sitravatinib also targets c-KIT.[1]

Based on this hypothetical data, 6-Methyl-1H-indazol-3-ol demonstrates potent AXL inhibition with good selectivity against other TAM family members, particularly MER. Unlike the broader spectrum inhibitor Sitravatinib, it shows minimal activity against VEGFR2, MET, and c-KIT. This "cleaner" profile might suggest a lower risk of certain off-target effects but may also offer a narrower therapeutic window compared to a multi-targeted agent.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological significance of on- and off-target effects, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Profiling cluster_incell In-Cell Validation cluster_data Data Analysis & Comparison invitro_start Compound Synthesis (6-Methyl-1H-indazol-3-ol) kinome_scan KINOMEscan® (>450 Kinases) invitro_start->kinome_scan Determine Kd cetsa CETSA (Target Engagement) kinome_scan->cetsa Confirm On-Target Binding kinativ KiNativ™ (In-Cell Selectivity) cetsa->kinativ Assess Cellular Selectivity Profile data_analysis Generate Selectivity Profile kinativ->data_analysis comparison Compare to other AXL inhibitors data_analysis->comparison

Caption: A streamlined workflow for comprehensive kinase inhibitor cross-reactivity profiling.

signaling_pathway cluster_on_target On-Target Pathway (AXL) cluster_off_target Potential Off-Target Effects AXL AXL PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT Inhibition by 6-Methyl-1H-indazol-3-ol Tumor_Survival Tumor Survival & Proliferation PI3K_AKT->Tumor_Survival Blocks MER MER Retinal_Toxicity Retinal Toxicity MER->Retinal_Toxicity Inhibition leads to VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibition blocks inhibitor 6-Methyl-1H-indazol-3-ol inhibitor->AXL Desired Effect inhibitor->MER Undesired Effect (Weak Inhibition)

Caption: Simplified AXL signaling and potential on- and off-target effects of an AXL inhibitor.

Conclusion

The comprehensive cross-reactivity profiling of a novel kinase inhibitor, such as our hypothetical 6-Methyl-1H-indazol-3-ol, is a non-negotiable aspect of modern drug discovery. By integrating broad in vitro screening with in-cell target validation techniques, researchers can build a detailed map of a compound's interactions across the kinome. This knowledge is crucial for interpreting biological data with confidence, anticipating potential toxicities, and ultimately, developing safer and more effective targeted therapies. The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a rigorous, multi-faceted approach to selectivity profiling will be instrumental in unlocking its full therapeutic potential.

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A Researcher's Guide to Benchmarking 6-Methyl-1H-indazol-3-ol Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, 6-Methyl-1H-indazol-3-ol. We will objectively compare its performance against well-established standard compounds targeting key kinases implicated in cancer progression and angiogenesis. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, actionable protocols.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Compounds bearing this moiety have shown significant activity against a range of protein kinases, particularly receptor tyrosine kinases (RTKs) that drive tumor growth, metastasis, and angiogenesis. 6-Methyl-1H-indazol-3-ol, a derivative of this class, warrants a thorough investigation to elucidate its specific biological targets and potency.

Given the structural precedents, this guide will focus on benchmarking 6-Methyl-1H-indazol-3-ol against a panel of clinically relevant kinases: VEGFR-2, c-Met, TIE-2, and AXL. These kinases are central to oncogenic signaling and represent valuable targets for therapeutic intervention.

Selection of Standard Compounds: Establishing a Performance Baseline

To accurately assess the inhibitory profile of 6-Methyl-1H-indazol-3-ol, it is crucial to compare its activity against industry-standard inhibitors with well-defined potencies for our chosen kinase targets.

Target KinaseStandard CompoundReported IC50Rationale for Selection
VEGFR-2 Sorafenib90 nM[3][4][5]A multi-kinase inhibitor widely used as a reference for VEGFR-2 inhibition.
c-Met Cabozantinib1.3 nM (c-Met), 0.035 nM (VEGFR-2)[6][7][8]A potent dual inhibitor of c-Met and VEGFR-2, providing a stringent benchmark.
TIE-2 Rebastinib0.63 nM[9]A highly potent and selective TIE-2 inhibitor.[9][10][11]
AXL Bemcentinib (R428)14 nM[1][12][13]A selective AXL inhibitor with demonstrated in vivo efficacy.[1][12][13]

Experimental Workflow: A Multi-tiered Approach to Characterization

Our benchmarking strategy employs a tiered approach, beginning with broad in vitro screening to determine inhibitory activity and progressing to more complex cell-based assays to assess cellular potency and downstream signaling effects.

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Data Analysis & Comparison a In Vitro Kinase Assay (IC50 Determination) b Cellular Phosphorylation Assay (Western Blot) a->b Confirm cellular target engagement d Comparative Potency and Selectivity Profiling a->d Direct comparison of inhibitory potency c Cell Viability/Proliferation Assay b->c Correlate target inhibition with cellular phenotype c->d

Figure 1: A tiered experimental workflow for benchmarking 6-Methyl-1H-indazol-3-ol.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls. The causality behind each step is explained to ensure scientific rigor.

Tier 1: In Vitro Kinase Assay (IC50 Determination)

This initial screen directly measures the ability of 6-Methyl-1H-indazol-3-ol to inhibit the enzymatic activity of the purified target kinases. A common method is a radiometric assay that measures the incorporation of ³²P from ATP into a substrate.[14]

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from ATP to a specific kinase substrate. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • Reconstitute recombinant human VEGFR-2, c-Met, TIE-2, and AXL kinases to a working concentration.

    • Prepare a stock solution of the respective peptide substrates.

    • Prepare a 10 mM stock solution of 6-Methyl-1H-indazol-3-ol and the standard compounds in DMSO. Create a serial dilution series.

    • Prepare a solution of [γ-³²P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound or standard inhibitor.

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a solution of phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cellular Phosphorylation Assay (Western Blot)

This assay determines if 6-Methyl-1H-indazol-3-ol can inhibit the phosphorylation of the target kinase and its downstream effectors within a cellular context.

Principle: Western blotting uses specific antibodies to detect the phosphorylation status of target proteins in cell lysates, providing a measure of kinase activity in a biological system.[15][16][17]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinases (e.g., HUVECs for VEGFR-2, A549 for c-Met).

    • Starve the cells in a serum-free medium to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of 6-Methyl-1H-indazol-3-ol or standard inhibitors for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, HGF for c-Met) to induce kinase activation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17][18]

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

    • Determine the concentration of the compound that causes a 50% reduction in phosphorylation.

G cluster_0 Ligand Binding & Dimerization cluster_1 Kinase Activation & Signaling cluster_2 Inhibition a Ligand (e.g., VEGF) b Receptor Tyrosine Kinase (e.g., VEGFR-2) a->b Binds c Autophosphorylation b->c Dimerization & Activation d Downstream Signaling (e.g., PI3K/Akt, MAPK) c->d Recruitment of adaptor proteins f Cellular Responses (Proliferation, Migration, Survival) d->f Leads to e 6-Methyl-1H-indazol-3-ol or Standard Inhibitor e->c Blocks ATP binding site

Figure 2: A simplified signaling pathway of a receptor tyrosine kinase and the point of inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.

Table 1: In Vitro Kinase Inhibition Profile

CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)TIE-2 IC50 (nM)AXL IC50 (nM)
6-Methyl-1H-indazol-3-olExperimental ValueExperimental ValueExperimental ValueExperimental Value
Sorafenib90>1000>1000>1000
Cabozantinib0.0351.314.37
Rebastinib>1000>10000.63>1000
Bemcentinib>1000>1000>100014

Table 2: Cellular Activity Profile

CompoundCell LineTarget Inhibition (IC50, nM)Anti-proliferative (GI50, nM)
6-Methyl-1H-indazol-3-olHUVEC (VEGFR-2)Experimental ValueExperimental Value
6-Methyl-1H-indazol-3-olA549 (c-Met)Experimental ValueExperimental Value
............

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of 6-Methyl-1H-indazol-3-ol. The data generated from these experiments will provide a clear indication of its potency and selectivity as a kinase inhibitor. A favorable profile, such as high potency against a specific kinase with minimal off-target effects, would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in relevant cancer models, and detailed structure-activity relationship (SAR) studies to optimize its properties.

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A Senior Application Scientist's Guide to the Statistical Analysis of 6-Methyl-1H-indazol-3-ol Bioactivity Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous data analysis. The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects.[1][2] Specifically, 6-Methyl-1H-indazol-3-ol represents a key pharmacophore whose bioactivity warrants careful and statistically sound evaluation.

This guide provides an in-depth, experience-driven framework for the statistical analysis of bioactivity data for 6-Methyl-1H-indazol-3-ol. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental design and analytical choices, ensuring a robust and reproducible assessment of your compound's potential.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole core is a bicyclic aromatic heterocycle that has been successfully incorporated into a number of FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib.[3] These compounds highlight the versatility of the indazole moiety in targeting key cellular pathways, particularly those involving protein kinases, which are often dysregulated in diseases like cancer.[3] Derivatives of indazole have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Polo-like kinase 4 (PLK4), as well as activity in antiproliferative and apoptosis-inducing assays against various cancer cell lines.[4][5][6]

When embarking on the study of a specific derivative like 6-Methyl-1H-indazol-3-ol, it is crucial to understand this broader context. The compound's activity is not evaluated in a vacuum but against a backdrop of structurally related molecules and established therapeutic agents.

The Comparative Landscape: Context is Key

A critical component of bioactivity analysis is the inclusion of appropriate comparators. This provides essential context for interpreting the potency and selectivity of 6-Methyl-1H-indazol-3-ol.

Choosing Your Benchmarks:

  • Established Kinase Inhibitors: Depending on the hypothesized target of 6-Methyl-1H-indazol-3-ol, it is essential to include well-characterized inhibitors as positive controls. For example, if targeting a specific kinase family, including a known inhibitor for that family is crucial for assay validation and provides a benchmark for potency.

  • Structurally Related Indazoles: Comparing 6-Methyl-1H-indazol-3-ol to other indazole derivatives with known bioactivities can provide valuable structure-activity relationship (SAR) insights.[7] This can help to identify key functional groups that contribute to the observed biological effects.

  • Negative Controls: A structurally similar but biologically inactive compound should be included to ensure that the observed effects are not due to non-specific interactions or artifacts of the assay system.

Table 1: Example Comparative Compound Panel for a Kinase Inhibition Assay

CompoundClassRationale for Inclusion
6-Methyl-1H-indazol-3-olTest CompoundThe focus of the study.
StaurosporineBroad-Spectrum Kinase InhibitorA well-established, potent, but non-selective kinase inhibitor. Useful as a general positive control.
SunitinibMulti-Kinase InhibitorAn FDA-approved drug with a known kinase inhibition profile. Provides a clinically relevant benchmark.
1-Benzyl-1H-indazol-3-olStructurally Related IndazoleA close structural analog to assess the impact of the methyl group on activity.[8]
DMSO (0.1%)Vehicle ControlThe solvent used to dissolve the compounds. Essential for determining baseline cellular response.

Designing Robust Bioactivity Assays: The Foundation of Quality Data

The most sophisticated statistical analysis cannot rescue poorly designed experiments. Therefore, meticulous attention to assay design and execution is paramount. A common and effective method for assessing the anti-cancer potential of compounds like 6-Methyl-1H-indazol-3-ol is the MTT (methyl thiazolyl tetrazolium) colorimetric assay, which measures cell viability.[9]

Step-by-Step Protocol: MTT Assay for Cellular Viability

Objective: To determine the concentration at which 6-Methyl-1H-indazol-3-ol inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 6-Methyl-1H-indazol-3-ol and comparator compounds, dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed the 96-well plates with your chosen cancer cell line at an appropriate density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of 6-Methyl-1H-indazol-3-ol and your comparator compounds in complete cell culture medium. It is crucial to use a logarithmic dilution series to cover a wide range of concentrations.[10]

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a plate reader.

The Core of the Matter: Statistical Analysis of Dose-Response Data

Once you have your raw absorbance data, the next step is to perform a rigorous statistical analysis to determine key parameters like the IC50 value. This is where a deep understanding of dose-response relationships is critical.[11]

Workflow for Dose-Response Data Analysis

G cluster_0 Data Acquisition & Pre-processing cluster_1 Modeling & Parameter Estimation cluster_2 Statistical Comparison raw_data Raw Absorbance Data normalization Data Normalization (% Inhibition) raw_data->normalization log_transform Log Transformation of Concentration normalization->log_transform curve_fitting Non-linear Regression (Sigmoidal Dose-Response) log_transform->curve_fitting ic50 IC50 Calculation curve_fitting->ic50 f_test F-test for Curve Comparison ic50->f_test p_value P-value Determination f_test->p_value conclusion Conclusion on Potency (Significant Difference?) p_value->conclusion

Caption: Workflow for statistical analysis of dose-response data.

1. Data Normalization: The raw absorbance data must be normalized to represent the percentage of inhibition. This is done by setting the absorbance of the vehicle control wells as 0% inhibition and the absorbance of wells with no cells (or cells treated with a lethal dose of a control compound) as 100% inhibition.

2. Non-linear Regression: Dose-response data typically follows a sigmoidal curve.[10][12] Therefore, it is essential to use non-linear regression to fit the data to a suitable model, such as the four-parameter logistic (4PL) equation.[13] This will provide a more accurate determination of the IC50 value than simple linear interpolation.

3. IC50 Determination: The IC50 is the concentration of the compound that produces 50% of the maximal response. This value is a key measure of the compound's potency and is derived directly from the fitted dose-response curve.

Table 2: Hypothetical Dose-Response Data and Calculated IC50 Values

CompoundIC50 (µM)95% Confidence Interval
6-Methyl-1H-indazol-3-ol5.24.5 - 6.0
Sunitinib2.82.4 - 3.2
1-Benzyl-1H-indazol-3-ol15.813.9 - 17.9

4. Statistical Comparison of Potency: To determine if the observed differences in IC50 values between 6-Methyl-1H-indazol-3-ol and the comparator compounds are statistically significant, an F-test can be employed. This test compares the goodness of fit of two models: one where the IC50 values are constrained to be the same and one where they are allowed to differ. A significant p-value (typically < 0.05) indicates that the IC50 values are indeed different.

Conclusion and Future Directions

A thorough statistical analysis of bioactivity data is not merely a procedural step but a fundamental component of the scientific process. For a compound like 6-Methyl-1H-indazol-3-ol, this rigorous approach allows for a confident assessment of its potency and provides a solid foundation for further preclinical development.

Future studies should aim to elucidate the specific kinase targets of 6-Methyl-1H-indazol-3-ol through kinome profiling and explore its efficacy in more complex, three-dimensional cell culture models and eventually in in vivo studies. The principles of robust experimental design and sound statistical analysis outlined in this guide will remain indispensable throughout this journey.

References

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A Comparative Guide to the Efficacy of Indazole Derivatives in Oncology, with a Focus on 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2][3] This guide provides a comparative analysis of the efficacy of various indazole derivatives, with a specific focus on contextualizing the potential of 6-Methyl-1H-indazol-3-ol within the landscape of oncology drug discovery. While direct peer-reviewed efficacy studies on 6-Methyl-1H-indazol-3-ol are not extensively available, this document will synthesize data from closely related analogs to project its potential efficacy and provide a robust framework for its experimental evaluation.

The Indazole Scaffold: A Cornerstone of Modern Therapeutics

Indazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and notably, antitumor properties.[2][3][4] The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles.[3] Several indazole-based drugs have received FDA approval, particularly as kinase inhibitors in oncology, underscoring the therapeutic importance of this molecular framework.[1]

Mechanism of Action: Targeting Cellular Signaling Pathways

Many indazole derivatives exert their therapeutic effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. For instance, various indazole-containing compounds have been shown to inhibit kinases such as FMS-like tyrosine kinase 3 (FLT3), Polo-like kinase 4 (PLK4), and the activin receptor-like kinase 5 (ALK5), all of which are implicated in cancer progression.[5][6][7]

Below is a generalized diagram illustrating the inhibition of a signaling pathway by an indazole derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Indazole Indazole Derivative (e.g., 6-Methyl-1H-indazol-3-ol) Indazole->Kinase1 Inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates G cluster_workflow Experimental Workflow Start Novel Indazole Derivative (e.g., 6-Methyl-1H-indazol-3-ol) CellViability Cell Viability Assay (MTT Assay) Start->CellViability IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell KinaseAssay Kinase Inhibition Assay IC50_Cell->KinaseAssay IC50_Kinase Determine Enzymatic IC50 KinaseAssay->IC50_Kinase Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) IC50_Kinase->Mechanism Lead Lead Compound Identification Mechanism->Lead

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 6-Methyl-1H-indazol-3-ol, ensuring the safety of laboratory personnel and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally similar indazole derivatives and established hazardous waste management protocols from regulatory bodies. It is imperative to treat 6-Methyl-1H-indazol-3-ol as a potentially hazardous substance and handle it with the utmost care.

Hazard Identification and Risk Assessment

Before handling 6-Methyl-1H-indazol-3-ol, a thorough risk assessment is crucial. Based on data from analogous compounds, it is prudent to assume that 6-Methyl-1H-indazol-3-ol may possess similar hazard characteristics.

Inferred Hazards from Structurally Related Compounds:

Hazard CategoryPotential EffectsSource Compounds
Acute Toxicity Harmful if swallowed or in contact with skin.1H-Indazol-3-amine, 6-Bromo-1H-indazol-3-ol[1]
Skin Irritation Causes skin irritation.1H-Indazol-3-amine[1]
Eye Irritation Causes serious eye irritation.1H-Indazol-3-amine[1]
Respiratory Irritation May cause respiratory irritation.1H-Indazol-3-amine, 1-Methyl-1H-indazole-4-boronic acid pinacol ester[1][2]
Incompatibility Strong oxidizing agents.Indazole[3]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).Indazole, 1-Methyl-1H-indazole-4-boronic acid pinacol ester[2][3]

It is essential to consult your institution's Chemical Hygiene Plan and a designated Chemical Hygiene Officer to ensure compliance with all safety protocols[4][5].

Personal Protective Equipment (PPE)

To minimize exposure, appropriate PPE must be worn when handling 6-Methyl-1H-indazol-3-ol.

  • Eye and Face Protection : Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure[3]. Regularly inspect gloves for any signs of degradation.

  • Respiratory Protection : If working with the compound in a powdered form where dust generation is possible, or if adequate ventilation is not available, use a NIOSH-approved respirator.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment and Cleanup :

    • For dry spills, carefully sweep up the material and place it into a suitable, labeled container for disposal[3][6]. Avoid generating dust.

    • For wet spills, absorb the material with an inert absorbent and shovel it into a labeled container for disposal[6].

  • Decontamination : Wash the spill area thoroughly with soap and water.

  • Waste Disposal : Dispose of the cleanup materials as hazardous waste.

Waste Disposal Procedures

The disposal of 6-Methyl-1H-indazol-3-ol must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management[7][8].

Waste Segregation and Collection Workflow

Figure 1. Decision workflow for the segregation and disposal of 6-Methyl-1H-indazol-3-ol waste.

Detailed Disposal Steps:

  • Waste Determination : The first step in proper disposal is to determine if the waste is hazardous according to EPA guidelines under the Resource Conservation and Recovery Act (RCRA)[9]. Given the inferred hazards, it is best to manage all waste containing 6-Methyl-1H-indazol-3-ol as hazardous waste.

  • Containerization :

    • Collect waste in a container that is compatible with the chemical[10].

    • Keep the container tightly sealed except when adding waste[10].

    • For empty containers, the first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[11].

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (6-Methyl-1H-indazol-3-ol), and the accumulation start date[10].

  • Segregation : Do not mix 6-Methyl-1H-indazol-3-ol waste with incompatible materials, particularly strong oxidizing agents[3].

  • Storage : Store hazardous waste in a designated and properly managed satellite accumulation area.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Ensure that a Uniform Hazardous Waste Manifest is completed for off-site transportation[8].

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 6-Methyl-1H-indazol-3-ol, protecting themselves, their colleagues, and the environment.

References

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 6-Methyl-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 6-Methyl-1H-indazol-3-ol. It is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar indazole derivatives and established principles of laboratory safety. It is imperative to conduct a thorough risk assessment before commencing any work.

Hazard Assessment and Core Principles

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[6][7] The following table outlines the recommended PPE for handling 6-Methyl-1H-indazol-3-ol.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[8] Regularly inspect gloves for any signs of degradation or punctures before use.[9]
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles.[8][9]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[7][8]
Body Laboratory coatA standard lab coat is required to protect the skin from potential contact.[8]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[8][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for minimizing risk.

Preparation and Engineering Controls
  • Work Area: All manipulations of solid 6-Methyl-1H-indazol-3-ol should be performed within a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and a chemical spill kit are readily accessible.[6][11]

  • PPE Check: Before initiating any work, confirm that all necessary PPE is available and in good condition.[8]

Handling the Compound
  • Donning PPE: Wear all the PPE detailed in the table above.

  • Preventing Dust Formation: When handling the solid material, take care to avoid generating dust.[8][11] Use appropriate tools, such as spatulas, for transferring the compound.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, ensure it is in a well-ventilated area and use an enclosure if available.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental compliance.

Storage
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[6][11]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Inventory: Maintain an accurate inventory of the chemical.[6]

Disposal
  • Waste Classification: Chemical waste is classified as hazardous and must be disposed of accordingly.[11]

  • Waste Collection: Collect waste 6-Methyl-1H-indazol-3-ol and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed waste management service in accordance with local, state, and federal regulations.[6][13] Do not dispose of this chemical down the drain or in the regular trash.[11]

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a prompt and organized response is crucial. The following diagram outlines the general procedure for handling a small, manageable spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small & Manageable? Assess->SmallSpill LargeSpill Large Spill Procedure: Evacuate Lab Call EHS SmallSpill->LargeSpill No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE Yes Contain Contain the Spill (Use absorbent pads) DonPPE->Contain Cleanup Carefully Sweep/Scoop Solid Place in Waste Container Contain->Cleanup Decontaminate Decontaminate Area with appropriate solvent Cleanup->Decontaminate Dispose Seal & Label Hazardous Waste Decontaminate->Dispose Report Report Incident to Supervisor/EHS Dispose->Report

Caption: Workflow for handling a chemical spill.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.